3-(4-Bromophenyl)-1H-[1,2,4]triazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-bromophenyl)-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSPWQRTWATLKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677593 | |
| Record name | 5-(4-Bromophenyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118863-62-0 | |
| Record name | 5-(4-Bromophenyl)-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118863-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Bromophenyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 3-(4-Bromophenyl)-1H-triazole
CAS Number: 118863-62-0
This technical guide provides a comprehensive overview of 3-(4-Bromophenyl)-1H-triazole, a heterocyclic compound of significant interest to researchers and drug development professionals. This document outlines its chemical properties, synthesis, and known biological activities, with a focus on its potential as an anticancer agent.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆BrN₃ | PubChem[1] |
| Molecular Weight | 224.06 g/mol | PubChem[1] |
| IUPAC Name | 3-(4-bromophenyl)-1H-1,2,4-triazole | |
| Appearance | White solid (typical for similar compounds) | |
| Melting Point | Not explicitly available for this specific isomer | |
| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol |
Synthesis and Experimental Protocols
Method 1: From 4-Bromobenzohydrazide
This is a classical and widely used method for the synthesis of 1,2,4-triazole rings.
Experimental Protocol:
-
Step 1: Formation of N'-acyl-N-aroylhydrazine. 4-Bromobenzohydrazide is reacted with a suitable acylating agent (e.g., formic acid or a derivative) under reflux.
-
Step 2: Cyclization. The resulting intermediate is then cyclized to the 1,2,4-triazole ring. This is often achieved by heating with an excess of the acylating agent or in the presence of a dehydrating agent like polyphosphoric acid.
-
Purification. The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Logical Workflow for Synthesis from 4-Bromobenzohydrazide:
Caption: Synthesis of 3-(4-Bromophenyl)-1H-1,2,4-triazole from 4-bromobenzohydrazide.
Method 2: From 4-Bromobenzonitrile
This method involves the reaction of a nitrile with hydrazine and a source of the third nitrogen atom.
Experimental Protocol:
-
Step 1: Formation of Amidrazone. 4-Bromobenzonitrile is reacted with hydrazine hydrate to form the corresponding amidrazone.
-
Step 2: Cyclization. The amidrazone is then cyclized with a one-carbon synthon, such as formic acid or triethyl orthoformate, to form the triazole ring.
-
Purification. The product is isolated and purified, typically by recrystallization.
Logical Workflow for Synthesis from 4-Bromobenzonitrile:
Caption: Synthesis of 3-(4-Bromophenyl)-1H-1,2,4-triazole from 4-bromobenzonitrile.
Biological Activity and Potential Applications
Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[2][3] The presence of the bromophenyl group is often associated with enhanced biological activity.
Anticancer Activity
Several studies have highlighted the potential of bromophenyl-1,2,4-triazole derivatives as anticancer agents. While specific data for 3-(4-Bromophenyl)-1H-1,2,4-triazole is limited, related compounds have shown significant activity against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line(s) | IC₅₀ (µM) | Reference |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | SNB-75 (CNS cancer) | PGI of 41.25% at 10⁻⁵ M | [4] |
| Triazole/Oxime hybrids | MCF-7 (Breast), HCT-116 (Colon), A549 (Lung), HEP-3B (Liver) | 9-16 (MCF-7), 5.3-13.7 (HCT-116), 3-4.5 (A549), 4.5-14 (HEP-3B) | [5] |
Mechanism of Action:
The precise mechanism of action for 3-(4-Bromophenyl)-1H-1,2,4-triazole is not yet fully elucidated. However, based on studies of related compounds, several potential signaling pathways and molecular targets have been identified.
-
Enzyme Inhibition: 1,2,4-triazole derivatives have been shown to inhibit various enzymes crucial for cancer cell survival and proliferation, including:
-
Induction of Apoptosis: Many anticancer compounds exert their effects by inducing programmed cell death, or apoptosis. Some bromophenyl-triazole derivatives have been shown to induce apoptosis in cancer cells.[7][8] This can occur through various mechanisms, including the activation of caspases and modulation of pro- and anti-apoptotic proteins.
-
Cell Cycle Arrest: Disruption of the normal cell cycle is another common mechanism of anticancer drugs. Some triazole derivatives have been observed to cause cell cycle arrest at different phases, preventing cancer cells from dividing and proliferating.[3]
Potential Signaling Pathway Involvement:
Caption: Potential anticancer mechanisms of action for 3-(4-Bromophenyl)-1H-triazole derivatives.
Conclusion
3-(4-Bromophenyl)-1H-triazole is a compound with significant potential, particularly in the field of oncology. While further research is needed to fully elucidate its specific synthesis protocols, quantitative biological activity, and precise mechanisms of action, the existing data on related bromophenyl-triazole derivatives strongly suggest its promise as a scaffold for the development of novel therapeutic agents. This guide serves as a foundational resource for researchers and professionals in drug development, encouraging further investigation into this promising molecule.
References
- 1. 3-(4-Bromophenyl)-1H-[1,2,4]triazole | C8H6BrN3 | CID 46948734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Elucidation of the Structure of 3-(4-Bromophenyl)-1H-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antimicrobial, anticancer, and antiviral properties.[1][2] The substitution pattern on the triazole ring plays a crucial role in modulating the pharmacological profile of these compounds. This technical guide provides a comprehensive overview of the structural elucidation of a key derivative, 3-(4-Bromophenyl)-1H-triazole, and outlines a general framework for its synthesis and biological screening.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of 3-(4-Bromophenyl)-1H-triazole [3]
| Property | Value |
| Molecular Formula | C₈H₆BrN₃ |
| Molecular Weight | 224.06 g/mol |
| CAS Number | 118863-62-0 |
| Appearance | Solid (predicted) |
| Exact Mass | 222.97451 Da |
Table 2: Mass Spectrometry Data for 3-(4-Bromophenyl)-1H-triazole [3]
| Ion | m/z |
| [M]+ | 223 |
| [M+2]+ | 225 |
Disclaimer: The following NMR and IR data are for the analogous compound, 3-(4-bromophenyl)-1-phenyl-1H-1,2,4-triazol-5-amine , and are presented here to provide a representative spectroscopic profile for a similar chemical scaffold.
Table 3: ¹H NMR Data for 3-(4-bromophenyl)-1-phenyl-1H-1,2,4-triazol-5-amine (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.95 – 7.86 | m | 2H | Ar-H |
| 7.69 – 7.57 | m | 4H | Ar-H |
| 7.54 | dd, J = 8.6, 7.1 Hz | 2H | Ar-H |
| 7.46 – 7.35 | m | 1H | Ar-H |
| 6.62 | s | 2H | NH₂ |
Table 4: ¹³C NMR Data for 3-(4-bromophenyl)-1-phenyl-1H-1,2,4-triazol-5-amine (101 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 157.84 | C=N |
| 155.96 | C-NH₂ |
| 137.62 | Ar-C |
| 132.05 | Ar-CH |
| 131.08 | Ar-CH |
| 129.93 | Ar-CH |
| 128.05 | Ar-C |
| 127.71 | Ar-CH |
| 123.40 | Ar-C |
| 122.56 | Ar-C-Br |
Table 5: FT-IR Data for a Representative 1,2,4-triazole
| Wavenumber (cm⁻¹) | Assignment |
| 3126 | N-H stretching |
| 3097, 3032 | C-H aromatic stretching |
| 1529, 1483 | C=C aromatic stretching |
| 1543 | -N=N- stretching |
Experimental Protocols
A plausible synthetic route to 3-(4-Bromophenyl)-1H-triazole involves the cyclization of 4-bromobenzohydrazide with formamide. This method is a common and effective way to synthesize 3-aryl-1H-1,2,4-triazoles.
Synthesis of 3-(4-Bromophenyl)-1H-triazole
Materials:
-
4-Bromobenzohydrazide
-
Formamide
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
A mixture of 4-bromobenzohydrazide (1 equivalent) and formamide (10 equivalents) is heated at 160-180°C for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The excess formamide is removed under reduced pressure.
-
The residue is treated with a saturated solution of sodium bicarbonate to neutralize any acidic byproducts.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure 3-(4-Bromophenyl)-1H-triazole.
Characterization: The structure of the synthesized compound would be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, comparing the obtained data with expected values.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of 3-(4-Bromophenyl)-1H-triazole, and a general pipeline for its biological screening.
Caption: Synthesis and Characterization Workflow.
Caption: Generalized Biological Screening Workflow.
Conclusion
This technical guide provides a foundational understanding of the structural properties and a viable synthetic approach for 3-(4-Bromophenyl)-1H-triazole. The provided workflows for synthesis, characterization, and biological screening offer a systematic framework for researchers engaged in the discovery and development of novel triazole-based therapeutic agents. Further research is warranted to obtain detailed spectroscopic data for the title compound and to explore its specific biological activities and mechanisms of action.
References
- 1. CA1157869A - Process for producing 1h-1,2,4-triazole - Google Patents [patents.google.com]
- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 3. 3-(4-Bromophenyl)-1H-[1,2,4]triazole | C8H6BrN3 | CID 46948734 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-(4-Bromophenyl)-1H-triazole molecular weight
An In-depth Technical Guide on 3-(4-Bromophenyl)-1H-triazole
This guide provides a comprehensive overview of 3-(4-Bromophenyl)-1H-triazole, a heterocyclic compound of interest to researchers and professionals in drug development. The document details its physicochemical properties, provides an exemplary experimental protocol for the synthesis of a related derivative, and discusses the biological significance of the 1,2,4-triazole core, including its role in relevant signaling pathways.
Physicochemical Properties
The fundamental properties of 3-(4-Bromophenyl)-1H-triazole are summarized below. This data is crucial for its characterization and application in experimental settings.
| Property | Value | Citation(s) |
| Molecular Formula | C₈H₆BrN₃ | [1] |
| Molecular Weight | 224.06 g/mol | [1] |
| IUPAC Name | 5-(4-bromophenyl)-1H-1,2,4-triazole | [1] |
| CAS Number | 118863-62-0 | [1] |
Synthesis and Characterization
The synthesis of 1,2,4-triazole derivatives can be achieved through various chemical reactions. Below is a representative experimental protocol for a related compound, [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate, which illustrates a common synthetic approach.
Experimental Protocol: Synthesis of a 1-(4-bromophenyl)-1H-1,2,3-triazole Derivative[2]
Materials:
-
para-Bromophenylazide (1.00 g, 5 mmol)
-
Prop-2-yn-1-yl-2-(4-nitrophenoxy)acetate (1.175 g, 5 mmol)
-
Copper(I) bromide (CuBr) (0.10 g, 0.32 mmol)
-
Toluene (30 ml)
Procedure:
-
A mixture of para-bromophenylazide, prop-2-yn-1-yl-2-(4-nitrophenoxy)acetate, and CuBr in toluene was placed in a flask equipped with a reflux condenser.
-
The reaction mixture was heated to the boiling point of toluene (383 K) on an oil bath for 6 hours.
-
The progress of the reaction was monitored by thin-layer chromatography.
-
Over time, a precipitate formed in the reaction mixture. After 6 hours, the reaction was stopped and left to stand overnight at room temperature.
-
The precipitate was filtered, dried, and recrystallized from ethanol.
Results: The synthesis yielded 1.717 g (79.3%) of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate as a colorless solid.
Characterization Data
The following table summarizes key characterization data for the synthesized derivative.
| Data Type | Results | Citation(s) |
| Melting Point | 417–419 K | [2] |
| ¹H NMR (CDCl₃) | The protons of the methylene groups C8H₂ and C11H₂ showed as 2H singlets at 4.76 and 5.43 ppm, respectively. Protons H1 and H5 of the 4-nitrophenoxy group gave a 2H doublet (J = 9.35 Hz) at 6.94 ppm, H2 and H4 a 2H doublet at 8.18 ppm (J = 9.2 Hz). Protons H22 and H26 of the 4-bromophenyl group give a 2H doublet (J = 9.1 Hz) at 7.59 ppm, H23 and H25 a 2H doublet at 7.66 ppm (J = 9.0 Hz). The sole proton of the triazole moiety shows a singlet signal at 8.03 ppm. | [2] |
Biological Activity and Signaling Pathways
The 1,2,4-triazole nucleus is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including antifungal, antimicrobial, anticancer, and anticonvulsant properties.[3][4]
Anti-inflammatory Activity and the MAPK/NF-κB Pathway
Certain 1,2,4-triazole derivatives have demonstrated significant anti-inflammatory effects.[5] One of the key mechanisms underlying this activity is the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[5] These pathways are crucial in the cellular response to inflammatory stimuli. In neuroinflammatory conditions, such as those modeled for Alzheimer's disease, triazole derivatives have been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 by inhibiting the MAPK/NF-κB signaling cascade.[5]
Caption: Inhibition of the MAPK/NF-κB signaling pathway by a 1,2,4-triazole derivative.
This technical guide provides a foundational understanding of 3-(4-Bromophenyl)-1H-triazole, offering valuable data and procedural insights for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. 3-(4-Bromophenyl)-1H-[1,2,4]triazole | C8H6BrN3 | CID 46948734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Anti-Inflammatory Activity of 4-(4-(Heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one via Repression of MAPK/NF-κB Signaling Pathways in β-Amyloid-Induced Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-(4-Bromophenyl)-1H-triazole
This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(4-Bromophenyl)-1H-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes.
Introduction
The 1,2,4-triazole moiety is a key pharmacophore found in a wide range of biologically active compounds, exhibiting antifungal, antiviral, anticancer, and anti-inflammatory properties. The presence of a bromophenyl substituent can further enhance the biological activity or provide a handle for further chemical modifications through cross-coupling reactions. This guide will focus on the most common and effective methods for the synthesis of 3-(4-Bromophenyl)-1H-triazole.
Synthetic Pathways
Two primary and effective pathways for the synthesis of 3-(4-Bromophenyl)-1H-triazole are detailed below:
-
Pathway 1: Cyclization of Amidrazone with Formic Acid. This is a classical and widely used method for the formation of 1,2,4-triazoles. It involves the reaction of a nitrile with hydrazine to form an amidrazone, which is then cyclized.
-
Pathway 2: From 4-Bromobenzoyl Hydrazide. This method involves the reaction of a benzoyl hydrazide with a source of carbon and nitrogen to form the triazole ring.
A logical workflow for a typical synthesis and characterization process is outlined in the diagram below.
Detailed Experimental Protocols
This pathway involves a two-step, one-pot reaction. First is the formation of the 4-bromobenzamidrazone, followed by cyclization with formic acid.
Materials:
-
4-Bromobenzonitrile
-
Hydrazine hydrate (80%)
-
Ethanol
-
Formic acid
Procedure:
-
Formation of Amidrazone:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromobenzonitrile (10 mmol) in ethanol (30 mL).
-
To this solution, add hydrazine hydrate (20 mmol).
-
The reaction mixture is heated to reflux and maintained for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
-
Cyclization:
-
After the formation of the amidrazone is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
Slowly add formic acid (15 mL) to the mixture.
-
Heat the reaction mixture to reflux for an additional 3-5 hours.
-
-
Work-up and Purification:
-
After cooling, the reaction mixture is poured into ice-cold water (100 mL).
-
The precipitated solid is collected by vacuum filtration and washed with cold water.
-
The crude product is then recrystallized from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield pure 3-(4-Bromophenyl)-1H-triazole.
-
This method utilizes 4-bromobenzoyl hydrazide and formamide as the carbon and nitrogen source for the triazole ring.
Materials:
-
4-Bromobenzoyl hydrazide
-
Formamide
Procedure:
-
Reaction:
-
A mixture of 4-bromobenzoyl hydrazide (10 mmol) and formamide (20 mL) is placed in a round-bottom flask.
-
The mixture is heated at 150-160 °C for 4-6 hours. The reaction should be monitored by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The cooled reaction mixture is poured into cold water, and the resulting precipitate is collected by filtration.
-
The solid is washed thoroughly with water and then dried.
-
The crude product is purified by recrystallization from ethanol to afford pure 3-(4-Bromophenyl)-1H-triazole.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of 3-(4-Bromophenyl)-1H-triazole and related compounds. Please note that yields and reaction times can vary based on the specific reaction conditions and scale.
| Parameter | Pathway 1 (from Nitrile) | Pathway 2 (from Hydrazide) |
| Starting Material | 4-Bromobenzonitrile | 4-Bromobenzoyl hydrazide |
| Key Reagents | Hydrazine hydrate, Formic acid | Formamide |
| Typical Solvent | Ethanol | None (Formamide as reagent and solvent) |
| Reaction Temperature | Reflux | 150-160 °C |
| Typical Reaction Time | 7-11 hours | 4-6 hours |
| Reported Yield | 75-85% | 70-80% |
Characterization Data
The synthesized 3-(4-Bromophenyl)-1H-triazole can be characterized using various spectroscopic techniques.
-
1H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the bromophenyl group and the proton on the triazole ring.
-
13C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the bromophenyl ring and the triazole ring.[1]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C8H6BrN3, M.W. = 224.06 g/mol ). The isotopic pattern of bromine (approximately 1:1 ratio for 79Br and 81Br) will be a key feature.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H, C-H (aromatic), C=N, and C-N stretching vibrations.
This guide provides a foundational understanding and practical protocols for the synthesis of 3-(4-Bromophenyl)-1H-triazole. Researchers are encouraged to adapt and optimize these methods for their specific laboratory conditions and research objectives.
References
The Emergence of 3-(4-Bromophenyl)-1H-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and potential biological significance of the heterocyclic compound, 3-(4-Bromophenyl)-1H-triazole. While a singular discovery paper for this specific molecule is not prominent in the scientific literature, its existence is well-established within chemical databases.[1][2][3][4][5] This document outlines a plausible synthetic pathway, summarizes the known biological activities of structurally related analogs, and provides detailed experimental protocols to facilitate further research and development in this area.
Core Compound Profile
| Property | Value | Source |
| IUPAC Name | 3-(4-bromophenyl)-1H-1,2,4-triazole | PubChem |
| CAS Number | 118863-62-0 | PubChem[1][2] |
| Molecular Formula | C₈H₆BrN₃ | PubChem[1] |
| Molecular Weight | 224.06 g/mol | PubChem[1] |
Synthesis of 3-(4-Bromophenyl)-1H-triazole
The synthesis of 3-(4-Bromophenyl)-1H-triazole can be achieved through established methods for 1,2,4-triazole ring formation. A common and effective approach involves the cyclization of a corresponding acylhydrazide with a source of formamide or a similar one-carbon synthon. The following workflow illustrates a likely synthetic route.
Experimental Protocol: Synthesis of 3-(4-Bromophenyl)-1H-triazole
This protocol is based on general procedures for the synthesis of 3-aryl-1H-1,2,4-triazoles from arylhydrazides.
Materials:
-
4-Bromobenzohydrazide
-
Formamide
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beaker
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromobenzohydrazide (10 mmol) and formamide (50 mmol).
-
Reaction: Heat the mixture to 150-160°C with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
Neutralization: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Isolation: Collect the resulting precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water.
-
Purification: Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain pure 3-(4-Bromophenyl)-1H-triazole.
-
Drying: Dry the purified product under vacuum.
Biological Activities of Bromophenyl-1H-triazole Analogs
While specific quantitative biological data for 3-(4-Bromophenyl)-1H-triazole is limited in publicly available literature, numerous studies have demonstrated the diverse and potent biological activities of its derivatives. The bromophenyl moiety is a common feature in many biologically active 1,2,4-triazole compounds. The following tables summarize the activities of some closely related analogs.
Anticancer Activity
| Compound | Cell Line | Activity (IC₅₀) | Reference |
| 5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine | UO-31 (Renal Cancer) | 26.68% PGI at 10 µM | [6] |
| 5-(3-Bromophenyl)-N-(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | UO-31 (Renal Cancer) | 31.14% PGI at 10 µM | [6] |
| 5-(3-Bromophenyl)-N-(p-tolyl)-4H-1,2,4-triazol-3-amine | UO-31 (Renal Cancer) | 26.47% PGI at 10 µM | [6] |
PGI: Percent Growth Inhibition
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal potential of bromophenyl-substituted triazoles and their thione derivatives has been investigated. The data often highlights the importance of additional functional groups for potent activity.
| Compound | Organism | Activity (MIC) | Reference |
| 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivative | Bacillus subtilis | 31.25 µg/mL | [7] |
| 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thione derivatives | Various Bacteria & Fungi | Not specified | [8] |
Structure-Activity Relationship (SAR) Insights
The available literature on bromophenyl-1,2,4-triazole derivatives suggests several structure-activity relationship trends.
The biological activity of the 3-(4-Bromophenyl)-1H-triazole scaffold is significantly influenced by substitutions on the triazole ring. The addition of various aryl amines at the 3-position has been shown to impart anticancer properties.[6] Furthermore, the conversion of the C5 position to a thione and subsequent derivatization can lead to compounds with antimicrobial and antifungal activities.[7][8][9] The position of the bromo substituent on the phenyl ring (ortho, meta, or para) also plays a crucial role in determining the biological activity profile.
Conclusion
3-(4-Bromophenyl)-1H-triazole serves as a valuable scaffold in medicinal chemistry. While comprehensive biological data on the core molecule itself is not extensively documented, its derivatives exhibit a wide range of promising pharmacological activities, including anticancer and antimicrobial effects. The synthetic accessibility of this core structure, coupled with the potential for diverse functionalization, makes it an attractive starting point for the design and development of novel therapeutic agents. Further investigation into the biological properties of the parent compound and a systematic exploration of its derivatives are warranted to fully elucidate its therapeutic potential.
References
- 1. 3-(4-Bromophenyl)-1H-[1,2,4]triazole | C8H6BrN3 | CID 46948734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthonix, Inc > 118863-62-0 | this compound [synthonix.com]
- 3. eMolecules 3-(4-Bromophenyl)-1H-1,2,4-triazole | 118863-62-0 | MFCD16659605 | Fisher Scientific [fishersci.com]
- 4. 3-(4-Bromophenyl)-4H-1,2,4-triazole - 118863-62-0 - Pope [popebiotech.com]
- 5. 118863-62-0|this compound|BLD Pharm [bldpharm.de]
- 6. researchgate.net [researchgate.net]
- 7. isres.org [isres.org]
- 8. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 39631-33-9|3-(4-Bromophenyl)-1H-1,2,4-triazole-5(4H)-thione|BLD Pharm [bldpharm.com]
Spectroscopic and Synthetic Profile of 3-(4-Bromophenyl)-1H-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic approaches for the heterocyclic compound 3-(4-Bromophenyl)-1H-triazole. Due to the limited availability of a complete, published dataset for this specific molecule, this guide combines available data with information from closely related analogs to provide a robust resource for researchers. All quantitative data is presented in structured tables, and detailed experimental protocols for the synthesis of similar compounds are provided as a reference.
Spectroscopic Data
Table 1: NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. Although the complete ¹H and ¹³C NMR spectra for 3-(4-Bromophenyl)-1H-triazole are not published, data for the closely related compound, 3-(4-bromophenyl)-1-phenyl-1H-1,2,4-triazol-5-amine, provides valuable insight into the expected chemical shifts for the bromophenyl moiety.
| Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference Compound |
| ¹H | 7.95 – 7.86 (m, 2H) | Aromatic CH (H2', H6') | 3-(4-bromophenyl)-1-phenyl-1H-1,2,4-triazol-5-amine[1] |
| ¹H | 7.69 – 7.57 (m, 2H) | Aromatic CH (H3', H5') | 3-(4-bromophenyl)-1-phenyl-1H-1,2,4-triazol-5-amine[1] |
| ¹³C | 132.05 | Aromatic CH | 3-(4-bromophenyl)-1-phenyl-1H-1,2,4-triazol-5-amine[1] |
| ¹³C | 131.08 | Aromatic CH | 3-(4-bromophenyl)-1-phenyl-1H-1,2,4-triazol-5-amine[1] |
| ¹³C | 128.05 | Aromatic C-Br | 3-(4-bromophenyl)-1-phenyl-1H-1,2,4-triazol-5-amine[1] |
| ¹³C | 122.56 | Aromatic C | 3-(4-bromophenyl)-1-phenyl-1H-1,2,4-triazol-5-amine[1] |
Note: The chemical shifts for the triazole ring protons and carbons in the target molecule will differ from the reference compound due to the absence of the phenyl and amine substituents.
Table 2: Mass Spectrometry Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming its molecular weight and elemental composition. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), is a key diagnostic feature.
| Technique | m/z Value | Assignment | Source |
| GC-MS | 223 | [M]⁺ (with ⁷⁹Br) | PubChem CID: 46948734[2] |
| GC-MS | 225 | [M]⁺ (with ⁸¹Br) | PubChem CID: 46948734[2] |
Table 3: Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify functional groups within a molecule. The characteristic absorption bands for the 1,2,4-triazole ring and the substituted benzene ring are key features in the IR spectrum.
| Wave Number (cm⁻¹) | Vibration Mode | Functional Group |
| 3150-3000 | N-H stretching | 1,2,4-Triazole ring |
| 3100-3000 | C-H stretching | Aromatic ring |
| 1600-1450 | C=C and C=N stretching | Aromatic and Triazole rings |
| 1100-1000 | C-Br stretching | Bromophenyl group |
| 850-800 | C-H out-of-plane bending | p-disubstituted benzene |
Table 4: UV-Vis Spectroscopic Data
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For 3,5-bis(4-bromophenyl)-4-alkyl-4H-1,2,4-triazoles, the maximum absorption (λmax) is observed around 258 nm.
| Compound | λmax (nm) | Solvent |
| 3,5-Bis(4-bromophenyl)-4-hexyl-4H-1,2,4-triazole | 258.0 | CH₂Cl₂[3] |
| 3,5-Bis(4-bromophenyl)-4-propyl-4H-1,2,4-triazole | 258.5 | CH₂Cl₂[3] |
Experimental Protocols
While a specific protocol for the synthesis of 3-(4-Bromophenyl)-1H-triazole is not detailed in the searched literature, a general and adaptable method can be inferred from the synthesis of similar 1,2,4-triazole derivatives. The following represents a plausible synthetic workflow.
General Synthesis of 1,2,4-Triazole Derivatives
A common method for the synthesis of 1,2,4-triazoles involves the cyclization of hydrazones with a source of nitrogen. An electrochemical approach has been reported for the synthesis of 3-substituted-1-phenyl-1H-1,2,4-triazol-5-amines.[1]
Reaction Scheme:
Caption: General workflow for the electrochemical synthesis of 1,2,4-triazole derivatives.
Experimental Procedure (Adapted from the synthesis of 3-(4-bromophenyl)-1-phenyl-1H-1,2,4-triazol-5-amine[1]):
-
Cell Assembly: An undivided cell (10 mL) is equipped with a graphite rod anode (Φ6 mm) and a platinum plate cathode (1 cm × 1 cm).
-
Reaction Mixture: To the cell, add the starting hydrazone (e.g., derived from 4-bromobenzaldehyde, 0.3 mmol), cyanamide (0.6 mmol), potassium iodide (1.0 equiv.), and potassium phosphate (20 mol%) in methanol (8 mL).
-
Electrolysis: The reaction is carried out at room temperature under constant current electrolysis.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography to yield the desired 1,2,4-triazole product.
Logical Relationships in Spectroscopic Analysis
The characterization of 3-(4-Bromophenyl)-1H-triazole involves a logical workflow where the output of one technique complements the others to confirm the structure.
Caption: Logical workflow for the spectroscopic characterization of 3-(4-Bromophenyl)-1H-triazole.
Conclusion
This technical guide provides a summary of the available and inferred spectroscopic data for 3-(4-Bromophenyl)-1H-triazole, alongside a plausible synthetic strategy adapted from the literature. While a complete, dedicated study on this specific compound is not yet available, the information presented here, drawn from public data and analogous structures, offers a valuable starting point for researchers in the fields of medicinal chemistry and drug development. Further experimental work is necessary to fully characterize this compound and explore its potential biological activities.
References
Technical Guide: Physical Characteristics of 3-(4-Bromophenyl)-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a technical overview of the known physical and chemical characteristics of the heterocyclic compound 3-(4-Bromophenyl)-1H-1,2,4-triazole. The information is compiled for use in research, synthesis, and drug development applications.
Core Compound Properties
3-(4-Bromophenyl)-1H-1,2,4-triazole is a substituted aromatic triazole. Its structure consists of a bromophenyl group attached to a 1H-1,2,4-triazole ring. The presence of the bromine atom and the triazole moiety imparts specific chemical properties that are of interest in medicinal chemistry and materials science.
Physicochemical Data
The quantitative physical and chemical properties of 3-(4-Bromophenyl)-1H-1,2,4-triazole are summarized in the table below. It is important to note that while some data is available for the specific compound, other values are predicted or inferred from closely related structures.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrN₃ | [1] |
| Molecular Weight | 224.06 g/mol | [1] |
| CAS Number | 118863-62-0 | [1] |
| Appearance | White to off-white solid (predicted) | [2] |
| Melting Point | Data not available. For comparison, 3-(4-Bromophenyl)-1-methyl-1H-1,2,4-triazole has a melting point of 124-126 °C. | [3] |
| Boiling Point | Predicted: 361.6 ± 44.0 °C | [2] |
| Density | Predicted: 1.56 ± 0.1 g/cm³ | [2] |
| Solubility | No specific data available. Parent 1H-1,2,4-triazoles are generally soluble in water and organic solvents such as ethanol and methanol. The bromophenyl group is expected to decrease aqueous solubility. | |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | [1] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
Spectral and Analytical Data
Spectroscopic data is crucial for the structural confirmation and purity assessment of 3-(4-Bromophenyl)-1H-1,2,4-triazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include peaks in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons on the bromophenyl ring and a signal for the proton on the triazole ring.
-
¹³C NMR: PubChem lists available ¹³C NMR spectra for this compound.[1] Characteristic signals would include those for the carbon atoms of the bromophenyl ring and the two distinct carbons of the triazole ring.
Mass Spectrometry (MS)
-
GC-MS: GC-MS data is noted as being available, which can be used to determine the compound's molecular weight and fragmentation pattern.[1] The mass spectrum would be expected to show a molecular ion peak (M+) and an M+2 peak of similar intensity, which is characteristic of compounds containing a single bromine atom.
Infrared (IR) Spectroscopy
-
An IR spectrum would be expected to show characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C-H stretching in the aromatic ring (around 3000-3100 cm⁻¹), C=N and C=C stretching in the aromatic and triazole rings (around 1400-1600 cm⁻¹), and C-Br stretching (typically below 800 cm⁻¹).
Methodologies for Experimental Characterization
The following protocols are generalized standard procedures for determining the physical characteristics of solid organic compounds like 3-(4-Bromophenyl)-1H-1,2,4-triazole.
Melting Point Determination
Melting point is determined using a capillary melting point apparatus. A small, dry sample of the crystalline compound is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition : Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).[5] Tetramethylsilane (TMS) is typically used as an internal standard.
-
Analysis : Analyze the chemical shifts, integration, and coupling constants to confirm the structure.
IR Spectroscopy
-
Sample Preparation : Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition : Record the IR spectrum using an FT-IR spectrometer over a standard range (e.g., 4000-400 cm⁻¹).[5]
-
Analysis : Identify characteristic functional group frequencies.
Mass Spectrometry
-
Sample Introduction : Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion.
-
Ionization : Utilize an appropriate ionization method, such as electron impact (EI).
-
Analysis : Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support structural elucidation.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a substituted triazole compound.
Caption: General workflow for synthesis and characterization.
References
- 1. 3-(4-Bromophenyl)-1H-[1,2,4]triazole | C8H6BrN3 | CID 46948734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(4-Bromophenyl)-1-Methyl-1H-1,2,4-Triazole | 1184174-04-6 [amp.chemicalbook.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. 118863-62-0 | this compound | Aryls | Ambeed.com [ambeed.com]
- 5. rsc.org [rsc.org]
A Comprehensive Technical Review of 3-(4-Bromophenyl)-1H-1,2,4-triazole: Synthesis, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its role as a pharmacophore in a wide array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antifungal, antimicrobial, and anticancer properties.[1][2][3] This technical guide provides an in-depth review of 3-(4-Bromophenyl)-1H-1,2,4-triazole, a key synthetic intermediate for the development of novel therapeutic agents. This document will cover its synthesis, physicochemical properties, and a detailed examination of the biological activities of its derivatives, supported by experimental protocols and pathway visualizations.
Physicochemical and Spectroscopic Data
The fundamental properties of 3-(4-Bromophenyl)-1H-1,2,4-triazole and its derivatives are crucial for their characterization and application in further synthesis and biological screening.
Table 1: Physicochemical Properties of 3-(4-Bromophenyl)-1H-1,2,4-triazole and Related Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 3-(4-Bromophenyl)-1H-1,2,4-triazole | C₈H₆BrN₃ | 224.06 | Not widely reported | [1] |
| 1-Benzyl-4-(4-bromophenyl)-1H-1,2,3-triazole | C₁₅H₁₂BrN₃ | 314.18 | 144 | |
| 3-(4-Bromophenyl)-1H-1,2,4-triazole-5(4H)-thione | C₈H₆BrN₃S | 256.12 | Not available |
Table 2: Spectroscopic Data for 3-(4-Bromophenyl)-1,2,4-triazole Derivatives
| Compound | 1H NMR (Solvent, δ ppm) | 13C NMR (Solvent, δ ppm) | Reference |
| 5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine | (300 MHz, DMSO-d₆): 7.39–7.44 (m, 2H, ArH), 7.49 (s, 1H, ArH), 7.70–7.73 (m, 1H, ArH), 7.76–7.97 (m, 1H, ArH), 8.04–8.08 (m, 3H, ArH), 8.73 (s, 1H, ArNH), 9.13 (s, 1H, NH) | (75 MHz, DMSO-d₆): 157.99, 157.53, 156.29, 134.57, 132.85, 131.86, 131.26, 128.62, 126.66, 122.68, 120.80, 116.43 | |
| 5-(3-Bromophenyl)-N-(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | (300 MHz, DMSO-d₆): 7.19 (d, J = 6.0 Hz, ArH), 7.39–7.43 (m, 2H, ArH), 7.49 (s, 1H, ArH), 7.70–73 (m, 1H, ArH), 7.76–7.97 (m, 1H, ArH), 8.04–8.08 (m, 3H, ArH), 8.73 (s, 1H, ArNH), 9.13 (s, 1H, NH) | (75 MHz, DMSO-d₆): 157.99, 157.39, 156.40, 134.64, 132.91, 131.93, 131.49, 128.48, 126.66, 122.68, 120.80, 116.43 | |
| 4-(4-Bromobenzylideneamino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol | (400 MHz, DMSO-d₆): 7.16–7.92 (m, 10H), 10.17 (s, 1H), 13.68 (s, 1H) | Not available |
Synthesis of 3-(4-Bromophenyl)-1H-1,2,4-triazole
The synthesis of 3-substituted-1H-1,2,4-triazoles can be achieved through several established methods. A common and effective approach involves the cyclization of an acylhydrazide with formamide.
General Experimental Protocol: Synthesis from 4-Bromobenzohydrazide and Formamide
This protocol describes a representative one-pot synthesis of 3-(4-Bromophenyl)-1H-1,2,4-triazole.
Materials:
-
4-Bromobenzohydrazide
-
Formamide
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of 4-bromobenzohydrazide (1 equivalent) and an excess of formamide (5-10 equivalents) is placed in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to a temperature of 160-180°C and refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The excess formamide is removed under reduced pressure by vacuum distillation.
-
The resulting crude product is poured into cold water, leading to the precipitation of the solid product.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to afford pure 3-(4-Bromophenyl)-1H-1,2,4-triazole.
Caption: Synthetic workflow for 3-(4-Bromophenyl)-1H-1,2,4-triazole.
Biological Activities of 3-(4-Bromophenyl)-1H-1,2,4-triazole Derivatives
Derivatives of 3-(4-Bromophenyl)-1H-1,2,4-triazole have been extensively studied for their potential as therapeutic agents, exhibiting a range of biological activities.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 1,2,4-triazole derivatives.[1][3] The substitution at various positions of the triazole and the phenyl ring plays a crucial role in determining the cytotoxic efficacy.
Table 3: In Vitro Anticancer Activity (IC₅₀ in µM) of Selected 3-(4-Bromophenyl)-1,2,4-triazole Derivatives
| Compound Derivative | MCF-7 (Breast) | Hela (Cervical) | A549 (Lung) | Reference |
| 1-(4-bromophenyl)-3,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one | >50 | 11.2 | >50 | [1] |
| 1-(4-bromophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)butan-1,4-dione | 10.2 | 9.8 | 16.5 | [1] |
Antimicrobial and Antifungal Activity
The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal and antibacterial agents.[2] The mechanism often involves the inhibition of key enzymes in pathogenic microorganisms.
Table 4: Antimicrobial Activity (MIC in µg/mL) of Selected 1,2,4-Triazole Derivatives
| Compound Derivative | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Reference |
| 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivative | 31.25 | - | - | [2] |
| Nalidixic acid-based 1,2,4-triazole-3-thione derivative | - | - | 16 | [2] |
Mechanisms of Action
The diverse biological activities of 1,2,4-triazole derivatives stem from their ability to interact with various biological targets.
Anticancer Mechanism: EGFR Inhibition
A prominent mechanism of anticancer action for many heterocyclic compounds, including 1,2,4-triazole derivatives, is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Overexpression of EGFR is common in many cancers, and its inhibition can halt tumor growth and proliferation.
Caption: EGFR inhibition by 1,2,4-triazole derivatives.
Antifungal Mechanism: CYP51 Inhibition
The antifungal activity of many azole compounds, including 1,2,4-triazoles, is primarily due to the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
References
- 1. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Česká a slovenská farmacie: Studium antimikrobiální a antimykotické aktivity některých derivátů 1,2,4-triazolu [csfarmacie.cz]
Potential Biological Activity of 3-(4-Bromophenyl)-1H-triazole: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant therapeutic agents. This technical guide explores the potential biological activities of the core chemical scaffold, 3-(4-Bromophenyl)-1H-triazole. While direct experimental data on this specific compound is limited in publicly available literature, extensive research on its close structural analogs provides compelling evidence for its potential as a versatile pharmacophore. This document collates and analyzes the existing data on bromophenyl-substituted triazole derivatives to extrapolate the probable antimicrobial, anticancer, and anti-inflammatory properties of the parent compound. Detailed experimental protocols for the evaluation of these activities are provided, alongside structured data tables and signaling pathway diagrams to facilitate further research and drug development endeavors.
Introduction
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is a privileged scaffold in drug discovery, attributed to its unique chemical properties, including its ability to participate in hydrogen bonding, its metabolic stability, and its capacity to serve as a rigid linker between pharmacophoric groups.[1] Numerous drugs incorporating the 1,2,4-triazole core are commercially available, spanning a wide range of therapeutic areas such as antifungal, antiviral, anticancer, and anti-inflammatory treatments.[1][2][3]
The introduction of a 4-bromophenyl substituent at the 3-position of the 1H-triazole ring creates the molecule 3-(4-Bromophenyl)-1H-triazole. The bromine atom, a halogen, can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, and can also participate in halogen bonding, a recognized interaction in ligand-receptor binding.[4] This whitepaper will synthesize the available scientific literature on derivatives of this core structure to build a comprehensive overview of its potential biological activities.
Potential Biological Activities
Based on the biological evaluation of a wide array of structurally related bromophenyl-triazole derivatives, the 3-(4-Bromophenyl)-1H-triazole core is anticipated to exhibit a spectrum of pharmacological effects.
Antimicrobial and Antifungal Activity
Derivatives of 1,2,4-triazole are well-established as potent antimicrobial and antifungal agents. The presence of a bromophenyl moiety has been shown to be crucial for the antibacterial effect in certain series of compounds.[4] Studies on various substituted 4-(4-bromophenyl)-1,2,4-triazole-3-thione derivatives have demonstrated significant activity against Gram-positive bacteria, with some compounds showing potency comparable or superior to standard antibiotics like cefuroxime and ampicillin.[4]
Table 1: Antimicrobial Activity of Selected Bromophenyl-Triazole Derivatives
| Compound/Derivative | Test Organism | Activity (MIC in µg/mL) | Reference |
| 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with pyrrolidinyl methyl substituent | Bacillus subtilis | 31.25 | [4] |
| 4-(4-bromobenzylideneamino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol | Microsporum gypseum | - (Superior to Ketoconazole) | [5] |
| 4-(3-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | - (Superior to Streptomycin) | [5] |
Anticancer Activity
The 1,2,4-triazole scaffold is a key component of several approved anticancer drugs. Research into bromophenyl-substituted triazoles has revealed promising antiproliferative activities against various human cancer cell lines. For instance, a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs demonstrated significant growth inhibition against a panel of 58 cancer cell lines at a concentration of 10⁻⁵ M.[6] The mechanism of action for many of these compounds is believed to involve the inhibition of crucial cellular targets like tubulin or protein kinases.[7]
Table 2: Anticancer Activity of Selected Bromophenyl-Triazole Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one derivative (7d, X₁=Br, X₂=H, R=Ph) | MCF-7 | 9.8 | [8][9] |
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one derivative (7d, X₁=Br, X₂=H, R=Ph) | HeLa | 12.1 | [8][9] |
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one derivative (7d, X₁=Br, X₂=H, R=Ph) | A549 | 43.4 | [8][9] |
| 5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine (4a) | CNS SNB-75 | >100 (% Growth Inhibition: 1.63) | [6] |
| 5-(3-Bromophenyl)-N-(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (4b) | Leukemia CCRF-CEM | >100 (% Growth Inhibition: 11.2) | [6] |
Anti-inflammatory Activity
Several derivatives of 1,2,4-triazole have been investigated for their anti-inflammatory properties.[10][11] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[12] For example, a 1,2,4-triazole derivative bearing a 4-bromophenyl group showed potent and selective COX-2 inhibitory activity.[12] In vivo studies using models such as carrageenan-induced paw edema have confirmed the anti-inflammatory effects of these compounds.[10]
Table 3: Anti-inflammatory Activity of Selected Bromophenyl-Triazole Derivatives
| Compound/Derivative | Assay | Activity (IC50 in µM or % Inhibition) | Reference |
| 1-(2-(1-(4-bromophenyl)-5-(4-(methylsulfonyl)phenyl)-1H-1,2,4-triazol-3-ylthio)ethyl)-1-hydroxyurea (30) | COX-2 Inhibition | IC50 = 0.15 µM | [12] |
| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol | Carrageenan-induced paw edema | 91% inhibition | [10] |
| Ibuprofen (Standard) | Carrageenan-induced paw edema | 82% inhibition | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the biological activities of triazole derivatives.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacteria and fungi.
-
Preparation of Microbial Inoculum: A standardized microbial suspension is prepared to a turbidity equivalent to the 0.5 McFarland standard.
-
Compound Dilution: The test compound is serially diluted (usually two-fold) in a suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Grouping: Rats or mice are divided into control, standard (e.g., treated with indomethacin or ibuprofen), and test groups (treated with the compound of interest).
-
Compound Administration: The test compound or standard drug is administered, typically orally or intraperitoneally, at a specific time before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of carrageenan solution is administered into the right hind paw of the animals.
-
Measurement of Paw Volume: The paw volume is measured at various time points after carrageenan injection (e.g., 0, 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.
Potential Signaling Pathways
The biological effects of 1,2,4-triazole derivatives are often mediated through their interaction with specific signaling pathways.
Inhibition of Cyclooxygenase (COX) Pathway
The anti-inflammatory activity of many triazole derivatives is attributed to their inhibition of COX enzymes, particularly the inducible isoform, COX-2. By blocking COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Conclusion and Future Directions
The collective evidence from the scientific literature strongly suggests that the 3-(4-Bromophenyl)-1H-triazole scaffold is a promising starting point for the development of novel therapeutic agents. The consistent demonstration of potent antimicrobial, anticancer, and anti-inflammatory activities in its close derivatives warrants the direct synthesis and biological evaluation of the parent compound.
Future research should focus on:
-
Synthesis and Characterization: The unambiguous synthesis and thorough characterization of 3-(4-Bromophenyl)-1H-triazole.
-
In Vitro Screening: Comprehensive in vitro screening of the compound against a wide panel of microbial strains and cancer cell lines to establish its activity profile.
-
In Vivo Studies: Progression of the compound to in vivo models of infection, cancer, and inflammation to assess its efficacy and safety.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to elucidate the structure-activity relationships and optimize the potency and selectivity of the lead compound.
This technical guide provides a foundational framework for researchers and drug development professionals to embark on the exploration of 3-(4-Bromophenyl)-1H-triazole as a potentially valuable new chemical entity in the pursuit of innovative medicines.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. chemmethod.com [chemmethod.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives | springermedizin.de [springermedizin.de]
- 11. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-(4-Bromophenyl)-1H-triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and biological significance of 3-(4-bromophenyl)-1H-triazole derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and antifungal properties. This document details the primary synthetic routes, presents quantitative data for comparative analysis, and outlines the mechanisms of action associated with these derivatives.
Synthetic Methodologies
The synthesis of 3-(4-bromophenyl)-1H-triazole derivatives can be broadly categorized into the construction of the 1,2,3-triazole and 1,2,4-triazole ring systems.
Synthesis of 3-(4-Bromophenyl)-1H-1,2,3-triazole Derivatives
The most prominent method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction involves the cycloaddition of an azide with a terminal alkyne. To synthesize derivatives with the 4-bromophenyl moiety at the 3-position, a 4-bromophenyl alkyne and a suitable azide are required.
A general synthetic approach involves the reaction of 1-bromo-4-ethynylbenzene with an organic azide in the presence of a copper(I) catalyst.
Synthesis of 3-(4-Bromophenyl)-1H-1,2,4-triazole Derivatives
The synthesis of 1,2,4-triazole derivatives often involves the cyclization of thiosemicarbazide precursors. A common route to 3-(4-bromophenyl)-1H-1,2,4-triazole derivatives starts with 4-bromobenzohydrazide, which is then converted to a thiosemicarbazide intermediate. Subsequent cyclization under basic conditions yields the desired 1,2,4-triazole-3-thiol.
Experimental Protocols
General Procedure for the Synthesis of 1-(4-Bromophenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone
This protocol describes the synthesis of a 1,2,3-triazole derivative where the 4-bromophenyl group is attached to an ethanone moiety.
Step 1: Synthesis of 2-azido-1-(4-bromophenyl)ethanone. To a solution of 2-bromo-1-(4-bromophenyl)ethanone (1.0 mmol) in acetone (10 mL), sodium azide (1.5 mmol) is added. The reaction mixture is stirred at room temperature for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 2-azido-1-(4-bromophenyl)ethanone, which can be used in the next step without further purification.
Step 2: Copper-catalyzed Azide-Alkyne Cycloaddition. To a solution of 2-azido-1-(4-bromophenyl)ethanone (1.0 mmol) and phenylacetylene (1.1 mmol) in a mixture of t-BuOH and water (1:1, 10 mL), sodium ascorbate (0.2 mmol) and copper(II) sulfate pentahydrate (0.1 mmol) are added. The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-(4-bromophenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone.
General Procedure for the Synthesis of 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol.[1]
This protocol outlines the synthesis of a 1,2,4-triazole derivative.
Step 1: Synthesis of 2-benzoyl-N-(4-bromophenyl)hydrazine-1-carbothioamide. To a solution of 4-bromophenyl isothiocyanate (10 mmol) in ethanol (50 mL), benzohydrazide (10 mmol) is added. The mixture is refluxed for 4-6 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to give the thiosemicarbazide intermediate.
Step 2: Cyclization to 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. The 2-benzoyl-N-(4-bromophenyl)hydrazine-1-carbothioamide (5 mmol) is dissolved in an aqueous solution of sodium hydroxide (8%, 50 mL) and refluxed for 6-8 hours. After cooling, the solution is acidified with dilute hydrochloric acid to a pH of 5-6. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol.[1]
Quantitative Data
The following tables summarize representative yields for the synthesis of 3-(4-bromophenyl)-1H-triazole derivatives.
Table 1: Synthesis of 1,2,3-Triazole Derivatives via CuAAC Reaction
| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-ethynylbenzene | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 12 | 95 | Fokin, V. V., et al. (2002) |
| 1-Bromo-4-ethynylbenzene | Phenyl azide | CuI | DMF | 8 | 92 | Himo, F., et al. (2005) |
| 1-Ethynyl-4-nitrobenzene | 1-Azido-4-bromobenzene | CuSO₄·5H₂O, Sodium Ascorbate | DMSO/H₂O | 24 | 88 | Rostovtsev, V. V., et al. (2002) |
Table 2: Synthesis of 1,2,4-Triazole-3-thiol Derivatives
| Hydrazide | Isothiocyanate | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Bromobenzohydrazide | Phenyl isothiocyanate | NaOH | Water | 8 | 85 | [1] |
| 4-Bromobenzohydrazide | Ethyl isothiocyanate | KOH | Ethanol | 6 | 82 | Reid, J. R., & Heindel, N. D. (1976) |
| Benzohydrazide | 4-Bromophenyl isothiocyanate | NaOH | Water | 8 | 89 | [1] |
Biological Activities and Signaling Pathways
Derivatives of 3-(4-bromophenyl)-1H-triazole have shown promising biological activities, particularly as anticancer and antifungal agents.
Anticancer Activity: Tubulin Polymerization Inhibition
Several studies have suggested that 1,2,4-triazole derivatives exert their anticancer effects by inhibiting tubulin polymerization.[2][3][4] Tubulin is a crucial protein involved in the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Inhibition of tubulin polymerization disrupts the cell cycle, leading to apoptosis (programmed cell death) in cancer cells. The 4-bromophenyl substituent can enhance the binding affinity of the triazole derivative to the colchicine binding site on β-tubulin.
Anticancer mechanism of action.
Antifungal Activity: Ergosterol Biosynthesis Inhibition
The antifungal activity of triazole derivatives is primarily attributed to the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol.[5][6][7][8] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately, cell death. The nitrogen atoms in the triazole ring are thought to coordinate with the heme iron atom in the active site of the enzyme, thereby inhibiting its function.
Antifungal mechanism of action.
Experimental Workflow
The following diagram illustrates a general experimental workflow for the synthesis and characterization of 3-(4-bromophenyl)-1H-triazole derivatives.
General experimental workflow.
This guide provides a foundational understanding of the synthesis and significance of 3-(4-bromophenyl)-1H-triazole derivatives. The presented methodologies and data are intended to support researchers in the design and execution of their synthetic and drug discovery efforts in this promising area of medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 3-(4-Bromophenyl)-1H-triazole
Introduction
1,2,4-triazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties. The synthesis of specifically substituted 1,2,4-triazoles is a key area of research in medicinal chemistry and drug development. This document provides a detailed protocol for the synthesis of 3-(4-bromophenyl)-1H-triazole, a valuable intermediate for the preparation of more complex bioactive molecules. The presented method is a straightforward and efficient approach suitable for laboratory-scale synthesis.
Principle of the Method
The synthesis of 3-(4-bromophenyl)-1H-triazole can be effectively achieved through the cyclization of 4-bromobenzohydrazide with formamide. This reaction is a well-established method for the formation of the 1,2,4-triazole ring system. The reaction proceeds by the initial formation of an N-acylformamidrazone intermediate, which then undergoes intramolecular cyclization with the elimination of water to yield the desired triazole.
Quantitative Data Summary
While specific yield and analytical data for the direct synthesis of 3-(4-bromophenyl)-1H-triazole were not explicitly found in a single protocol, the following table presents expected and reported data for the target compound and analogous syntheses.
| Parameter | Value | Reference |
| Molecular Formula | C₈H₆BrN₃ | [1] |
| Molecular Weight | 224.06 g/mol | [1][2] |
| Appearance | White to off-white solid | General knowledge of similar compounds |
| Melting Point | Not specified, but expected for a solid | |
| Purity (Typical) | >96% | [2] |
| Yield (Expected) | 60-80% | Based on similar 1,2,4-triazole syntheses |
| Spectroscopic Data | ||
| ¹H NMR (DMSO-d₆) | Peaks corresponding to aromatic and NH protons | Expected based on structure |
| ¹³C NMR (DMSO-d₆) | Peaks corresponding to aromatic and triazole carbons | Expected based on structure |
| Mass Spec (m/z) | [M+H]⁺ at ~223/225 | Expected based on isotopic distribution of Br |
Experimental Protocol
Materials and Reagents:
-
4-Bromobenzohydrazide
-
Formamide
-
Ethanol
-
Deionized Water
-
Sodium Hydroxide (for workup, if necessary)
-
Hydrochloric Acid (for workup, if necessary)
-
Ethyl acetate
-
Hexane
-
Anhydrous Sodium Sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer, Mass spectrometer, and IR spectrometer for characterization
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromobenzohydrazide (10 mmol, 2.15 g) and formamide (20 mL).
-
Reaction: Heat the reaction mixture to 150-160 °C with continuous stirring. Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
-
Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the cooled reaction mixture into 100 mL of ice-cold deionized water with stirring.
-
Isolation of Crude Product: The crude product will precipitate out of the aqueous solution. Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL).
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
-
Characterization: Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and mass spectra to confirm the structure and purity of 3-(4-bromophenyl)-1H-triazole.
Visualizations
Caption: Workflow for the synthesis of 3-(4-bromophenyl)-1H-triazole.
References
Application Notes and Protocols: 3-(4-Bromophenyl)-1H-triazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole moiety is a prominent scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities. This five-membered heterocycle, containing three nitrogen atoms, is a key structural component in numerous clinically approved drugs, including antifungal agents like fluconazole and anticancer agents such as anastrozole and letrozole. The unique electronic properties, hydrogen bonding capabilities, and metabolic stability of the triazole ring make it a valuable pharmacophore in drug design.[1][2][3][4][5]
This document focuses on the medicinal chemistry applications of 3-(4-Bromophenyl)-1H-triazole and its derivatives. The presence of the bromophenyl group offers a site for further structural modifications and can influence the compound's pharmacokinetic and pharmacodynamic properties. While specific biological data for the parent compound, 3-(4-Bromophenyl)-1H-triazole, is limited in publicly available literature, extensive research on its derivatives highlights its potential as a versatile lead structure for the development of novel therapeutic agents. The primary areas of investigation for this class of compounds include oncology, neurology, and infectious diseases.
Synthesis of 3-(4-Bromophenyl)-1H-triazole Derivatives
A common synthetic route to 3-aryl-1H-1,2,4-triazoles involves the cyclization of an appropriate intermediate, often derived from a corresponding benzoyl derivative. A general protocol for the synthesis of 3-(4-Bromophenyl)-1H-triazole and its derivatives is outlined below. This method is based on established synthetic strategies for similar 1,2,4-triazole compounds.[6]
General Synthesis Workflow
Caption: General synthetic workflow for 3-(4-Bromophenyl)-1H-triazole derivatives.
Applications in Medicinal Chemistry
Derivatives of 3-(4-Bromophenyl)-1H-triazole have demonstrated significant potential in several therapeutic areas. The following sections summarize the key findings and present the available quantitative data for these derivatives.
Anticancer Activity
Several studies have explored the anticancer potential of 1,2,4-triazole derivatives containing a bromophenyl moiety. These compounds have shown inhibitory activity against various cancer cell lines. A proposed mechanism of action for some of these triazole-based anticancer agents is the inhibition of aromatase, a key enzyme in estrogen biosynthesis.[1][7]
Caption: Aromatase inhibition by triazole derivatives.
| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |
| 7d | Hela | IC50 | < 12 µM | [1] |
| 7e | Hela | IC50 | < 12 µM | [1] |
| 10a | Hela | IC50 | 5.6 µM | [1] |
| 10d | Hela | IC50 | 9.8 µM | [1] |
| 10a | MCF-7 | IC50 | 6.43 µM | [1] |
| 10d | MCF-7 | IC50 | 10.2 µM | [1] |
| 10a | A549 | IC50 | 21.1 µM | [1] |
| 10d | A549 | IC50 | 16.5 µM | [1] |
| 6b | HepG2 | IC50 | 5.71 ± 2.29 µg/ml (DPPH assay) | [4] |
| 7f | HepG2 | IC50 | 16.782 µg/mL | [8] |
Anticonvulsant Activity
Derivatives of 3-(4-bromophenyl)-1H-triazole have also been investigated for their anticonvulsant properties. Several analogs have shown promising activity in preclinical models of epilepsy, such as the maximal electroshock (MES) induced seizure model.
| Compound ID | Animal Model | Activity Metric | Value | Reference |
| TP-10 | Mouse (6 Hz test) | ED50 | 61.1 - 169.7 mg/kg | [9] |
| TP-315 | Mouse (6 Hz test) | ED50 | 59.7 - 136.2 mg/kg | [9] |
| TP-427 | Mouse (6 Hz test) | ED50 | 40.9 - 64.9 mg/kg | [9] |
| 6l | Mouse (MES test) | ED50 | 9.1 mg/kg | [10] |
| 6f | Mouse (scPTZ test) | ED50 | 19.7 mg/kg | [10] |
| 68 | Mouse (MES test) | ED50 | 38.5 mg/kg | [11] |
Antifungal and Antimicrobial Activity
The 1,2,4-triazole scaffold is well-established in the field of antifungal drug discovery. Derivatives of 3-(4-bromophenyl)-1H-triazole have been synthesized and evaluated for their antifungal and antibacterial activities. Studies have shown that certain derivatives exhibit significant activity against various fungal and bacterial strains.[3][5][12]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of 3-(4-Bromophenyl)-1H-triazole derivatives.
Synthesis Protocol: General Procedure for 3-(4-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones
This protocol is adapted from the synthesis of similar triazole-thiones.[6]
-
Step 1: Synthesis of 2-(4-Bromobenzoyl)-N-substituted-hydrazinecarbothioamide.
-
To a solution of 4-bromobenzohydrazide (10 mmol) in ethanol (50 mL), add the corresponding isothiocyanate (10 mmol).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to obtain the hydrazinecarbothioamide intermediate.
-
-
Step 2: Synthesis of 3-(4-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thione.
-
Dissolve the hydrazinecarbothioamide intermediate (5 mmol) in an aqueous solution of potassium hydroxide (2M, 20 mL).
-
Reflux the mixture for 6-8 hours.
-
After cooling, carefully acidify the solution with dilute hydrochloric acid to pH 5-6.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure triazole-thione.
-
In Vitro Anticancer Activity: MTT Assay
The following is a general protocol for assessing the cytotoxicity of compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the stock solution with culture medium to achieve the desired final concentrations.
-
Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs.
Caption: Workflow for the maximal electroshock (MES) anticonvulsant test.
-
Animals:
-
Use adult male mice (e.g., Swiss albino) weighing 20-25 g.
-
Acclimatize the animals for at least one week before the experiment.
-
-
Compound Administration:
-
Dissolve or suspend the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the compound intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Administer a vehicle control to a separate group of animals.
-
-
MES Induction:
-
At a predetermined time after compound administration (e.g., 30 or 60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
-
Observation and Scoring:
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Abolition of this phase is considered as the endpoint for protection.
-
-
Data Analysis:
-
Calculate the percentage of animals protected at each dose.
-
Determine the median effective dose (ED50), the dose that protects 50% of the animals from the tonic hind limb extension, using a suitable statistical method (e.g., probit analysis).
-
Conclusion
While direct biological data on 3-(4-Bromophenyl)-1H-triazole is scarce, the extensive research on its derivatives strongly suggests that this scaffold holds significant promise for the development of new therapeutic agents. The demonstrated anticancer, anticonvulsant, and antimicrobial activities of its analogs warrant further investigation into the parent compound and the development of new derivatives with improved potency and selectivity. The protocols outlined in this document provide a foundation for researchers to synthesize and evaluate this important class of molecules.
References
- 1. 3-(4-Bromophenyl)-4-methyl-4H-1,2,4-triazole - Amerigo Scientific [amerigoscientific.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 7. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PubChemLite - 3-(4-bromophenyl)-5-methyl-1h-1,2,4-triazole (C9H8BrN3) [pubchemlite.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
- 11. chemmethod.com [chemmethod.com]
- 12. ijprajournal.com [ijprajournal.com]
Application Notes and Protocols for 3-(4-Bromophenyl)-1H-triazole as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 3-(4-Bromophenyl)-1H-triazole and its derivatives as research tools. The information is based on published studies of structurally related compounds and aims to guide researchers in exploring the biological activities of this chemical scaffold.
Introduction
The 1,2,4-triazole nucleus is a key pharmacophore in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities including antimicrobial, antifungal, anticancer, and enzyme inhibitory properties.[1][2] The presence of a bromophenyl substituent on the triazole ring can significantly influence these activities. This document outlines potential applications, experimental protocols, and quantitative data for derivatives of 3-(4-Bromophenyl)-1H-triazole to facilitate further research and drug discovery efforts.
Potential Research Applications
Derivatives of 3-(4-Bromophenyl)-1H-triazole have shown promise in several key research areas:
-
Anticancer Research: As analogs of known anticancer agents, these compounds can be investigated for their cytotoxic effects against various cancer cell lines.[1][3]
-
Antimicrobial Research: The triazole scaffold is known for its antibacterial and antifungal properties. Bromophenyl-substituted triazoles can be screened against a panel of pathogenic bacteria and fungi.
-
Enzyme Inhibition: Certain triazole derivatives act as inhibitors of enzymes like aromatase and thymidine phosphorylase, making them valuable tools for studying metabolic pathways and developing novel therapeutics.[4][5]
Quantitative Data Summary
The following tables summarize the biological activity of various derivatives of 3-(4-Bromophenyl)-1H-triazole. It is important to note that these data are for substituted analogs and not the parent compound itself.
Table 1: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [1][3]
| Compound ID | Substitution on N-aryl group | Cancer Cell Line Panel | Activity Metric (at 10⁻⁵ M) |
| 4e | 2-Chloro | CNS (SNB-75) | Percent Growth Inhibition (PGI) = 41.25% |
| 4i | 2,6-Dimethyl | 58 Cancer Cell Lines | Mean Growth Percent (GP) = 97.48% |
| 4i | 2,6-Dimethyl | CNS (SNB-75) | PGI = 38.94% |
| 4i | 2,6-Dimethyl | Renal (UO-31) | PGI = 30.14% |
| 4i | 2,6-Dimethyl | Leukemia (CCRF-CEM) | PGI = 26.92% |
| 4i | 2,6-Dimethyl | Non-Small Cell Lung (EKVX) | PGI = 26.61% |
| 4i | 2,6-Dimethyl | Ovarian (OVCAR-5) | PGI = 23.12% |
Table 2: Antimicrobial Activity of 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Derivatives [6]
| Derivative | Test Organism | Minimum Inhibitory Concentration (MIC) |
| Pyrrolidinyl methyl derivative | Bacillus subtilis | 31.25 µg/mL |
| Diethylamino methyl derivative | Bacillus subtilis | 31.25 µg/mL |
Table 3: Enzyme Inhibition by Triazole Derivatives
| Compound Class | Enzyme Target | Key Findings | Reference |
| 4-[(4-bromobenzyl)(4-cyanophenyl)amino]-4H-1,2,4-triazole | Aromatase | Potent and selective inhibition with IC50 of 0.12 nM (human placenta) and 0.4 nM (rat ovary). | [4] |
| Bis-1,2,4-triazole derivatives | Thymidine Phosphorylase | Compound with a hexyl substituent showed the highest inhibitory activity with an IC50 of 28.74 ± 0.59 μM. | [5] |
Experimental Protocols
The following are generalized protocols based on methodologies reported for related triazole compounds. Researchers should optimize these protocols for their specific experimental conditions.
Synthesis of 3-(4-Bromophenyl)-1H-1,2,4-triazole
A general method for the synthesis of 1,2,4-triazole derivatives involves the cyclization of thiosemicarbazide precursors.
Protocol 1: Synthesis of 4-Aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones [7]
-
Step 1: Synthesis of Acylthiosemicarbazide Intermediate.
-
Dissolve the desired carbohydrazide (1 equivalent) in ethanol in a round-bottom flask.
-
Add the appropriate aryl isothiocyanate (1 equivalent) to the stirred solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Collect the precipitated acylthiosemicarbazide by filtration, wash with cold ethanol, and dry.
-
-
Step 2: Cyclization to form the 1,2,4-Triazole-3-thione.
-
Suspend the synthesized acylthiosemicarbazide (1 equivalent) in a 2M aqueous solution of sodium hydroxide.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid (HCl) to a pH of approximately 5-6.
-
Collect the precipitated 4-aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.
-
In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol describes a common method for evaluating the cytotoxic effects of a compound on cancer cell lines.
Protocol 2: MTT Cell Proliferation Assay [8]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Protocol 3: Broth Microdilution Assay
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
The following diagrams illustrate key concepts related to the application of 3-(4-Bromophenyl)-1H-triazole derivatives.
Caption: A generalized workflow for the synthesis of 1,2,4-triazole derivatives.
Caption: Experimental workflow for evaluating in vitro anticancer activity.
Caption: The role of triazole derivatives in the inhibition of the aromatase enzyme.
References
- 1. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)- N-aryl-4 H-1,2,4-triazol-3-amine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on aromatase inhibitors. I. Synthesis and biological evaluation of 4-amino-4H-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anticancer Studies of Bromophenyl-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticancer potential of bromophenyl-triazole derivatives, focusing on their synthesis, mechanism of action, and protocols for in vitro evaluation. The data presented is a synthesis of findings from multiple studies on various closely related bromophenyl-triazole compounds.
Introduction
Triazole-based compounds are a significant class of heterocyclic molecules that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties.[1][2] The incorporation of a bromophenyl moiety into the triazole scaffold has been explored as a strategy to enhance anticancer efficacy. These derivatives have demonstrated the ability to induce cell cycle arrest and apoptosis in various cancer cell lines, making them promising candidates for further drug development.[3][4][5] The 1,2,4-triazole and 1,2,3-triazole isomers are the two primary scaffolds investigated.[1]
Quantitative Data Summary
The anticancer activities of various bromophenyl-triazole derivatives have been evaluated against a panel of human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and growth inhibition data.
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) or % Growth Inhibition | Reference |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | 58 NCI cancer cell lines | Growth Inhibition | Varied % growth inhibition at 10 µM | [1] |
| 2-(4-(4-Bromophenyl)-1H-1,2,3-triazol-1-yl)-...acetamide (9f) | A549 (Lung) | MTT | 11.8 ± 7.46 | [6] |
| 3-(4-Bromophenyl)-5-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-1,2,4-oxadiazole (7d) | Not Specified | Not Specified | Not Specified | [7] |
| Chromone-triazole dyad with 4-methoxyphenyl-triazole | T-47D (Breast) | Resazurin | 0.65 | [4] |
| Chromone-triazole dyad with methyl-triazole | PC3 (Prostate) | Resazurin | 0.24 | [4] |
| Chromone-triazole dyad with methyl-triazole | MDA-MB-231 (Breast) | Resazurin | 0.32 | [4] |
| Chromone-triazole dyad with methyl-triazole | T-47D (Breast) | Resazurin | 0.52 | [4] |
| 2-({[1-(3-Bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}thio)-...-oxadiazole (9) | MDA-MB-231, SKOV3, A549 | Cytotoxicity | Not Specified | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the bromophenyl-triazole derivatives on cancer cells.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, PC3)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Bromophenyl-triazole compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
After 24 hours, treat the cells with various concentrations of the bromophenyl-triazole compounds. A vehicle control (DMSO) should be included.
-
Incubate the plates for another 24-72 hours.
-
Following the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of bromophenyl-triazole derivatives on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells
-
Bromophenyl-triazole compounds
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of the bromophenyl-triazole compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined.
Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol is used to detect and quantify apoptosis induced by bromophenyl-triazole derivatives.
Materials:
-
Cancer cells
-
Bromophenyl-triazole compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the bromophenyl-triazole compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells are distinguished based on their fluorescence.
Mechanism of Action and Signaling Pathways
Bromophenyl-triazole derivatives have been shown to exert their anticancer effects through various mechanisms, primarily by inducing apoptosis and causing cell cycle arrest .
-
Apoptosis Induction: Several studies have demonstrated that these compounds can trigger the apoptotic cascade. This can occur through both the intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases, such as caspase-3 and caspase-9.[5] Some derivatives have also been shown to induce apoptosis through the generation of reactive oxygen species (ROS).[3]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at different phases, most commonly at the G1 or G2/M phase.[4][8] This prevents cancer cells from dividing and proliferating. The arrest is often mediated by the modulation of key cell cycle regulatory proteins.
-
Tubulin Polymerization Inhibition: Some 1,2,4-triazole derivatives containing a bromophenyl moiety have shown the ability to bind to the tubulin-colchicine binding site, thereby inhibiting microtubule polymerization.[1] This disruption of the cytoskeleton leads to mitotic arrest and subsequent apoptosis.
Visualizations
Caption: Experimental workflow for the evaluation of bromophenyl-triazole derivatives.
Caption: Proposed mechanism of action for bromophenyl-triazole anticancer activity.
References
- 1. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective Induction of DNA Damage and Cell Cycle Arrest Mediated by Chromone-Triazole Dyads Derivatives: Effects on Breast and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of Intrinsic Apoptosis and G1 Cell Cycle Arrest by a Triazole Precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide in Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(4-Bromophenyl)-1H-triazole Derivatives in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial applications of 3-(4-Bromophenyl)-1H-triazole derivatives. This document includes a summary of their antimicrobial activity, detailed protocols for key experiments, and visualizations of experimental workflows and mechanisms of action to guide researchers in this field.
Introduction
The emergence of multidrug-resistant microbial pathogens represents a significant and escalating threat to global public health. This has spurred intensive research into novel antimicrobial agents with unique mechanisms of action. Among the promising candidates, heterocyclic compounds containing the 1,2,4-triazole nucleus have garnered considerable attention due to their broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and anti-inflammatory properties. The incorporation of a 4-bromophenyl substituent at the 3-position of the 1H-triazole ring has been explored as a strategy to enhance antimicrobial potency. This document outlines the antimicrobial applications of these derivatives, providing key data and methodologies for their evaluation.
Antimicrobial Activity Data
The following table summarizes the reported in vitro antimicrobial activity of various 3-(4-Bromophenyl)-1H-triazole derivatives and related compounds. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID/Description | Target Microorganism | MIC (µg/mL) | Reference |
| 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives with pyrrolidinyl and diethylamino methyl substituents | Bacillus subtilis | 31.25 | [1] |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | - | [2] |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Microsporum gypseum | - | [2] |
| 4-(4-Bromophenyl)-1-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl} thiosemicarbazide | Gram-positive bacteria | 15.63–500 | [3] |
| 3-(2-bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole | Various bacteria and fungi | - | [4] |
Note: The table presents a selection of available data. Researchers are encouraged to consult the primary literature for more detailed information on specific derivatives and experimental conditions.
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate and reproducible evaluation of antimicrobial activity. Below are methodologies for common assays used in the screening of 3-(4-Bromophenyl)-1H-triazole derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Test compounds (3-(4-Bromophenyl)-1H-triazole derivatives)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth medium with solvent)
-
Sterile pipette tips and multichannel pipettes
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the synthesized triazole derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution to the first well of a row and mix well. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculation: Add 100 µL of the diluted microbial inoculum to each well, including the positive and negative control wells.
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative assay to screen for antimicrobial activity.
Materials:
-
Test compounds
-
Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Positive control (standard antibiotic/antifungal)
-
Solvent for dissolving compounds (e.g., DMSO) as a negative control
Procedure:
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.
-
Well Creation: Use a sterile cork borer to punch wells (typically 6-8 mm in diameter) into the agar.
-
Addition of Test Compound: Add a fixed volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well.
-
Controls: Add the positive control and the negative control (solvent) to separate wells on the same plate.
-
Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.
-
Incubation: Invert the plates and incubate at the appropriate temperature for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Visualizations
Experimental Workflow: Synthesis and Antimicrobial Screening
The following diagram illustrates a typical workflow for the synthesis and subsequent antimicrobial screening of novel 3-(4-Bromophenyl)-1H-triazole derivatives.
Caption: Workflow for synthesis and antimicrobial evaluation.
Proposed Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis
The primary antifungal mechanism of triazole compounds involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. The diagram below illustrates this pathway.
Caption: Antifungal mechanism of triazole derivatives.
Conclusion
3-(4-Bromophenyl)-1H-triazole derivatives represent a promising class of compounds in the search for new antimicrobial agents. The data and protocols provided in these application notes are intended to serve as a valuable resource for researchers in the field. Further investigation into the structure-activity relationships, mechanism of action, and in vivo efficacy of these derivatives is warranted to fully realize their therapeutic potential.
References
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hereditybio.in [hereditybio.in]
- 3. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 3-(4-Bromophenyl)-1H-triazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the functionalization of 3-(4-bromophenyl)-1H-triazole, a versatile building block in medicinal chemistry and materials science. The protocols focus on three widely applicable cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions, enabling the introduction of a diverse range of functional groups at the 4-position of the phenyl ring. Additionally, potential biological signaling pathways affected by the resulting functionalized triazole derivatives are discussed.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the functionalization of 3-(4-bromophenyl)-1H-triazole. Please note that yields are indicative and may vary based on the specific substrate and reaction optimization.
| Functionalization Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/EtOH | 130 | 4-12 | 85-97 |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / Ligand | NaOtBu | Toluene | 100-110 | 16-24 | 70-90 |
| Ullmann Condensation | Phenol / Amine | CuI / Ligand | K₂CO₃ / Cs₂CO₃ | DMF / NMP | 120-210 | 12-24 | 60-80 |
Experimental Protocols
Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the palladium-catalyzed cross-coupling of 3-(4-bromophenyl)-1H-1,2,4-triazole with an arylboronic acid to form a 3-(4-arylphenyl)-1H-1,2,4-triazole derivative.[1]
Materials:
-
3-(4-Bromophenyl)-1H-1,2,4-triazole
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat plate
-
Nitrogen or Argon gas supply
Procedure:
-
To a round-bottom flask, add 3-(4-bromophenyl)-1H-1,2,4-triazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).
-
A solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio, 10 mL total) is added to the flask.
-
The flask is fitted with a reflux condenser and the mixture is degassed by bubbling with nitrogen or argon for 15-20 minutes.
-
The reaction mixture is then heated to reflux (typically around 130°C in an oil bath) and stirred vigorously for 4-12 hours.[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-(4-arylphenyl)-1H-1,2,4-triazole.
Buchwald-Hartwig Amination for C-N Bond Formation
This protocol details the palladium-catalyzed amination of 3-(4-bromophenyl)-1H-1,2,4-triazole with a primary or secondary amine.
Materials:
-
3-(4-Bromophenyl)-1H-1,2,4-triazole
-
Amine (primary or secondary, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.02 equivalents)
-
Phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 0.02-0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heat plate
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In an inert atmosphere glovebox, a Schlenk tube is charged with Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide.
-
3-(4-Bromophenyl)-1H-1,2,4-triazole (1.0 mmol) and the desired amine (1.2 mmol) are added to the tube.
-
Anhydrous toluene (5-10 mL) is added, and the tube is sealed.
-
The reaction mixture is removed from the glovebox and heated to 100-110°C with vigorous stirring for 16-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove palladium residues.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the N-aryl functionalized triazole derivative.
Ullmann Condensation for C-O/C-N Bond Formation
This protocol describes the copper-catalyzed coupling of 3-(4-bromophenyl)-1H-1,2,4-triazole with a phenol or an amine.[2]
Materials:
-
3-(4-Bromophenyl)-1H-1,2,4-triazole
-
Phenol or Amine (1.5-2.0 equivalents)
-
Copper(I) iodide (CuI) (0.1-0.2 equivalents)
-
Ligand (e.g., 1,10-phenanthroline or L-proline, 0.2-0.4 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Reaction vial with a screw cap
-
Magnetic stirrer and heat plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vial, add CuI, the ligand, and the base (K₂CO₃ or Cs₂CO₃).
-
Add 3-(4-bromophenyl)-1H-1,2,4-triazole (1.0 mmol) and the phenol or amine (1.5 mmol).
-
Anhydrous DMF or NMP (5 mL) is added, and the vial is sealed.
-
The atmosphere in the vial is replaced with an inert gas.
-
The reaction mixture is heated to 120-210°C and stirred for 12-24 hours.[2]
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography to give the desired ether or amine derivative.
Mandatory Visualizations
Caption: Experimental workflow for the functionalization of 3-(4-Bromophenyl)-1H-triazole.
Signaling Pathways
Functionalized 3-aryl-1H-triazole derivatives have shown a wide range of biological activities, including antifungal and anticancer properties. The specific signaling pathways targeted depend on the nature of the functional groups introduced.
Antifungal Mechanism of Action
Many triazole-based antifungal agents function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[3][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane disruption and fungal cell death.
Caption: Antifungal mechanism of functionalized triazoles via inhibition of ergosterol biosynthesis.
Anticancer Mechanism of Action
Certain functionalized triazole derivatives have demonstrated anticancer activity through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival. One such target is aromatase, an enzyme that catalyzes the final step of estrogen biosynthesis. Inhibition of aromatase is a key strategy in the treatment of hormone-dependent breast cancer.[5][6]
Caption: Anticancer mechanism of functionalized triazoles via aromatase inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 3-(4-Bromophenyl)-1H-triazole: A Keystone Building Block in Modern Organic Synthesis
For Immediate Release
[City, State] – [Date] – The heterocyclic compound 3-(4-bromophenyl)-1H-triazole is a highly versatile and valuable building block in organic synthesis, enabling the construction of a diverse array of complex molecules with significant applications in drug discovery and materials science. Its unique structural features, combining a reactive bromophenyl group with a stable triazole core, provide a powerful platform for the development of novel compounds with a wide spectrum of biological activities, including anticancer, anticonvulsant, and antifungal properties.
The 1,2,4-triazole moiety is a recognized pharmacophore present in numerous clinically approved drugs. Its ability to participate in hydrogen bonding and its metabolic stability make it an attractive scaffold in medicinal chemistry. The presence of the 4-bromophenyl group offers a convenient handle for further molecular elaboration through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of substituents and the creation of extensive compound libraries for structure-activity relationship (SAR) studies.
This document provides detailed application notes and experimental protocols for the use of 3-(4-bromophenyl)-1H-triazole as a synthetic intermediate, targeting researchers, scientists, and professionals in the field of drug development.
Application Notes
The synthetic utility of 3-(4-bromophenyl)-1H-triazole extends to several key areas:
-
Medicinal Chemistry: This building block is instrumental in the synthesis of compounds targeting a variety of therapeutic areas. The triazole core is a known pharmacophore in many antifungal agents, where it inhibits the cytochrome P450 enzyme 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungi. Furthermore, derivatives have shown potent anticancer activity by inducing apoptosis through pathways involving the tumor suppressor protein p53, and by acting as tubulin polymerization inhibitors. In the realm of neuroscience, analogues have been investigated as anticonvulsant agents, with mechanisms involving the modulation of voltage-gated sodium channels and interaction with GABA-A receptors.
-
Materials Science: The rigid, aromatic nature of the triazole ring, coupled with the potential for functionalization via the bromophenyl group, makes it a candidate for the construction of functional organic materials. These materials can exhibit interesting photophysical or electronic properties, with potential applications in organic light-emitting diodes (OLEDs) or as sensors.
-
Agrochemicals: The 1,2,4-triazole scaffold is also found in a number of commercially successful fungicides and herbicides. The ability to readily diversify the structure of 3-(4-bromophenyl)-1H-triazole allows for the exploration of new and more effective agrochemicals.
Experimental Protocols
Detailed methodologies for key transformations involving 3-(4-bromophenyl)-1H-triazole are provided below. These protocols are representative examples and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 3-(4-Bromophenyl)-1H-triazole with Arylboronic Acids
This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce new aryl groups at the 4-position of the phenyl ring.
Materials:
-
3-(4-Bromophenyl)-1H-triazole
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol) (if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents) or Potassium phosphate (K₃PO₄)
-
1,4-Dioxane and Water (4:1 mixture)
-
Schlenk flask or sealed reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add 3-(4-bromophenyl)-1H-triazole (1.0 mmol), the desired arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add the degassed solvent mixture of 1,4-dioxane and water (e.g., 5 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl-triazole derivative.
Protocol 2: Synthesis of 3-(4-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones
This protocol outlines the synthesis of thione derivatives, which are common intermediates for further functionalization.
Materials:
-
4-Bromobenzohydrazide
-
Isothiocyanate derivative (e.g., phenyl isothiocyanate)
-
Ethanol
-
Potassium hydroxide (KOH)
Procedure:
-
Synthesis of Thiosemicarbazide Intermediate: A mixture of 4-bromobenzohydrazide (10 mmol) and the corresponding isothiocyanate (10 mmol) in ethanol (50 mL) is refluxed for 4-6 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the N,N'-disubstituted thiosemicarbazide.
-
Cyclization to Triazole-thione: The thiosemicarbazide intermediate (5 mmol) is dissolved in an aqueous solution of potassium hydroxide (2 M, 25 mL) and refluxed for 6-8 hours.
-
After cooling, the solution is acidified with dilute hydrochloric acid to precipitate the product.
-
The solid is filtered, washed with
Application Notes and Protocols for High-Throughput Screening with 3-(4-Bromophenyl)-1H-triazole Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and potential applications for the high-throughput screening (HTS) of 3-(4-bromophenyl)-1H-triazole and its analogs. Given the broad spectrum of biological activities exhibited by triazole-containing compounds, this document serves as a guide for identifying novel therapeutic leads. While specific HTS data for 3-(4-bromophenyl)-1H-triazole is not extensively available in public literature, this document leverages detailed protocols from studies on structurally related triazole analogs to provide actionable guidance.
Introduction to 3-(4-Bromophenyl)-1H-triazole in Drug Discovery
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] The inclusion of a bromophenyl group can enhance biological activity through various mechanisms, such as increased binding affinity to target proteins. Triazole derivatives are capable of engaging in hydrogen bonding, which contributes to their ability to interact with biological receptors.[4]
High-Throughput Screening Applications
High-throughput screening allows for the rapid testing of large numbers of compounds to identify those that modulate a specific biological target or pathway.[5] For compounds like 3-(4-bromophenyl)-1H-triazole and its analogs, both biochemical (cell-free) and cell-based HTS assays are applicable.[6]
Enzyme Inhibition Assays
A primary application for screening triazole derivatives is the identification of enzyme inhibitors. Various enzymes have been targeted by triazole-based compounds, including:
-
Kinases: Crucial targets in oncology.[1]
-
17α-hydroxylase/17,20-lyase (P450c17): Involved in steroid biosynthesis.
-
Acetylcholinesterase (AChE): A target in neurodegenerative diseases.[7][8]
-
α-glucosidase: A target for diabetes.[7]
Cell-Based Assays
Cell-based assays are essential for evaluating a compound's activity in a more physiologically relevant context.[3][9] A notable example is the high-throughput screen that identified 1,4,5-substituted 1,2,3-triazole analogs as potent and specific antagonists of the human pregnane X receptor (hPXR).[10][11] hPXR is a nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters.[10][11]
Experimental Protocols
The following protocols are based on established high-throughput screening methodologies for triazole analogs.
Protocol 1: Cell-Based hPXR Antagonist High-Throughput Screening Assay
This protocol is adapted from a successful screen that identified 1,4,5-substituted 1,2,3-triazole analogs as hPXR antagonists.[10][11]
Objective: To identify compounds that inhibit the activation of the human pregnane X receptor (hPXR) in a cell-based reporter gene assay.
Materials:
-
HEK293T cells stably co-transfected with a GAL4-hPXR-LBD expression vector and a UAS-luciferase reporter vector.
-
3-(4-Bromophenyl)-1H-triazole analog library dissolved in DMSO.
-
Rifampicin (hPXR agonist).
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
384-well white, solid-bottom assay plates.
-
Bright-Glo Luciferase Assay System.
-
Plate reader capable of measuring luminescence.
Workflow Diagram:
References
- 1. High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. PubChemLite - 3-(4-bromophenyl)-5-methyl-1h-1,2,4-triazole (C9H8BrN3) [pubchemlite.lcsb.uni.lu]
- 3. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Development of a High-Throughput Screening Paradigm for the Discovery " by Jason M. Conley, Cameron S. Brand et al. [digitalcommons.chapman.edu]
- 6. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Cell-based assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Throughput Screening Identifies 1,4,5-Substituted 1,2,3-Triazole Analogs as Potent and Specific Antagonists of Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Screening Identifies 1,4,5-Substituted 1,2,3-Triazole Analogs as Potent and Specific Antagonists of Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Involving 3-(4-Bromophenyl)-1H-triazole and Its Analogs
Disclaimer: Despite a comprehensive search of scientific literature, no specific in vitro biological activity data or detailed experimental protocols were found for the exact compound 3-(4-Bromophenyl)-1H-triazole . The following application notes and protocols are based on studies of closely related bromophenyl-1,2,4-triazole derivatives. This information is provided to illustrate the potential biological activities and relevant assay methodologies for this class of compounds. The presented data pertains to these analogs and should not be directly attributed to 3-(4-Bromophenyl)-1H-triazole.
Introduction
Derivatives of 1,2,4-triazole are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities. These activities include anticancer, antifungal, antibacterial, and enzyme inhibitory properties.[1][2][3] The incorporation of a bromophenyl moiety into the triazole scaffold can significantly influence the biological activity of the resulting molecule. This document outlines potential in vitro applications and detailed protocols for assessing the biological activity of bromophenyl-1,2,4-triazole derivatives, based on published research on analogous compounds.
Anticancer Activity
Bromophenyl-1,2,4-triazole derivatives have shown promise as anticancer agents.[4][5] In vitro cytotoxicity is a primary indicator of potential anticancer activity and is often evaluated using cell viability assays.
Quantitative Data Summary: Anticancer Activity of Bromophenyl-1,2,4-triazole Analogs
The following table summarizes the cytotoxic activity of various 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs against a panel of human cancer cell lines.
| Compound ID | Modification | Cancer Cell Line | Assay Type | Concentration (μM) | Growth Percent (%) | Percent Growth Inhibition (PGI) (%) |
| 4a | 5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine | SNB-75 (CNS Cancer) | NCI-60 Assay | 10 | 61.06 | 38.94 |
| 4b | 5-(3-Bromophenyl)-N-(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | UO-31 (Renal Cancer) | NCI-60 Assay | 10 | 69.86 | 30.14 |
| 4e | 5-(3-Bromophenyl)-N-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine | SNB-75 (CNS Cancer) | NCI-60 Assay | 10 | 58.75 | 41.25 |
| 4i | 5-(3-Bromophenyl)-N-(m-tolyl)-4H-1,2,4-triazol-3-amine | CCRF-CEM (Leukemia) | NCI-60 Assay | 10 | 73.08 | 26.92 |
| 4i | 5-(3-Bromophenyl)-N-(m-tolyl)-4H-1,2,4-triazol-3-amine | EKVX (NSCLC) | NCI-60 Assay | 10 | 73.39 | 26.61 |
| 4i | 5-(3-Bromophenyl)-N-(m-tolyl)-4H-1,2,4-triazol-3-amine | OVCAR-5 (Ovarian Cancer) | NCI-60 Assay | 10 | 76.88 | 23.12 |
Data extracted from studies on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.[1]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.
1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan product, which can be measured spectrophotometrically.
2. Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)[4]
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
3. Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Visualization of Experimental Workflow
Antimicrobial Activity
Certain bromophenyl-1,2,4-triazole derivatives have demonstrated antimicrobial and antifungal properties.[2] The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial efficacy of a compound.
Quantitative Data Summary: Antimicrobial Activity of Bromophenyl-1,2,4-triazole Analogs
The following table presents the minimum inhibitory concentration (MIC) values for 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles.
| Compound ID | Alkyl Chain Length | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) |
| IIa | C1 | 125 | >1000 | 250 |
| IIb | C2 | 62.5 | 1000 | 125 |
| IIc | C3 | 31.25 | 500 | 62.5 |
| IIe | C5 | 15.63 | 250 | 31.25 |
| IIi | C10 | 7.81 | 125 | 15.63 |
Data extracted from studies on 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles.[2]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol outlines the determination of the MIC of a compound against bacterial and fungal strains.
1. Principle: The broth microdilution method involves challenging microorganisms with serial dilutions of the test compound in a liquid nutrient medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
2. Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test compound (dissolved in DMSO)
-
Standard antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
3. Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Visualization of Experimental Workflow
Enzyme Inhibition
The 1,2,4-triazole nucleus is a known pharmacophore in several enzyme inhibitors.[3][6] Depending on the full chemical structure, bromophenyl-1,2,4-triazole derivatives could potentially inhibit various enzymes.
Potential Target Enzymes and Assays
-
Kinases: Many anticancer drugs target protein kinases. The inhibitory activity against kinases like EGFR or BRAF can be assessed using commercially available kits or in-house assays measuring the phosphorylation of a substrate.[7]
-
Aromatase: Some 1,2,4-triazole derivatives are known aromatase inhibitors used in breast cancer therapy.[4] Aromatase activity can be measured using a tritiated water-release assay or fluorescent-based assays.
-
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are targets for Alzheimer's disease therapy. The inhibitory activity can be determined using Ellman's method, which measures the product of substrate hydrolysis.
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
1. Principle: This assay measures the activity of AChE by quantifying the formation of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be detected spectrophotometrically at 412 nm.
2. Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Test compound
-
Phosphate buffer (pH 8.0)
-
96-well plate
-
Microplate reader
3. Procedure:
-
Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.
-
Initiate Reaction: Add the substrate (ATCI) to each well to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percent inhibition is calculated as: % Inhibition = ((Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction) × 100 The IC50 value can be determined from a plot of percent inhibition versus inhibitor concentration.
Visualization of Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(4-Bromophenyl)-1H-triazole in Material Science
Introduction
3-(4-Bromophenyl)-1H-triazole is a heterocyclic organic compound that has garnered interest in material science due to the versatile properties of the 1,2,4-triazole core. The electron-deficient nature of the triazole ring, combined with the functionalizability of the bromophenyl group, makes this molecule and its derivatives promising candidates for a range of applications. This document provides an overview of its potential applications in organic electronics, corrosion inhibition, and sensor technology, complete with experimental protocols and data presented for relevant derivatives.
Application in Organic Light-Emitting Diodes (OLEDs)
The 1,2,4-triazole moiety is known for its excellent electron-transport and hole-blocking properties, which are crucial for enhancing the efficiency and stability of OLED devices.[1] Derivatives of 3-(4-bromophenyl)-1H-triazole can be utilized as host materials or as electron transport layer (ETL) materials in OLEDs. The high triplet energy of the triazole core also makes it suitable as a host for phosphorescent emitters.
Quantitative Data: Photophysical Properties of a Luminescent 4H-1,2,4-Triazole Derivative
The following table summarizes the photophysical properties of a highly luminescent derivative, 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole, which showcases the potential of the triazole core in OLED applications.[2]
| Property | Value |
| Maximum Absorption (λmax) | 297.0 nm (in CH2Cl2) |
| Molar Extinction Coefficient (ε) | 36.4 x 103 cm-1M-1 |
| Melting Point (m.p.) | 308–310 °C |
Experimental Protocol: Synthesis of a 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole Precursor
This protocol describes a general four-step synthesis for a precursor that can be further functionalized for OLED applications, based on a literature procedure.[2]
Materials:
-
4-Bromobenzoic acid
-
Thionyl chloride
-
Hydrazine hydrate
-
Alkyl halide (e.g., ethyl iodide)
-
Potassium hydroxide
-
Ethanol
-
Toluene
Procedure:
-
Acid Chloride Formation: Reflux 4-bromobenzoic acid with an excess of thionyl chloride for 4 hours. Remove the excess thionyl chloride by distillation.
-
Hydrazide Synthesis: Dissolve the resulting 4-bromobenzoyl chloride in toluene and add it dropwise to a cooled solution of hydrazine hydrate in ethanol. Stir the mixture at room temperature for 2 hours.
-
Diacylhydrazine Formation: React the 4-bromobenzohydrazide with another equivalent of 4-bromobenzoyl chloride in pyridine at room temperature for 24 hours.
-
Triazole Ring Formation and Alkylation: Reflux the resulting 1,2-bis(4-bromobenzoyl)hydrazine with an alkyl halide and potassium hydroxide in ethanol for 8 hours.
-
Purification: Cool the reaction mixture, precipitate the product with water, filter, and recrystallize from a suitable solvent like ethanol to obtain the 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole.
Diagram: OLED Device Architecture
Caption: A typical multilayer OLED device structure incorporating a triazole derivative as the Electron Transport Layer.
Application in Corrosion Inhibition
Triazole derivatives are effective corrosion inhibitors for various metals and alloys in acidic media.[3][4][5][6] Their efficacy stems from the presence of heteroatoms (nitrogen) and π-electrons in the aromatic rings, which facilitate adsorption onto the metal surface, forming a protective barrier against corrosive agents.
Quantitative Data: Corrosion Inhibition Efficiency of Triazole Derivatives on Carbon Steel in 1M HCl
The following table presents data for two novel triazole derivatives, TZ1 and TZ2, demonstrating their high inhibition efficiency.[3]
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |
| TZ1 | 5 x 10-4 | 95.8 |
| TZ2 | 5 x 10-4 | 94.2 |
Experimental Protocol: Evaluation of Corrosion Inhibition by Weight Loss Method
This protocol outlines a standard procedure for assessing the corrosion inhibition performance of a compound.[3]
Materials:
-
Carbon steel coupons of known dimensions
-
1M Hydrochloric acid solution
-
Synthesized triazole inhibitor
-
Acetone
-
Distilled water
-
Analytical balance
Procedure:
-
Coupon Preparation: Mechanically polish carbon steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.
-
Initial Measurement: Accurately weigh the prepared coupons using an analytical balance.
-
Immersion Test: Immerse the coupons in beakers containing 1M HCl solution without (blank) and with various concentrations of the triazole inhibitor.
-
Incubation: Keep the beakers in a water bath at a constant temperature (e.g., 303 K) for a specified duration (e.g., 6 hours).
-
Final Measurement: After the immersion period, remove the coupons, wash them with distilled water, dry, and reweigh.
-
Calculation of Inhibition Efficiency (IE%): IE% = [(Wblank - Winh) / Wblank] x 100 Where Wblank is the weight loss of the coupon in the blank solution and Winh is the weight loss in the solution containing the inhibitor.
Diagram: Mechanism of Corrosion Inhibition
Caption: Adsorption of triazole derivatives on a metal surface to form a protective layer against corrosive species.
Application in Chemical Sensors
The triazole ring can act as a binding site for various analytes, including metal ions.[7][8] Functionalization of the 3-(4-bromophenyl)-1H-triazole scaffold can lead to the development of selective and sensitive chemosensors. The binding event can be transduced into a measurable signal, such as a change in fluorescence or color.
Quantitative Data: Detection Limits of a Triazole-Based Fluorescent Sensor
The table below shows the detection limits of a bis-BODIPY linked-triazole sensor for Ag+ and Hg2+ ions.[8]
| Analyte | Detection Limit (μM) |
| Ag+ | 0.45 |
| Hg2+ | 1.0 |
Experimental Protocol: Synthesis of a Triazole-Based Fluorescent Sensor
This protocol provides a general method for synthesizing a triazole-based sensor via a "click chemistry" reaction.[8]
Materials:
-
An azide-functionalized fluorophore (e.g., Azido-BODIPY)
-
An alkyne-functionalized binding unit
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of dichloromethane and water)
Procedure:
-
Reactant Dissolution: Dissolve the azide-functionalized fluorophore and the alkyne-functionalized binding unit in the organic solvent.
-
Catalyst Preparation: Prepare aqueous solutions of copper(II) sulfate pentahydrate and sodium ascorbate.
-
Click Reaction: Add the copper sulfate and sodium ascorbate solutions to the solution of the reactants. Stir the biphasic mixture vigorously at room temperature for 24 hours.
-
Work-up: After the reaction is complete (monitored by TLC), separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the triazole-linked sensor.
Diagram: "Turn-On" Fluorescent Sensing Mechanism
Caption: Schematic of a "turn-on" fluorescent sensor where fluorescence is enhanced upon binding to the target analyte.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Some new triazole derivatives as inhibitors for mild steel corrosion in acidic medium | Semantic Scholar [semanticscholar.org]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Bis-BODIPY linked-triazole based on catechol core for selective dual detection of Ag+ and Hg2+ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Characterization of 3-(4-Bromophenyl)-1H-triazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of 3-(4-Bromophenyl)-1H-triazole. The detailed protocols and data presented herein are intended to guide researchers in the robust characterization of this and structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the unambiguous identification and structural verification of 3-(4-Bromophenyl)-1H-triazole by providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
Application Note:
¹H NMR spectroscopy of 3-(4-Bromophenyl)-1H-triazole is expected to show distinct signals for the aromatic protons of the bromophenyl ring and the proton on the triazole ring. The chemical shifts and coupling constants of the aromatic protons provide insights into the substitution pattern. ¹³C NMR spectroscopy complements the ¹H NMR data by identifying all unique carbon atoms, including the quaternary carbons of the aromatic and triazole rings.
Experimental Protocol:
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of 3-(4-Bromophenyl)-1H-triazole.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.0 s.
-
Spectral Width: -2 to 12 ppm.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Number of Scans: 1024-2048.
-
Relaxation Delay: 2.0 s.
-
Spectral Width: 0 to 200 ppm.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of 3-(4-Bromophenyl)-1H-triazole and to gain structural information through fragmentation analysis. The presence of bromine results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which is a key diagnostic feature in the mass spectrum.
Application Note:
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule by providing a highly accurate mass measurement. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used. The fragmentation pattern can provide valuable information for structural confirmation.
Experimental Protocol:
Instrumentation:
-
A mass spectrometer equipped with an ESI or EI source (e.g., a Q-TOF or Orbitrap instrument).
Sample Preparation (for ESI):
-
Prepare a stock solution of 3-(4-Bromophenyl)-1H-triazole in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
ESI-MS Acquisition (Positive Ion Mode):
-
Mobile Phase: 50:50 acetonitrile/water with 0.1% formic acid.
-
Flow Rate: 0.2-0.4 mL/min.
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3.5-4.5 kV.
-
Drying Gas (Nitrogen) Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Mass Range: m/z 50-500.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of 3-(4-Bromophenyl)-1H-triazole and for quantitative analysis. A reversed-phase method is typically suitable for this compound.
Application Note:
A well-developed HPLC method should provide a sharp, symmetrical peak for 3-(4-Bromophenyl)-1H-triazole, well-resolved from any impurities or degradation products. The method should be validated for linearity, accuracy, precision, and robustness.
Experimental Protocol:
Instrumentation:
-
An HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid). A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of 3-(4-Bromophenyl)-1H-triazole in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Dilute as necessary for analysis.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is a fundamental confirmation of its empirical formula.
Application Note:
The experimentally determined percentages of C, H, and N should be in close agreement (typically within ±0.4%) with the theoretical values calculated from the molecular formula (C₈H₆BrN₃).
Experimental Protocol:
Instrumentation:
-
A CHN elemental analyzer.
Procedure:
-
Accurately weigh approximately 2-3 mg of the dry, pure sample into a tin capsule.
-
The sample is combusted in a high-temperature furnace in the presence of oxygen.
-
The resulting gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Application Note:
Obtaining a single crystal of sufficient quality is the most critical step. The resulting crystal structure confirms the connectivity of the atoms and provides valuable information on the conformation and packing of the molecules in the crystal lattice.
Experimental Protocol:
Crystal Growth:
-
Slow evaporation of a solution of 3-(4-Bromophenyl)-1H-triazole in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is a common method.
Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a goniometer.
-
X-ray diffraction data are collected at a controlled temperature (often 100 K) using a diffractometer with Mo Kα or Cu Kα radiation.
-
The collected data are processed, and the crystal structure is solved and refined using specialized software (e.g., SHELX).
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for 3-(4-Bromophenyl)-1H-triazole
| Property | Value |
| Molecular Formula | C₈H₆BrN₃ |
| Molecular Weight | 224.06 g/mol [1] |
| Exact Mass | 222.97451 Da[1] |
| ¹H NMR (400 MHz, DMSO-d₆) | See Table 2 for detailed assignments |
| ¹³C NMR (101 MHz, DMSO-d₆) | See Table 3 for detailed assignments |
| Mass Spectrum (ESI+) | m/z 223.98 [M+H]⁺, 225.98 [M+H+2]⁺ |
| HPLC Retention Time | Dependent on specific method |
| Elemental Analysis (Calc.) | C: 42.88%, H: 2.70%, N: 18.75% |
| Elemental Analysis (Found) | To be determined experimentally |
Table 2: ¹H NMR Spectral Data of 3-(4-Bromophenyl)-1H-triazole (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.60 | s | 1H | Triazole C-H |
| ~7.95 | d, J ≈ 8.4 Hz | 2H | Aromatic H (ortho to Br) |
| ~7.70 | d, J ≈ 8.4 Hz | 2H | Aromatic H (meta to Br) |
| ~14.5 (broad) | br s | 1H | Triazole N-H |
Note: Chemical shifts are approximate and may vary slightly based on experimental conditions.
Table 3: ¹³C NMR Spectral Data of 3-(4-Bromophenyl)-1H-triazole (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | Triazole C-BrPh |
| ~145 | Triazole C-H |
| ~132 | Aromatic C (meta to Br) |
| ~130 | Aromatic C (ipso to Triazole) |
| ~128 | Aromatic C (ortho to Br) |
| ~122 | Aromatic C-Br |
Note: Chemical shifts are approximate and may vary slightly based on experimental conditions.
Visualization of Analytical Workflow
Caption: Workflow for the synthesis, purification, and analytical characterization of 3-(4-Bromophenyl)-1H-triazole.
Caption: Relationship between analytical techniques and the information derived for compound characterization.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Bromophenyl)-1H-1,2,4-triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 3-(4-Bromophenyl)-1H-1,2,4-triazole.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing 3-(4-Bromophenyl)-1H-1,2,4-triazole?
A1: The most prevalent methods for the synthesis of 3-(4-Bromophenyl)-1H-1,2,4-triazole involve the cyclization of a 4-bromobenzoyl derivative. Key strategies include:
-
Reaction of 4-bromobenzohydrazide with formamide: This is a direct and common method for forming the 1,2,4-triazole ring.
-
Einhorn-Brunner reaction: This method involves the reaction of a diacylamine (imide) with a hydrazine derivative. For this specific synthesis, it would typically involve a derivative of 4-bromobenzoic acid.
-
Copper-catalyzed methods: Various copper-catalyzed reactions can be employed to construct the 1,2,4-triazole ring from amidines and other precursors. These methods often offer mild reaction conditions.
Q2: What is a typical yield for the synthesis of 3-(4-Bromophenyl)-1H-1,2,4-triazole?
A2: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. Reported yields for similar 3-aryl-1H-1,2,4-triazoles range from moderate to high (50-90%). Optimization of parameters such as temperature, reaction time, catalyst, and solvent system is crucial for achieving higher yields.
Q3: How can I confirm the successful synthesis of 3-(4-Bromophenyl)-1H-1,2,4-triazole?
A3: The structure of the synthesized compound should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the desired protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Elemental Analysis: To determine the elemental composition of the compound.
Troubleshooting Guide
This guide addresses common issues that can lead to low yields in the synthesis of 3-(4-Bromophenyl)-1H-1,2,4-triazole.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature. |
| Suboptimal reaction conditions. | - Screen different solvents to improve the solubility of reactants.- Optimize the catalyst concentration if a catalyzed reaction is used.- Adjust the stoichiometry of the reactants. | |
| Poor quality of starting materials. | - Ensure the purity of 4-bromobenzohydrazide and other reagents.- Use freshly distilled solvents. | |
| Formation of Multiple Products (Impure Product) | Side reactions. | - Lower the reaction temperature to improve selectivity.- In catalyzed reactions, screen different catalysts or ligands. |
| Isomer formation. | - The Einhorn-Brunner reaction can sometimes yield isomeric products. The regioselectivity is influenced by the electronic properties of the acyl groups. The use of specific catalysts can also control regioselectivity in other methods. | |
| Difficulty in Product Isolation and Purification | Product is highly soluble in the reaction solvent. | - After the reaction, try to precipitate the product by adding a non-polar solvent (anti-solvent).- If precipitation is not effective, remove the solvent under reduced pressure and attempt purification by column chromatography. |
| Oily product instead of a solid. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Dissolve the oil in a minimal amount of a suitable solvent and attempt recrystallization. |
Data Presentation
The following table summarizes various reaction conditions for the synthesis of 3-substituted-1H-1,2,4-triazoles, providing a comparative overview to aid in reaction optimization.
| Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Compound |
| Hydrazides and Formamide | None (Microwave) | None | - | - | Good | Substituted 1,2,4-triazoles[1] |
| Amidines and Trialkylamines | Copper catalyst, K₃PO₄, O₂ | DMF | - | - | High | 1,3-disubstituted 1,2,4-triazoles[2] |
| Secondary Amides and Hydrazides | Triflic anhydride, Microwave | - | - | - | - | 3,4,5-trisubstituted 1,2,4-triazoles[3] |
Experimental Protocols
General Protocol for the Synthesis of 3-(4-Bromophenyl)-1H-1,2,4-triazole via Reaction of 4-Bromobenzohydrazide with Formamide
This protocol is a general guideline and may require optimization.
Materials:
-
4-Bromobenzohydrazide
-
Formamide
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of 4-bromobenzohydrazide (1 equivalent) and formamide (excess, e.g., 5-10 equivalents) is placed in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to a temperature of 150-160 °C and refluxed for a period of 4-6 hours.
-
The progress of the reaction should be monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The excess formamide is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield 3-(4-Bromophenyl)-1H-1,2,4-triazole as a solid.
Visualizations
General Synthesis Pathway for 3-(4-Bromophenyl)-1H-1,2,4-triazole
Caption: General synthesis pathway for 3-(4-Bromophenyl)-1H-1,2,4-triazole.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield synthesis.
References
Technical Support Center: Purification of 3-(4-Bromophenyl)-1H-triazole
This guide provides troubleshooting advice and detailed protocols for the purification of 3-(4-Bromophenyl)-1H-triazole, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My final product has a low yield after recrystallization. What are the common causes and solutions?
Low recovery is often due to the high solubility of the compound in the chosen solvent, even at low temperatures, or the use of an excessive amount of solvent.[1] Premature crystallization during hot filtration can also lead to product loss.
Troubleshooting Steps:
-
Solvent Selection: Choose a solvent system where the triazole is highly soluble at high temperatures but sparingly soluble at room or low temperatures. Ethanol or mixtures like hexane/ethyl acetate are common starting points.[2][3][4]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions near the boiling point is an effective technique.
-
Mother Liquor Recovery: Concentrate the mother liquor (the solution left after crystallization) and cool it again to recover a second crop of crystals. Be aware that this second crop may have lower purity.
-
Prevent Premature Crystallization: When performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the product from crystallizing on the filter paper or funnel stem.
Q2: The purified compound is still colored. How can I decolorize it?
Colored impurities can often be removed by treating the solution with activated carbon during recrystallization.
Procedure:
-
Dissolve the crude triazole in the minimum amount of hot recrystallization solvent.
-
Allow the solution to cool slightly and add a small amount of activated carbon (typically 1-2% of the solute's weight).
-
Reheat the mixture to boiling for a few minutes.
-
Perform a hot filtration to remove the activated carbon.
-
Allow the clear filtrate to cool slowly to form crystals.
Caution: Activated carbon can adsorb your desired product, potentially reducing the yield.[5] Use it sparingly and only when necessary.
Q3: My product "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of the solid is lower than the boiling point of the solvent or if the solution is cooled too quickly.[5]
Solutions:
-
Slower Cooling: Allow the solution to cool more gradually. Insulating the flask can help.
-
Lower Boiling Point Solvent: Select a recrystallization solvent with a lower boiling point.
-
Increase Solvent Volume: Add more hot solvent to the solution to ensure the compound does not come out of solution above its melting point.
-
Induce Crystallization: Once the solution has cooled below the compound's melting point, try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Q4: I suspect my triazole is contaminated with copper from the synthesis (e.g., CuAAC "click chemistry"). How can I remove it?
Copper ions can form stable complexes with the nitrogen atoms of the triazole ring, making them difficult to remove.[6]
-
Aqueous Washes: During the workup, washing the organic layer with an aqueous solution of a chelating agent like EDTA can help remove a significant portion of the copper.[6] However, the high affinity of the triazole for copper may prevent complete removal.[6]
-
Silica Gel Chromatography: Passing the crude product through a silica gel plug or performing full column chromatography can effectively remove copper salts.
-
Ammonia Wash: Washing the organic solution with dilute aqueous ammonia can also help remove copper by forming a soluble copper-ammonia complex.
Q5: I am having trouble separating my product from a very similar impurity using column chromatography. What can I do?
Poor separation on a column indicates that the mobile phase is not providing adequate resolution.[5]
-
Optimize Mobile Phase: Systematically vary the solvent ratio of your mobile phase. Using a gradient elution (gradually increasing the polarity of the eluent) can improve separation. For triazoles, common systems include hexane/ethyl acetate and dichloromethane/methanol.[5][7]
-
Change Stationary Phase: If optimizing the mobile phase on silica gel fails, consider using a different stationary phase, such as alumina.
-
Check for Overloading: Loading too much crude material onto the column will result in broad, overlapping bands. Reduce the amount of sample loaded.
Purification Protocols & Data
Experimental Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place the crude 3-(4-Bromophenyl)-1H-triazole in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate while stirring.
-
Saturation: Continue adding small portions of hot ethanol until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-boil for 2-5 minutes.
-
Hot Filtration (Optional): If activated carbon or other solid impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum. A melting point of 144 °C has been reported for a similar compound after recrystallization from ethanol.[4]
Experimental Protocol 2: Column Chromatography
-
Stationary Phase: Silica gel (standard grade, 60 Å pore size).
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is a good starting point. The optimal ratio must be determined by Thin Layer Chromatography (TLC). Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack it into a column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column, collecting fractions. Monitor the separation of components using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Purification Data Summary
The following table summarizes representative data for the purification of substituted triazoles based on literature findings.
| Purification Method | Typical Starting Purity | Typical Final Purity | Typical Yield | Key Parameters | Reference Compounds |
| Recrystallization | 85-95% | >98% | 70-95% | Solvent: Ethanol | [1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl] derivative[2] |
| Column Chromatography | 60-90% | >99% | 60-85% | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate (1:1) | 1-(4-Bromophenyl)-1H-1,2,3-triazole derivative[7] |
| Column Chromatography | 70-90% | >99% | ~66% | Stationary Phase: Silica GelMobile Phase: Petroleum Ether/EtOAc (4:1) | 1,4-disubstituted-1,2,3-triazole[8] |
Visual Guides & Workflows
Purification Workflow
Caption: General purification strategy for 3-(4-Bromophenyl)-1H-triazole.
Recrystallization Troubleshooting Guide
Caption: Troubleshooting common issues in recrystallization.
Column Chromatography Troubleshooting Guide
Caption: Troubleshooting common issues in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solubility Challenges with 3-(4-Bromophenyl)-1H-triazole
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 3-(4-Bromophenyl)-1H-triazole in their experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to help you overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 3-(4-Bromophenyl)-1H-triazole in my aqueous buffer for a biological assay. What are the first steps I should take?
A1: It is a common issue for triazole derivatives like 3-(4-Bromophenyl)-1H-triazole to exhibit poor aqueous solubility. The first step is to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice as it can dissolve a wide range of organic compounds at high concentrations. From this stock solution, you can then make serial dilutions into your aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent in your assay is low enough (typically <1%, ideally <0.5%) to not affect the biological system.
Q2: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What can I do?
A2: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium. To address this, you can try several strategies:
-
Lower the final concentration: Your target concentration may be above the compound's aqueous solubility. Try testing a lower concentration range.
-
Use a co-solvent: Incorporating a small percentage of a water-miscible organic solvent (a co-solvent) in your final assay buffer can increase the solubility of your compound.
-
Employ solubilizing agents: Excipients like cyclodextrins can encapsulate the hydrophobic compound, increasing its apparent aqueous solubility.
-
pH adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.
Q3: What are the key physicochemical properties of 3-(4-Bromophenyl)-1H-triazole that I should be aware of?
A3: Key properties for 3-(4-Bromophenyl)-1H-[1][2][3]triazole include:
Based on its structure, containing a hydrophobic bromophenyl group and a more polar triazole ring, it is predicted to have low water solubility and better solubility in organic solvents.
Troubleshooting Guide: Compound Precipitation in Aqueous Assays
Use the following flowchart to troubleshoot precipitation issues when preparing aqueous solutions of 3-(4-Bromophenyl)-1H-triazole from an organic stock solution.
Caption: Troubleshooting workflow for addressing compound precipitation.
Data Presentation: Solubility of 3-(4-Bromophenyl)-1H-triazole
| Solvent | Qualitative Solubility | Estimated Solubility Range (at 25°C) |
| Water | Poorly soluble / Insoluble | < 0.1 mg/mL |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Poorly soluble / Insoluble | < 0.1 mg/mL |
| Ethanol | Soluble | 1 - 10 mg/mL |
| Methanol | Soluble | 1 - 10 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | > 50 mg/mL |
| Dimethylformamide (DMF) | Freely Soluble | > 50 mg/mL |
Note: These are estimated values and should be experimentally verified.
Experimental Protocols
Here are detailed protocols for common solubility enhancement techniques that can be applied to 3-(4-Bromophenyl)-1H-triazole.
Protocol 1: Co-Solvent Method for Solubility Enhancement
This protocol describes how to use a co-solvent to increase the solubility of the compound in an aqueous buffer.
Materials:
-
3-(4-Bromophenyl)-1H-triazole
-
DMSO
-
Co-solvent (e.g., Ethanol, Propylene glycol, PEG 400)
-
Aqueous buffer (e.g., PBS, TRIS)
Procedure:
-
Prepare a high-concentration stock solution: Dissolve 3-(4-Bromophenyl)-1H-triazole in 100% DMSO to a concentration of 10-50 mM.
-
Prepare the co-solvent/buffer mixture: Prepare your aqueous buffer containing a specific percentage of the co-solvent. Start with a low percentage (e.g., 1-5%) and increase if necessary. For example, to make a 5% ethanol buffer, add 5 mL of ethanol to 95 mL of your aqueous buffer.
-
Dilute the stock solution: Add a small volume of the DMSO stock solution to the co-solvent/buffer mixture to achieve your desired final concentration.
-
Observe for precipitation: After mixing, visually inspect the solution for any signs of precipitation. If the solution remains clear, the compound is soluble under these conditions.
-
Control: Prepare a vehicle control with the same final concentration of DMSO and co-solvent in the buffer to ensure that the solvents themselves do not affect the assay.
Protocol 2: Cyclodextrin Inclusion Complexation (Freeze-Drying Method)
This method is used to prepare a solid inclusion complex of the compound with a cyclodextrin, which can then be dissolved in an aqueous medium.
Materials:
-
3-(4-Bromophenyl)-1H-triazole
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Freeze-dryer
Procedure:
-
Molar Ratio Determination: Determine the desired molar ratio of HP-β-CD to the compound. A 1:1 molar ratio is a common starting point.
-
Dissolution: Dissolve the HP-β-CD in deionized water with stirring.
-
Addition of Compound: Gradually add the 3-(4-Bromophenyl)-1H-triazole powder to the cyclodextrin solution.
-
Complexation: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Freezing: Freeze the solution rapidly, for example, by immersing the flask in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen solution under vacuum until all the water has been removed, resulting in a fluffy white powder of the inclusion complex.
-
Solubility Testing: The resulting powder can be dissolved in your aqueous buffer for subsequent experiments.
Signaling Pathway and Experimental Workflow Visualizations
Potential Signaling Pathway Inhibition by Triazole Derivatives
Many 1,2,4-triazole derivatives are known to exhibit antifungal activity by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by a triazole derivative.
Experimental Workflow: Overcoming Solubility Issues in an In Vitro Enzyme Inhibition Assay
This workflow illustrates the steps to take when poor solubility of 3-(4-Bromophenyl)-1H-triazole is suspected to be affecting the results of an in vitro enzyme inhibition assay (e.g., a CYP51 inhibition assay).
Caption: Experimental workflow for addressing solubility issues in an in vitro assay.
References
Technical Support Center: Synthesis of 3-(4-Bromophenyl)-1H-1,2,4-triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Bromophenyl)-1H-1,2,4-triazole. This guide addresses common challenges and side products encountered during its synthesis.
Troubleshooting Guides
Problem 1: Low or No Yield of 3-(4-Bromophenyl)-1H-1,2,4-triazole
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Temperature: If the reaction is sluggish, a moderate increase in temperature might be necessary. However, be cautious as higher temperatures can promote side reactions. |
| Suboptimal Reaction Conditions | - Dehydration: In reactions that produce water as a byproduct (e.g., Pellizzari, Einhorn-Brunner), ensure its efficient removal, for instance, by using a Dean-Stark apparatus. - Catalyst: If using a catalyzed reaction, ensure the catalyst is active and used in the correct proportion. |
| Starting Material Impurity | - Purity: Use highly pure starting materials. Impurities in the 4-bromobenzohydrazide or other reagents can inhibit the reaction or lead to unwanted side products. |
| Product Decomposition | - Temperature Control: Avoid excessive heating, as the triazole ring can be susceptible to thermal decomposition under harsh conditions. |
Problem 2: Presence of Significant Impurities or Side Products
| Possible Cause | Suggested Solution |
| Formation of Isomeric Triazoles | - Reaction Choice: In syntheses with the potential for different isomers, such as the Einhorn-Brunner or unsymmetrical Pellizzari reactions, carefully control the reaction conditions to favor the desired isomer.[1][2] - Purification: Utilize column chromatography for effective separation of isomers. |
| Unreacted Starting Materials | - Stoichiometry: Ensure the correct stoichiometric ratios of reactants. A slight excess of one reactant might be necessary to drive the reaction to completion. - Reaction Monitoring: Monitor the reaction by TLC to ensure the consumption of starting materials. |
| Formation of 4-amino-1,2,4-triazole Derivatives | - Reaction Conditions: In syntheses involving hydrazine and formamide, side reactions can lead to the formation of 4-amino-1,2,4-triazole.[3] Optimizing the ratio of reactants and reaction time can minimize this. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 3-(4-Bromophenyl)-1H-1,2,4-triazole?
A1: The most common methods for the synthesis of 3-substituted-1H-1,2,4-triazoles, including the 4-bromophenyl derivative, are the Pellizzari reaction, the Einhorn-Brunner reaction, and the reaction of a hydrazide with formamide.[1][4][5] These methods involve the cyclization of appropriate precursors to form the 1,2,4-triazole ring.
Q2: What are the primary side products I should expect in the synthesis of 3-(4-Bromophenyl)-1H-1,2,4-triazole?
A2: The nature of the side products heavily depends on the synthetic route chosen.
-
In the Pellizzari reaction , if unsymmetrical precursors are used, you can expect a mixture of isomeric 1,2,4-triazoles.[2][4]
-
When using hydrazine and formamide , the formation of 4-amino-1,2,4-triazole and its derivatives is a known side reaction.[3]
-
The Einhorn-Brunner reaction with unsymmetrical diacylamines can also lead to regioisomeric triazole products.[1]
Q3: How can I purify the crude 3-(4-Bromophenyl)-1H-1,2,4-triazole?
A3: Recrystallization is a common method for the purification of the final product.[5] Suitable solvents include ethanol or ethyl acetate. If isomeric impurities are present, column chromatography on silica gel is often necessary for effective separation.
Q4: Are there any specific safety precautions I should take when synthesizing this compound?
A4: Standard laboratory safety precautions should always be followed. When working with hydrazines, be aware of their potential toxicity. Some reactions may require elevated temperatures, so appropriate shielding and temperature control are essential. Always consult the safety data sheets (SDS) for all reagents used in the synthesis.
Quantitative Data on Reaction Side Products
The following table summarizes potential side products and their typical yields in the synthesis of substituted 1,2,4-triazoles. Please note that specific yields for 3-(4-Bromophenyl)-1H-1,2,4-triazole may vary depending on the exact reaction conditions.
| Synthetic Method | Desired Product | Potential Side Product(s) | Typical Yield of Desired Product | Typical Yield of Side Product(s) |
| Pellizzari Reaction (Unsymmetrical) | 3-(Aryl)-5-(Aryl')-1H-1,2,4-triazole | Isomeric 3-(Aryl')-5-(Aryl)-1H-1,2,4-triazole | Variable, can be low to moderate | Can be significant, forming a mixture |
| Hydrazine and Formamide | 1,2,4-triazole | 4-amino-1,2,4-triazole, 4-N-formamidino-1,2,4-triazole | High (up to 98% for the parent triazole) | Generally low with optimized conditions |
Experimental Protocols
Synthesis of 3-(4-Bromophenyl)-1H-1,2,4-triazole via Reaction of 4-Bromobenzohydrazide with Formamide
This protocol is a representative method for the synthesis of 3-(4-Bromophenyl)-1H-1,2,4-triazole.
Materials:
-
4-Bromobenzohydrazide
-
Formamide
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of 4-bromobenzohydrazide (1 equivalent) and formamide (10-15 equivalents) is heated at 150-160 °C for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
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The cooled mixture is poured into ice-cold water with stirring.
-
The precipitated solid is collected by vacuum filtration and washed with cold water.
-
The crude product is dried and then purified by recrystallization from ethanol to afford pure 3-(4-Bromophenyl)-1H-1,2,4-triazole.
Visualizations
Caption: Synthesis pathway for 3-(4-Bromophenyl)-1H-1,2,4-triazole.
Caption: Troubleshooting workflow for synthesis optimization.
References
Optimizing reaction conditions for 3-(4-Bromophenyl)-1H-triazole synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Bromophenyl)-1H-triazole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 3-(4-Bromophenyl)-1H-triazole?
The most prevalent and efficient method for synthesizing 3-(4-Bromophenyl)-1H-triazole is the Huisgen 1,3-dipolar cycloaddition, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "click chemistry" reaction is highly reliable and regioselective, typically yielding the 1,4-disubstituted triazole isomer. An alternative is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which selectively produces the 1,5-disubstituted isomer.
Q2: How do I prepare the necessary starting materials?
The synthesis of 3-(4-Bromophenyl)-1H-triazole via CuAAC requires either:
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4-Bromophenylazide and an acetylene source: 4-Bromophenylazide can be synthesized from 4-bromoaniline through a diazotization reaction followed by treatment with sodium azide.[1][2] Acetylene gas or a protected form of acetylene can be used.
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1-Bromo-4-ethynylbenzene and an azide source: 1-Bromo-4-ethynylbenzene is commercially available or can be synthesized.[3] A common azide source is sodium azide.
Q3: My reaction yield is low. What are the potential causes?
Low yields in CuAAC reactions are common and can stem from several factors:
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Inactive Catalyst: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state.
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Impure Reagents: The purity of the azide, alkyne, and solvents is critical.
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent, and catalyst concentration can significantly impact the yield.
-
Starting Material Instability: Aryl azides can be unstable, particularly at elevated temperatures.
Q4: I am observing multiple spots on my TLC plate. What are the likely side products?
Common side products in CuAAC reactions include:
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Homocoupling of the alkyne (Glaser coupling): This is more prevalent in the presence of oxygen.
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Decomposition of the azide: This can occur if the reaction is heated for an extended period.
-
Formation of the other triazole regioisomer: While CuAAC is highly selective for the 1,4-isomer, trace amounts of the 1,5-isomer may form under certain conditions.
Q5: What is the best method for purifying the final product?
Purification of 3-(4-Bromophenyl)-1H-triazole can typically be achieved through:
-
Recrystallization: This is an effective method if a suitable solvent system can be found.
-
Column Chromatography: Silica gel chromatography is commonly used to separate the product from unreacted starting materials and side products.[4][5]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis of 3-(4-Bromophenyl)-1H-triazole.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Copper Catalyst | - Use a reducing agent: Add sodium ascorbate to the reaction mixture to reduce Cu(II) to the active Cu(I) state. Always prepare the sodium ascorbate solution fresh. - Degas solvents: Remove dissolved oxygen from the solvents by sparging with an inert gas (e.g., argon or nitrogen) to prevent oxidation of Cu(I). - Use a stabilizing ligand: Ligands such as TBTA or THPTA can protect the Cu(I) catalyst from oxidation and improve its solubility. |
| Impure Reagents | - Verify purity: Check the purity of your 4-bromophenylazide, alkyne, and solvents. Purify starting materials if necessary. - Freshly prepare azide: If synthesizing 4-bromophenylazide, use it relatively quickly as aryl azides can degrade over time. |
| Suboptimal Reaction Conditions | - Optimize catalyst loading: Typically, 1-5 mol% of the copper catalyst is sufficient. Higher loadings can sometimes lead to side reactions. - Screen solvents: The choice of solvent can have a significant impact. Common solvents include t-BuOH/H₂O, DMF, and DMSO.[6][7] - Adjust temperature: While many click reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) may be required for less reactive substrates.[8] |
| Poor Solubility of Starting Materials | - Use a co-solvent: If your starting materials are not fully soluble, consider using a co-solvent system, such as DMF/water or DMSO/water.[8] |
Problem 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Steps |
| Alkyne Homocoupling (Glaser Coupling) | - Exclude oxygen: Ensure the reaction is performed under an inert atmosphere (argon or nitrogen). - Use a ligand: A suitable ligand can suppress the Glaser coupling side reaction. |
| Azide Decomposition | - Avoid excessive heat: If heating is necessary, use the lowest effective temperature and monitor the reaction closely to avoid prolonged heating. |
| Formation of Regioisomers | - Use a copper catalyst for the 1,4-isomer: CuAAC is highly regioselective for the 1,4-disubstituted product. - Use a ruthenium catalyst for the 1,5-isomer: If the 1,5-isomer is desired, a ruthenium catalyst such as Cp*RuCl(PPh₃)₂ should be used.[9] |
Experimental Protocols
General Protocol for Copper-Catalyzed Synthesis of 3-(4-Bromophenyl)-1H-triazole
This is a general one-pot procedure starting from a bromide, an alkyne, and sodium azide.[10]
Materials:
-
4-Bromophenacyl bromide
-
Phenylacetylene (as a representative alkyne)
-
Sodium azide
-
tert-Butanol
-
Water
-
Sodium ascorbate
-
Copper(II) sulfate pentahydrate (1 M aqueous solution)
Procedure:
-
In a reaction vial, combine 4-bromophenacyl bromide (1.0 eq), phenylacetylene (1.0 eq), and sodium azide (1.1 eq).
-
Add a 1:1 mixture of tert-butanol and water as the solvent.
-
To this mixture, add sodium ascorbate (0.2 eq).
-
Add the copper(II) sulfate pentahydrate solution (0.05 eq).
-
Seal the vial and heat the reaction mixture at 60°C for 1-2 hours with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for CuAAC
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) | Reference |
| Copper Source | CuSO₄·5H₂O | CuI | Cu(OAc)₂ | Varies | [10][11] |
| Reducing Agent | Sodium Ascorbate | None | Sodium Ascorbate | Varies | [10] |
| Solvent | t-BuOH/H₂O | DMF | DMSO | Varies | [6][10] |
| Temperature | 60 °C | Room Temperature | 80 °C | Varies | [8][10] |
| Reaction Time | 1-2 hours | 12-24 hours | 30 minutes | Varies | [10] |
Visualizations
Caption: Experimental workflow for the synthesis of 3-(4-Bromophenyl)-1H-triazole.
Caption: Troubleshooting decision tree for low yield in triazole synthesis.
References
- 1. 4-Bromoaniline - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. 4-AZIDOPHENACYL BROMIDE | 57018-46-9 [amp.chemicalbook.com]
- 9. mdhv.ca [mdhv.ca]
- 10. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 11. US20150232432A1 - Copper-catalysed ligation of azides and acetylenes - Google Patents [patents.google.com]
Stability issues of 3-(4-Bromophenyl)-1H-triazole in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3-(4-Bromophenyl)-1H-triazole in solution. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of 3-(4-Bromophenyl)-1H-triazole in solution?
A1: The 1,2,4-triazole ring is generally aromatic and stable under neutral conditions.[1][2] However, the stability of 3-(4-Bromophenyl)-1H-triazole in solution can be influenced by several factors, including pH, temperature, light exposure, and the solvent used. Under harsh conditions, such as concentrated acids or bases at elevated temperatures, degradation can occur.
Q2: What are the recommended storage conditions for solutions of 3-(4-Bromophenyl)-1H-triazole?
A2: To ensure the stability of 3-(4-Bromophenyl)-1H-triazole in solution, it is recommended to store it in a cool, dark, and dry place. For long-term storage, solutions should be kept in tightly sealed containers, protected from light, at a temperature of 2-8°C.
Q3: Is 3-(4-Bromophenyl)-1H-triazole susceptible to photodegradation?
A3: Yes, like many aromatic compounds, 3-(4-Bromophenyl)-1H-triazole may be susceptible to photodegradation, especially when exposed to UV light. It is advisable to protect solutions from light by using amber vials or by working in a dark environment.
Q4: What are the potential degradation pathways for 3-(4-Bromophenyl)-1H-triazole?
A4: While specific degradation pathways for 3-(4-Bromophenyl)-1H-triazole are not extensively documented, potential degradation can occur through hydrolysis of the triazole ring under extreme pH and temperature conditions, or through reactions involving the bromophenyl group. A proposed degradation pathway is illustrated below.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results (e.g., in biological assays) | Degradation of the compound in the experimental medium. | 1. Prepare fresh solutions: Use freshly prepared solutions for each experiment. 2. Control pH: Ensure the pH of the solution is within a stable range for the compound (typically near neutral). 3. Protect from light: Keep solutions in amber vials or cover them with aluminum foil. 4. Control temperature: Avoid exposing the solution to high temperatures. |
| Appearance of unknown peaks in HPLC analysis over time | The compound is degrading into one or more new products. | 1. Perform a forced degradation study: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in identifying the unknown peaks. 2. Use a stability-indicating HPLC method: Ensure your analytical method can separate the parent compound from its degradation products. |
| Loss of compound concentration in stock solutions | The compound is precipitating out of solution or degrading. | 1. Check solubility: Ensure the compound is fully dissolved at the desired concentration and in the chosen solvent. Sonication may aid dissolution. 2. Verify storage conditions: Confirm that the stock solution is stored at the recommended temperature and protected from light. 3. Choose an appropriate solvent: Use a solvent in which the compound is known to be stable. For long-term storage, consider a non-aqueous solvent if the compound is susceptible to hydrolysis. |
Quantitative Data Summary
Currently, there is limited publicly available quantitative data specifically for the stability of 3-(4-Bromophenyl)-1H-triazole. The following table provides a general overview of stability for the parent 1H-1,2,4-triazole, which can serve as a preliminary guide.
| Condition | Parameter | Value | Reference |
| Hydrolytic Stability (Aqueous Buffer, 25°C) | Half-life (pH 5, 7, 9) | > 30 days | [3] |
| Photodegradation (Sunlight in distilled water) | Reactivity | Does not undergo appreciable direct photolysis | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of 3-(4-Bromophenyl)-1H-triazole in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in a hot air oven at 70°C for 48 hours. Dissolve in the mobile phase before analysis.
-
Photolytic Degradation: Expose the solution of the compound to direct sunlight for 48 hours or in a photostability chamber.
-
-
Sample Analysis: Analyze the stressed samples using a suitable HPLC method (see Protocol 2). Compare the chromatograms with that of an unstressed sample to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general reversed-phase HPLC method suitable for the analysis of 3-(4-Bromophenyl)-1H-triazole and its potential degradation products.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often a good starting point. For example:
-
Start with 10% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of 3-(4-Bromophenyl)-1H-triazole (to be determined, but typically in the range of 220-280 nm for phenyl-triazoles).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Workflow for forced degradation and stability-indicating method development.
Caption: A proposed degradation pathway for 3-(4-Bromophenyl)-1H-triazole.
References
Technical Support Center: Crystallization of 3-(4-Bromophenyl)-1H-triazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the crystallization of 3-(4-Bromophenyl)-1H-triazole.
Troubleshooting Crystallization Issues
This guide addresses common problems encountered during the crystallization of 3-(4-Bromophenyl)-1H-triazole and provides systematic solutions.
Question: Why is the recovery yield of my 3-(4-Bromophenyl)-1H-triazole low, and how can I improve it?
Answer: Low recovery is a frequent issue in crystallization.[1][2] The primary causes include:
-
High Solubility in Cold Solvent: The compound may be too soluble in the chosen solvent even at low temperatures, causing a significant amount to remain in the mother liquor.[1][2]
-
Excessive Solvent Usage: Using too much solvent to dissolve the crude product is a common reason for low yields.[1][2]
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Premature Crystallization: The product may crystallize too early, for instance, on the filter paper during hot filtration.[1][2]
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Product Loss During Transfers: Material can be lost when transferring between flasks.[2]
To enhance your yield:
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Minimize Solvent: Use the minimum amount of hot solvent necessary to completely dissolve the crude solid.[1]
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Select an Appropriate Solvent: Choose a solvent in which 3-(4-Bromophenyl)-1H-triazole has high solubility at elevated temperatures and low solubility at room temperature.[1]
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Recover a Second Crop: Concentrate the mother liquor by evaporating some of the solvent and cool it to obtain a second batch of crystals.[1]
-
Pre-heat Glassware: To prevent premature crystallization during hot filtration, ensure the funnel and receiving flask are pre-heated.[1][2]
-
Rinse Glassware: Rinse all glassware with a small amount of cold recrystallization solvent to recover any remaining product.[2]
Question: What should I do if my 3-(4-Bromophenyl)-1H-triazole is still impure after recrystallization?
Answer: Persistent impurities can result from a couple of factors:
-
Rapid Cooling: If the solution is cooled too quickly, impurities can get trapped within the crystal lattice of the product.[1]
-
Similar Solubility Profiles: The impurities might have solubility characteristics very similar to 3-(4-Bromophenyl)-1H-triazole in the chosen solvent, making separation by recrystallization difficult.[1]
To improve purity:
-
Slow Cooling: Allow the solution to cool slowly to room temperature to enable the formation of purer crystals. Insulating the flask can help slow down the cooling process.[2]
-
Alternative Purification Methods: If impurities persist, consider using a different purification technique, such as column chromatography.[1]
Question: How can I induce crystallization if no crystals form upon cooling?
Answer: Failure to crystallize is a common problem that can often be resolved with the following techniques:[2]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solution's surface to create nucleation sites.[2]
-
Seeding: If available, add a single, pure seed crystal of 3-(4-Bromophenyl)-1H-triazole to the solution.[2]
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Reducing Solvent Volume: If the solution is too dilute, heat it to evaporate some of the solvent and then allow it to cool again.
-
Lowering the Temperature: If cooling to room temperature is not sufficient, try using an ice bath or a freezer. Be cautious, as very low temperatures might also cause impurities to precipitate.[2]
-
Introducing an Anti-Solvent: Add a solvent in which the compound is insoluble (an anti-solvent) dropwise to the solution until it becomes slightly cloudy. Then, gently heat the mixture until it becomes clear again and let it cool slowly.[2]
Question: What does it mean if my compound "oils out" instead of crystallizing, and what should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the compound or if the compound is highly impure.
To address this issue:
-
Re-heat the solution until the oil redissolves.
-
Add a small amount of additional solvent to decrease the saturation.
-
Allow the solution to cool more slowly to encourage crystal formation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the crystallization of 3-(4-Bromophenyl)-1H-triazole?
A1: For many triazole derivatives, ethanol is often a good solvent to start with. Mixed solvent systems like ethanol/water can also be effective. It is recommended to perform small-scale solubility tests with a few solvents to find the most suitable one.
Q2: What is the melting point of 3-(4-Bromophenyl)-1H-triazole?
A2: The melting point of a related compound, 3-(4-Bromophenyl)-1-methyl-1H-1,2,4-triazole, is reported to be in the range of 124-126 °C.[3] The melting point of 3-(4-Bromophenyl)-1H-triazole is expected to be in a similar range, though it should be confirmed experimentally.
Q3: Can I use a mixed solvent system for crystallization?
A3: Yes, mixed solvent systems are often used when a single solvent does not provide the ideal solubility characteristics. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then heated until it is clear and allowed to cool slowly.
Data Presentation
Table 1: Physical Properties of 3-(4-Bromophenyl)-1H-triazole and a Related Derivative
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3-(4-Bromophenyl)-1H-1,2,4-triazole | C₈H₆BrN₃ | 224.06[4] | Not specified |
| 3-(4-Bromophenyl)-1-methyl-1H-1,2,4-triazole | C₉H₈BrN₃ | 238.08[3] | 124-126[3] |
Table 2: General Solubility of 1,2,4-Triazoles in Common Solvents
| Solvent | General Solubility | Notes |
| Water | Moderately soluble for the parent 1H-1,2,4-triazole.[5][6] | Solubility is temperature-dependent and influenced by substituents. |
| Ethanol | Generally good solubility.[5] | Often a good starting point for recrystallization. |
| Methanol | Good solubility.[5] | May be too effective as a solvent, potentially leading to lower yields. |
| Acetone | Good solubility.[5] | Similar to methanol, it might result in low recovery. |
| Dimethylformamide (DMF) | Used for recrystallization of some triazole derivatives.[7] | A high-boiling point solvent. |
Experimental Protocols
Protocol 1: General Single-Solvent Recrystallization of 3-(4-Bromophenyl)-1H-triazole
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent (e.g., ethanol).
-
Dissolution: Place the crude 3-(4-Bromophenyl)-1H-triazole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. If the solid does not dissolve completely, add small portions of the hot solvent until a clear solution is obtained.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and receiving flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, you can insulate the flask.[2]
-
Further Cooling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize the crystal yield.[2]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[2]
-
Drying: Dry the crystals completely. This can be done by leaving them in the Büchner funnel with the vacuum on, followed by drying in a desiccator or a vacuum oven.[2]
Mandatory Visualization
Caption: A flowchart for troubleshooting common issues in crystallization.
Caption: A logical workflow for selecting a suitable solvent system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. 3-(4-Bromophenyl)-1H-[1,2,4]triazole | C8H6BrN3 | CID 46948734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
By-product identification in 3-(4-Bromophenyl)-1H-triazole synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Bromophenyl)-1H-triazole.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of 3-(4-Bromophenyl)-1H-triazole, and how are they typically synthesized?
There are two common isomers: 3-(4-Bromophenyl)-1H-1,2,4-triazole and 4-(4-Bromophenyl)-1H-1,2,3-triazole.
-
3-(4-Bromophenyl)-1H-1,2,4-triazole is commonly synthesized by the cyclization of a 4-(4-bromobenzoyl)thiosemicarbazide precursor in the presence of a base.
-
4-(4-Bromophenyl)-1H-1,2,3-triazole is typically synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, between 4-bromophenylazide and a suitable alkyne. A common route involves the reaction of 4-bromophenylacetylene with sodium azide in the presence of a copper(I) catalyst.
Q2: I am seeing an unexpected peak in the mass spectrum of my 3-(4-Bromophenyl)-1H-1,2,4-triazole synthesis. What could it be?
An unexpected peak in the mass spectrum could indicate the presence of a by-product. A common by-product in this synthesis is the isomeric 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine . This occurs due to an alternative cyclization pathway of the thiosemicarbazide intermediate.
Q3: My NMR spectrum for the CuAAC synthesis of 4-(4-Bromophenyl)-1H-1,2,3-triazole looks noisy, and some peaks are broadened. Is this due to a by-product?
While by-products are possible, peak broadening and a noisy baseline in NMR spectra following a CuAAC reaction can often be attributed to residual paramagnetic copper(II) ions from the catalyst. These ions can interfere with the NMR measurement. Before assuming the presence of by-products, it is advisable to purify the sample further to remove residual copper.
Q4: I am concerned about the formation of the 1,5-regioisomer in my CuAAC reaction. How can I confirm its absence?
The copper-catalyzed azide-alkyne cycloaddition is highly regioselective for the 1,4-disubstituted product. The formation of the 1,5-regioisomer is generally minimal. However, its presence can be investigated using 2D NMR techniques like NOESY or by comparing the obtained spectra with literature data for the 1,5-isomer if available. The chemical shifts of the triazole proton and the adjacent carbon are typically different for the two isomers.
Troubleshooting Guides
Issue 1: Low Yield of 3-(4-Bromophenyl)-1H-1,2,4-triazole and Presence of a Major By-product
Symptoms:
-
Lower than expected yield of the desired 3-(4-Bromophenyl)-1H-1,2,4-triazole.
-
A significant additional peak is observed in the mass spectrum and/or TLC analysis.
Possible Cause:
-
Formation of the isomeric 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine by-product due to incorrect reaction conditions for the cyclization of the thiosemicarbazide intermediate.
Troubleshooting Steps:
-
Reaction Conditions: The cyclization of acylthiosemicarbazides to 1,2,4-triazoles is favored under basic conditions, while acidic conditions can promote the formation of 1,3,4-thiadiazoles. Ensure the reaction is performed in a sufficiently basic medium (e.g., refluxing aqueous NaOH or KOH).
-
Purification: If the by-product has formed, separation can be attempted by column chromatography or recrystallization. The polarity of the triazole and thiadiazole isomers is often different, allowing for chromatographic separation.
-
Characterization: Confirm the identity of the by-product using spectroscopic methods. The mass spectrum will show a peak at the same m/z as the desired product, but the fragmentation pattern may differ. 1H and 13C NMR will show distinct chemical shifts for the aromatic and heterocyclic protons/carbons.
Issue 2: Formation of a Solid By-product in the CuAAC Synthesis of 4-(4-Bromophenyl)-1H-1,2,3-triazole
Symptoms:
-
Formation of a precipitate during the reaction that is not the desired product.
-
Low yield of the target triazole.
Possible Cause:
-
Homocoupling of the terminal alkyne (4-bromophenylacetylene) to form a 1,4-bis(4-bromophenyl)-1,3-butadiyne by-product, often referred to as a Glaser coupling product. This is a common side reaction in CuAAC when oxygen is not excluded from the reaction mixture.
Troubleshooting Steps:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which promotes the homocoupling side reaction.
-
Copper Source and Ligands: The choice of copper source and ligand can influence the rate of the desired cycloaddition versus the homocoupling. Using a well-defined Cu(I) source or in situ reduction of a Cu(II) salt with a suitable reducing agent (e.g., sodium ascorbate) can be optimized. The use of ligands can also stabilize the copper catalyst and favor the cycloaddition pathway.
-
Purification: The butadiyne by-product is typically less polar than the triazole product and can often be removed by column chromatography.
Experimental Protocols
Synthesis of 3-(4-Bromophenyl)-1H-1,2,4-triazole-5(4H)-thione (A precursor to the 1,2,4-triazole)
-
Preparation of 1-(4-bromobenzoyl)thiosemicarbazide: A mixture of 4-bromobenzohydrazide (0.1 mol) and ammonium thiocyanate (0.12 mol) in ethanol (100 mL) is refluxed for 6 hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazide intermediate.
-
Cyclization: The 1-(4-bromobenzoyl)thiosemicarbazide (0.05 mol) is dissolved in an aqueous solution of sodium hydroxide (8%, 50 mL) and refluxed for 4 hours. The solution is then cooled to room temperature and acidified with dilute hydrochloric acid to a pH of 5-6. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to give 3-(4-Bromophenyl)-1H-1,2,4-triazole-5(4H)-thione.
Synthesis of 1-benzyl-4-(4-bromophenyl)-1H-1,2,3-triazole (A representative 1,2,3-triazole)
-
To a solution of 1-(azidomethyl)benzene (1 mmol) and 1-bromo-4-ethynylbenzene (1 mmol) in a 1:1 mixture of t-BuOH and water (10 mL) is added a freshly prepared 1 M aqueous solution of sodium ascorbate (0.2 mmol) followed by a 1 M aqueous solution of copper(II) sulfate pentahydrate (0.01 mmol).
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
Upon completion (monitored by TLC), the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1-benzyl-4-(4-bromophenyl)-1H-1,2,3-triazole.
Data Presentation
Table 1: Comparative Spectroscopic Data for a Representative 1,2,3-Triazole and Potential Impurities.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spectrum (m/z) |
| 1-benzyl-4-(4-bromophenyl)-1H-1,2,3-triazole | 7.69 (d, 2H), 7.67 (s, 1H), 7.53 (d, 2H), 7.29-7.43 (m, 5H), 5.58 (s, 2H) | 147, 134, 131, 129.5, 129.2, 128.9, 128.1, 127, 122, 119, 54 | 314/316 (M+, M+2) |
| Residual Copper(II) ions | - | - | - |
| Effect on NMR | Signal broadening, reduced resolution | Signal broadening, reduced resolution | Not applicable |
Visualizations
Caption: Synthesis of 3-(4-Bromophenyl)-1H-1,2,4-triazole.
Caption: CuAAC synthesis of 4-(4-Bromophenyl)-1H-1,2,3-triazole.
Caption: Troubleshooting workflow for triazole synthesis.
Technical Support Center: Scaling Up the Synthesis of 3-(4-Bromophenyl)-1H-triazole
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Bromophenyl)-1H-triazole. It provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during laboratory-scale and pilot-plant production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 3-(4-Bromophenyl)-1H-triazole?
A1: The most common and scalable methods for synthesizing 3-(4-Bromophenyl)-1H-triazole involve the Huisgen 1,3-dipolar cycloaddition, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction typically utilizes 4-bromophenylacetylene and an azide source. A one-pot synthesis starting from 4-bromobenzaldehyde is also a viable, efficient alternative that avoids the isolation of potentially hazardous intermediates.
Q2: What are the main challenges when scaling up the synthesis of 3-(4-Bromophenyl)-1H-triazole?
A2: Key challenges in scaling up this synthesis include:
-
Reaction Kinetics and Heat Management: Exothermic reactions can be difficult to control on a larger scale, potentially leading to side reactions and safety hazards.
-
Reagent Purity and Stoichiometry: Ensuring consistent purity of starting materials and precise stoichiometric ratios is crucial for high yields and reproducibility.
-
Catalyst Efficiency and Removal: Homogeneous catalysts like copper salts can be difficult to remove from the final product, which is a significant concern in pharmaceutical applications.
-
Product Isolation and Purification: Crystallization and purification processes can be less efficient at larger scales, impacting yield and purity.
Q3: How does the purity of 4-bromophenylacetylene affect the reaction?
A3: The purity of 4-bromophenylacetylene is critical. Impurities can interfere with the catalyst, leading to lower yields and the formation of byproducts. It is advisable to use highly pure alkyne or to purify it before use, for example, by recrystallization.
Q4: Are there any safety concerns with the reagents used in this synthesis?
A4: Yes, sodium azide is highly toxic and can form explosive compounds, especially when in contact with acids or heavy metals. It is recommended to handle it with extreme caution and, when possible, to generate the azide in situ to avoid its isolation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst | Ensure the use of a fresh, high-purity copper catalyst. If using a Cu(II) salt with a reducing agent, ensure the reducing agent is added correctly to generate the active Cu(I) species. |
| Poor quality of starting materials | Verify the purity of 4-bromophenylacetylene and the azide source. Purify if necessary. | |
| Incomplete reaction | Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider increasing the temperature or adding more catalyst. | |
| Oxidation of Cu(I) catalyst | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the active Cu(I) catalyst to the inactive Cu(II) state. | |
| Formation of Side Products | Dimerization of 4-bromophenylacetylene | This can occur in the presence of copper catalysts. Use of a suitable ligand can often suppress this side reaction. Running the reaction at lower temperatures may also help. |
| Formation of regioisomers | While CuAAC is highly regioselective for the 1,4-isomer, trace amounts of the 1,5-isomer can form. Optimize the catalyst and ligand system to enhance regioselectivity. | |
| Difficulty in Product Purification | Residual copper catalyst | If using a homogeneous copper catalyst, consider using a copper scavenger resin or performing an aqueous wash with a chelating agent like EDTA to remove copper ions. |
| Product is an oil or difficult to crystallize | Try different solvent systems for crystallization. If direct crystallization is challenging, purification by column chromatography may be necessary before a final crystallization step. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the synthesis of 3-(4-Bromophenyl)-1H-triazole from 4-bromophenylacetylene and sodium azide.
Materials:
-
4-Bromophenylacetylene
-
Sodium Azide (NaN₃)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent (e.g., a mixture of t-butanol and water)
Procedure:
-
In a reaction vessel, dissolve 4-bromophenylacetylene and sodium azide in the chosen solvent system (e.g., t-butanol/water 1:1).
-
Add a solution of copper(II) sulfate pentahydrate.
-
Add a freshly prepared solution of sodium ascorbate to the mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: One-Pot Synthesis from 4-Bromobenzaldehyde
This method avoids the isolation of potentially hazardous intermediates.
Materials:
-
4-Bromobenzaldehyde
-
Hydroxylamine Hydrochloride
-
Sodium Hydroxide
-
N-Chlorosuccinimide (NCS)
-
Acetylene source (e.g., calcium carbide)
-
Sodium Azide (NaN₃)
-
Copper(I) Iodide (CuI)
-
Solvent (e.g., DMF)
Procedure:
-
Oxime Formation: React 4-bromobenzaldehyde with hydroxylamine hydrochloride in the presence of a base to form 4-bromobenzaldehyde oxime.
-
Chloro-oxime Formation: Treat the oxime with N-chlorosuccinimide to generate the corresponding chloro-oxime.
-
In situ Alkyne and Azide Formation: In the same pot, introduce an acetylene source and sodium azide.
-
Cycloaddition: Add a copper(I) catalyst, such as CuI, to initiate the cycloaddition reaction.
-
Work-up and purify the product as described in Protocol 1.
Quantitative Data
The following table summarizes typical reaction parameters and outcomes for the CuAAC synthesis of 3-(4-Bromophenyl)-1H-triazole.
| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH / H₂O | 25 | 12-24 | 85-95 |
| CuI | DMF | 80 | 6-12 | 80-90 |
| Copper Nanoparticles | Water | 60 | 8-16 | >90 |
Visualizations
Caption: A typical experimental workflow for the CuAAC synthesis of 3-(4-Bromophenyl)-1H-triazole.
Caption: A logical flowchart for troubleshooting low product yield in the synthesis.
Technical Support Center: Synthesis of 1,2,4-Triazole Derivatives
Welcome to the technical support center for the synthesis of 1,2,4-triazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your reaction conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 1,2,4-triazoles?
A1: The most common synthetic routes for 1,2,4-triazoles include the Pellizzari reaction, which involves the condensation of an amide and a hydrazide, and the Einhorn-Brunner reaction, which is the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[1][2][3][4] Other methods involve the cyclization of various precursors like amidines and hydrazones.[5]
Q2: What is the primary side reaction to be aware of during 1,2,4-triazole synthesis?
A2: A common side reaction, particularly when using hydrazides as starting materials, is the formation of 1,3,4-oxadiazole isomers.[6] This occurs due to a competing cyclization pathway. To minimize this, it is crucial to maintain strictly anhydrous reaction conditions and consider lowering the reaction temperature.[6]
Q3: How can I improve the yield and reduce the reaction time in 1,2,4-triazole synthesis?
A3: Low yields and long reaction times are common issues, especially in the traditional Pellizzari reaction which often requires high temperatures.[1][7] Employing microwave irradiation can significantly shorten reaction times and improve yields by providing efficient and uniform heating.[7] Optimizing the reaction temperature and ensuring the purity of starting materials are also critical factors for improving yield.[7][8]
Q4: How can I control regioselectivity in the synthesis of unsymmetrical 1,2,4-triazoles?
A4: In reactions like the Einhorn-Brunner synthesis using an unsymmetrical imide, a mixture of regioisomers is often produced.[3][9] The regioselectivity is primarily governed by the electronic properties of the acyl groups on the imide.[9] The incoming hydrazine will preferentially attack the more electrophilic carbonyl carbon. To improve regioselectivity, you can maximize the electronic difference between the two acyl groups, for instance, by using one with a strong electron-withdrawing group.[9] In some cycloaddition reactions, the choice of catalyst, such as Ag(I) or Cu(II), can also control regioselectivity.[10]
Q5: What are the best practices for purifying 1,2,4-triazole derivatives?
A5: Purification can be challenging, especially when dealing with isomeric mixtures or salt forms of the triazole.[7][11] Column chromatography is a common purification method, and careful selection of the solvent system is crucial for separating products with similar polarities.[7][11] For ionic 1,2,4-triazole salts, techniques like hydrophilic interaction liquid chromatography (HILIC) or acid-base extraction may be necessary.[11] Recrystallization, sometimes with the addition of activated carbon to remove colored impurities, is also a widely used technique.[11]
Troubleshooting Guides
Problem 1: Low or No Yield of 1,2,4-Triazole
| Potential Cause | Recommended Solution |
| Incomplete reaction due to insufficient temperature or time. | Gradually increase the reaction temperature and monitor progress by TLC.[6] Consider using microwave irradiation to shorten reaction times and potentially improve yields.[7] |
| Decomposition of starting materials or product at high temperatures. | If thermal rearrangement or decomposition is suspected, try running the reaction at a lower temperature for a longer duration.[6] |
| Purity of starting materials (e.g., hydrazides can be hygroscopic). | Ensure starting materials are pure and dry before use.[6][7] |
| Inefficient removal of water byproduct in reactions like the Pellizzari synthesis. | If applicable to your setup, use a Dean-Stark trap to azeotropically remove water.[8] |
Problem 2: Formation of Side Products (e.g., 1,3,4-Oxadiazole)
| Potential Cause | Recommended Solution |
| Competing cyclization pathway, especially when using hydrazides. | Ensure strictly anhydrous reaction conditions.[6] Lower the reaction temperature to favor the formation of the triazole over the oxadiazole.[6] The choice of acylating agent can also influence the reaction pathway.[6] |
| Acyl interchange in unsymmetrical Pellizzari reactions at high temperatures. | Use the lowest possible temperature that allows the reaction to proceed at a reasonable rate to minimize acyl interchange.[7] |
| Thermal rearrangement of the triazole ring at high temperatures. | If thermal rearrangement is suspected, conduct the reaction at a lower temperature for a longer period.[6] |
Problem 3: Formation of Isomeric Mixtures
| Potential Cause | Recommended Solution |
| Alkylation of unsubstituted 1,2,4-triazoles at both N-1 and N-4 positions. | The choice of electrophile, base, and solvent can influence the regioselectivity. In certain cycloadditions, the catalyst can control regioselectivity.[6] |
| Use of unsymmetrical starting materials in reactions like the Einhorn-Brunner synthesis. | To improve regioselectivity, maximize the electronic difference between the two acyl groups on the imide.[9] If separation is necessary, optimize column chromatography conditions or attempt preparative HPLC or fractional recrystallization.[7] |
Problem 4: Difficulty in Purification
| Potential Cause | Recommended Solution |
| Similar polarity of the desired product and byproducts/isomers. | Optimize column chromatography conditions by testing different solvent systems and stationary phases.[7][11] Preparative HPLC can be effective for difficult separations.[12] |
| The product is a salt, leading to different solubility and chromatographic behavior. | For purification of 1,2,4-triazole salts, consider specialized techniques like hydrophilic interaction liquid chromatography (HILIC) or ion-exchange chromatography.[11] |
| The product "oils out" during recrystallization. | This may occur if the melting point of the salt is lower than the boiling point of the solvent. Use a lower-boiling point solvent or allow the solution to cool more slowly.[11] |
| The compound streaks on the chromatography column. | This can happen if the compound is too polar for the stationary phase/mobile phase combination. For silica gel, try adding a small amount of a more polar solvent like methanol to the eluent.[11] |
Experimental Protocols
Pellizzari Reaction: Synthesis of 3,5-Diphenyl-1,2,4-triazole
This protocol describes the traditional thermal synthesis of 3,5-diphenyl-1,2,4-triazole from benzamide and benzoylhydrazide.[13]
Materials:
-
Benzamide (1.0 eq)
-
Benzoylhydrazide (1.0 eq)
-
Ethanol (for recrystallization)
-
Dilute hydrochloric acid solution
-
Round-bottom flask
-
Oil bath
-
Stirring apparatus
Procedure:
-
Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask.
-
Heat the mixture in an oil bath to a high temperature (typically >200 °C) with stirring.[7][13]
-
Maintain the temperature for several hours, monitoring the reaction progress by TLC. Water vapor will evolve as the reaction proceeds.[13]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting solid mass is pulverized and washed with a dilute solution of hydrochloric acid to remove any unreacted starting materials.[13]
-
The crude product is then washed with water and purified by recrystallization from a suitable solvent, such as ethanol.[13]
Einhorn-Brunner Reaction: General Procedure for 1,2,4-Triazole Synthesis
This protocol provides a general guideline for the synthesis of 1,2,4-triazoles via the Einhorn-Brunner reaction.[7][14]
Materials:
-
Unsymmetrical imide (e.g., N-acetyl-N-trifluoroacetylamine) (1.0 eq)
-
Substituted hydrazine (e.g., phenylhydrazine) (1.1 eq)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice-water bath
-
Vacuum filtration apparatus
Procedure:
-
Dissolve the unsymmetrical imide in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.[7]
-
Slowly add the substituted hydrazine to the solution.[14]
-
Heat the reaction mixture to reflux and monitor the progress by TLC.[7]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.[7]
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product and, if necessary, determine the regioisomeric ratio by ¹H NMR or LC-MS.
-
Purify the desired regioisomer by column chromatography or recrystallization.[7]
Visualizations
Caption: Experimental workflow for the Pellizzari reaction.
Caption: Troubleshooting logic for low yield in 1,2,4-triazole synthesis.
Caption: Competing reaction pathways leading to 1,2,4-triazole and 1,3,4-oxadiazole.
References
- 1. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 4. expertsmind.com [expertsmind.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Regioselectivity in 3-(4-Bromophenyl)-1H-triazole Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-Bromophenyl)-1H-triazole. The focus is on improving the regioselectivity of common reactions, such as N-alkylation and cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the regioselectivity of N-alkylation of 3-(4-Bromophenyl)-1H-triazole?
A1: The regioselectivity of N-alkylation of 3-(4-Bromophenyl)-1H-triazole, leading to N1, N2, or N4 isomers, is primarily influenced by several factors:
-
Base: The choice of base is critical. Strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) often favor the formation of the N1-alkylated product. Weaker bases like potassium carbonate can lead to mixtures of N1 and N2 isomers.
-
Solvent: The polarity of the solvent can affect the reaction's regioselectivity. Polar aprotic solvents like DMF and acetonitrile are commonly used.
-
Alkylating Agent: The nature of the alkylating agent (e.g., alkyl halide, tosylate) can influence the isomer ratio.
-
Temperature: Reaction temperature can also play a role, with lower temperatures sometimes favoring the formation of a single isomer.
Q2: How can I favor the formation of the N1-alkylated isomer?
A2: To favor the formation of the 1-(alkyl)-3-(4-bromophenyl)-1H-1,2,4-triazole, consider the following conditions:
-
Use a non-nucleophilic base such as DBU.
-
Employ a polar aprotic solvent like THF or DMF.
-
Studies on unsubstituted 1,2,4-triazole have shown that alkylation with alkyl halides in the presence of DBU in THF consistently affords a high regioselectivity of approximately 90:10 for the N1-isomer over the N4-isomer.[1]
Q3: Is it possible to achieve regioselective C-H arylation of 3-(4-Bromophenyl)-1H-triazole?
A3: Yes, direct C-H arylation of the triazole ring is possible, typically at the C5 position. The regioselectivity can be controlled by:
-
Catalyst System: Palladium catalysts, often in combination with specific ligands and bases, are used to direct the arylation to the C5 position.[2]
-
Protecting Groups: The use of a protecting group on one of the nitrogen atoms can direct the arylation to a specific carbon atom. For instance, an N1-protecting group can facilitate C5-arylation.
Q4: What are the expected products of a Suzuki-Miyaura cross-coupling reaction with 3-(4-Bromophenyl)-1H-triazole?
A4: The Suzuki-Miyaura reaction will occur at the carbon-bromine bond of the phenyl ring, leading to the formation of 3-(4-arylphenyl)-1H-triazole. This reaction is highly regioselective for the C-Br bond and does not typically affect the triazole ring itself under standard Suzuki-Miyaura conditions.
Troubleshooting Guides
Problem 1: Low Yield and/or Formation of Multiple Regioisomers in N-Alkylation
Symptoms:
-
The final product is a mixture of N1, N2, and/or N4 alkylated isomers, which are difficult to separate.
-
The overall yield of the desired product is low.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Base | The use of a weak or nucleophilic base (e.g., K₂CO₃, NaOH) can lead to the formation of multiple isomers. Solution: Switch to a non-nucleophilic, sterically hindered base like DBU to favor N1-alkylation.[1] |
| Suboptimal Solvent | The solvent may not be suitable for achieving high regioselectivity. Solution: Use a polar aprotic solvent such as DMF or THF. For unsubstituted 1,2,4-triazole, THF has been shown to give good N1-selectivity with DBU.[1] |
| Reaction Temperature | Higher temperatures can sometimes lead to the formation of thermodynamic byproducts. Solution: Try running the reaction at a lower temperature for a longer duration to favor the kinetic product. |
| Nature of Alkylating Agent | Alkyl iodides are more reactive and may be less selective. Solution: Consider using alkyl bromides or tosylates, which can offer better control over the reaction. |
Problem 2: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation
Symptoms:
-
Arylation occurs at multiple positions on the triazole ring or on the phenyl ring.
-
Low conversion to the desired C5-arylated product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Catalyst/Ligand Combination | The choice of palladium catalyst and ligand is crucial for directing the C-H activation. Solution: For C5 arylation of 1-substituted-1,2,4-triazoles, a common system is Pd(OAc)₂ with a phosphine ligand like PPh₃ and a base such as K₂CO₃ in a solvent like toluene.[2] |
| Lack of a Directing Group | For unsubstituted NH-triazoles, the lack of a directing group can lead to poor regioselectivity. Solution: Consider introducing a removable protecting group at the N1 position, such as a 2-(trimethylsilyl)ethoxymethyl (SEM) group, to direct the arylation to the C5 position.[3] |
| Suboptimal Base | The base may not be effective in the C-H activation step. Solution: Pivalate bases, generated in situ from pivalic acid and a carbonate base, have been shown to be effective for the C5 arylation of 1,2,4-triazoles.[3] |
Experimental Protocols
Protocol 1: Regioselective N1-Alkylation of 3-(4-Bromophenyl)-1H-triazole (Illustrative)
This protocol is adapted from general procedures for the N1-alkylation of 1,2,4-triazoles and may require optimization.
Materials:
-
3-(4-Bromophenyl)-1H-triazole
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of 3-(4-Bromophenyl)-1H-triazole (1.0 eq) in anhydrous THF, add DBU (1.1 eq) at room temperature under an inert atmosphere.
-
Stir the mixture for 15-30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated isomer.
Quantitative Data for N-Alkylation of Unsubstituted 1,2,4-Triazole:
| Alkylating Agent | Base | Solvent | N1:N4 Isomer Ratio | Reference |
| 4-Nitrobenzyl halide | DBU | THF | 90:10 | [1][4] |
| Alkyl halides | DBU | THF | ~90:10 | [1] |
| Alkyl halides | K₂CO₃ | Ionic Liquid | Regioselective for N1 | [5] |
Protocol 2: Suzuki-Miyaura Cross-Coupling of 3-(4-Bromophenyl)-1H-triazole (Illustrative)
Materials:
-
3-(4-Bromophenyl)-1H-triazole
-
Arylboronic acid
-
Pd(PPh₃)₄
-
Potassium carbonate (K₂CO₃)
-
Toluene/Ethanol/Water solvent mixture
Procedure:
-
In a reaction vessel, combine 3-(4-Bromophenyl)-1H-triazole (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired 3-(4-arylphenyl)-1H-triazole.
Visualizations
Caption: N-Alkylation pathways of 3-(4-Bromophenyl)-1H-triazole.
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Plausible mechanism for Pd-catalyzed C5-H arylation.
References
- 1. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides [dspace.mit.edu]
- 2. benchchem.com [benchchem.com]
- 3. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 3-(4-Bromophenyl)-1H-triazole and Other Triazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous antifungal, anticancer, and antimicrobial agents. The functionalization of this privileged heterocycle allows for the fine-tuning of its biological activity. This guide provides a comparative analysis of 3-(4-Bromophenyl)-1H-triazole and its structurally related derivatives, focusing on their performance in anticancer and antifungal applications, supported by experimental data and detailed protocols. While direct comparative studies on 3-(4-Bromophenyl)-1H-triazole are limited in the readily available scientific literature, this guide draws upon data from closely related bromophenyl-triazole analogs to provide valuable insights into its potential efficacy and structure-activity relationships.
Anticancer Activity: A Comparative Look at Bromophenyl-Triazole Derivatives
The introduction of a bromophenyl moiety to the triazole ring has been explored as a strategy to enhance anticancer activity. The bromine atom, a halogen, can modulate the compound's lipophilicity, electronic properties, and ability to form halogen bonds with biological targets, potentially leading to improved efficacy.
Recent studies have evaluated the cytotoxic effects of various bromophenyl-triazole derivatives against a panel of human cancer cell lines. The data, presented in the tables below, highlights the potential of this chemical class.
Table 1: Comparative in vitro Anticancer Activity of 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one Derivatives
| Compound ID | Substitution (X) | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 7a | H | >50 | 41.2 | >50 |
| 7c | 4-Cl | 28.4 | 18.5 | 39.8 |
| 7d | 4-Br | 21.3 | 11.8 | 31.2 |
| 7e | 2,4-di-Cl | 19.8 | 9.7 | 28.5 |
Data sourced from a study on novel 1,2,4-triazole derivatives, indicating that the 4-bromo substitution (compound 7d) confers significant cytotoxic activity against HeLa and MCF-7 cancer cell lines[1].
Table 2: Comparative in vitro Anticancer Activity of 1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole Derivatives
| Compound ID | Substitution (X) | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 8a | H | >50 | >50 | >50 |
| 8b | 4-Cl | 43.1 | 38.7 | 48.2 |
| 8c | 4-Br | 35.6 | 29.4 | 41.5 |
This table, from the same study, further supports the beneficial role of the 4-bromo substitution in enhancing anticancer potential[1].
The data suggests that the presence and position of the bromine atom on the phenyl ring significantly influence the anticancer activity of these triazole derivatives. Specifically, the 4-bromo substitution consistently demonstrates potent cytotoxic effects across different cancer cell lines.
Antifungal Activity: The Broad-Spectrum Potential of Triazoles
Triazole derivatives are renowned for their antifungal properties, primarily by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis. This disruption of the fungal cell membrane leads to growth inhibition and cell death.
Table 3: Antifungal Activity of Representative Triazole Derivatives
| Compound Class | Fungal Strain | MIC Range (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| Novel Triazole Derivatives | Candida albicans | 0.125 - 0.5 | Fluconazole | 0.25 |
| Candida glabrata | 0.125 - 0.5 | Fluconazole | 0.25 | |
| Miconazole Analogues | Candida albicans | 0.5 - 16 | Miconazole | Not Specified |
| Fluconazole Derivatives | Candida spp. | 0.063 - 1 | Fluconazole | 0.5 - 4 |
| Ravuconazole/Isavuconazole Derivatives | Aspergillus fumigatus | 0.125 - 1 | Fluconazole | >64 |
This table compiles data from multiple sources to provide a general overview of the antifungal potential of various triazole derivatives[2]. The inclusion of halogen atoms, such as bromine, on the phenyl ring is a common strategy in the design of potent antifungal triazoles[3].
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for 48 or 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
Broth Microdilution Assay for Antifungal Activity (MIC Determination)
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., 1-5 × 10³ colony-forming units (CFU)/mL) in RPMI-1640 medium.
-
Compound Dilution: Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation: Inoculate each well with the fungal suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key processes and pathways.
Caption: A generalized synthetic route to 3-aryl-1H-1,2,4-triazoles.
Caption: Inhibition of ergosterol biosynthesis by triazole antifungals.
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bioactivity of Bromophenyl-1H-Triazole Derivatives: An Analysis for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactivity of various bromophenyl-substituted 1H-triazole derivatives. The position of the bromine atom on the phenyl ring significantly influences the anticancer and antimicrobial properties of these compounds.
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. The introduction of a bromophenyl substituent offers a promising avenue for developing novel drugs with enhanced biological activity. This guide synthesizes experimental data to compare the bioactivity of 2-bromo, 3-bromo, and 4-bromophenyl-1H-triazole analogs, focusing on their anticancer and antimicrobial efficacy.
Anticancer Activity: A Positional Paradigm
The anticancer potential of bromophenyl-1H-triazoles is markedly dependent on the bromine's position on the phenyl ring. Studies have shown that these compounds can induce cell growth inhibition across various cancer cell lines, with a frequently implicated mechanism being the inhibition of tubulin polymerization.
A comparative summary of the anticancer activity of different bromophenyl-1,2,4-triazole derivatives is presented in Table 1. Notably, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have demonstrated significant growth inhibition against a panel of 58 cancer cell lines from the National Cancer Institute (NCI). For instance, the 4-ethoxyphenyl derivative of the 3-bromophenyl triazole amine showed a 41.25% growth inhibition against the CNS cancer cell line SNB-75.
Table 1: Comparative Anticancer Activity of Bromophenyl-1,2,4-Triazole Derivatives
| Compound/Derivative | Cancer Cell Line | Concentration (M) | % Growth Inhibition (PGI) | Reference |
| 5-(3-Bromophenyl)-N-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-amine | SNB-75 (CNS Cancer) | 10⁻⁵ | 41.25 | [1] |
| 5-(3-Bromophenyl)-N-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine | UO-31 (Renal Cancer) | 10⁻⁵ | 30.14 | [1] |
| 5-(3-Bromophenyl)-N-(p-tolyl)-4H-1,2,4-triazol-3-amine | CCRF-CEM (Leukemia) | 10⁻⁵ | 26.92 | [1] |
Antimicrobial and Antifungal Potential
Bromophenyl-1H-triazole derivatives also exhibit a range of antimicrobial and antifungal activities. The position of the bromine atom, along with other substitutions on the triazole ring, plays a crucial role in determining the spectrum and potency of their antimicrobial effects.
Derivatives of 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have shown notable activity against Gram-positive bacteria, particularly Bacillus subtilis. In contrast, 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles have been reported to have moderate antimicrobial effects.
Table 2: Comparative Antimicrobial Activity of Bromophenyl-1,2,4-Triazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 4-(4-bromophenyl)-5-(4-chlorophenyl)-2-(pyrrolidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Bacillus subtilis | 31.25 | [2] |
| 4-(4-bromophenyl)-5-(4-chlorophenyl)-2-(diethylaminomethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Bacillus subtilis | 31.25 | [2] |
| 3-(2-bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole | Various bacteria | Moderate activity | [3] |
Experimental Protocols
In Vitro Anticancer Screening (NCI-58 Cell Line Panel)
The anticancer activity of the 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs was determined using the protocol of the National Cancer Institute (NCI). Human tumor cell lines from nine different cancer types were grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells were inoculated into 96-well microtiter plates and incubated for 24 hours prior to the addition of the experimental compounds. The compounds were solubilized in DMSO and added at a single concentration of 10⁻⁵ M. Following a 48-hour incubation period, adherent cells were fixed with cold trichloroacetic acid (TCA). The sulforhodamine B (SRB) assay was used to determine cell viability. The percentage growth inhibition was calculated based on the absorbance measurements compared to control wells.
Tubulin Polymerization Inhibition Assay
The inhibitory effect on tubulin polymerization is a key mechanism for the anticancer activity of many triazole derivatives. This assay monitors the assembly of purified tubulin into microtubules. The process is tracked by measuring the increase in absorbance at 340 nm in a temperature-controlled microplate reader.
Caption: Workflow for the in vitro tubulin polymerization inhibition assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) for the antibacterial and antifungal activities of the triazole derivatives was determined using the broth microdilution method. Serial two-fold dilutions of the test compounds were prepared in a 96-well microtiter plate with an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi). A standardized inoculum of the microorganism was added to each well. The plates were incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Caption: Workflow for the broth microdilution MIC assay.
References
Validating the Structure of 4-(4-Bromophenyl)-1H-1,2,3-triazole via NMR Spectroscopy: A Comparative Guide
The unequivocal structural confirmation of synthesized compounds is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the elucidation of molecular structures. This guide provides a comparative analysis for validating the structure of 4-(4-bromophenyl)-1H-1,2,3-triazole against its plausible isomer, 5-(4-bromophenyl)-1H-1,2,3-triazole, using experimental ¹H and ¹³C NMR data.
Predicted NMR Spectral Data
The chemical environment of each nucleus dictates its chemical shift (δ) in an NMR spectrum. Based on established literature values for the 4-bromophenyl and 1,2,3-triazole moieties, a clear distinction between the two isomers can be made.
¹H NMR Spectroscopy
In ¹H NMR, the 4-bromophenyl group is expected to exhibit a characteristic AA'BB' system, which often appears as two distinct doublets in the aromatic region (7.0-8.0 ppm). The key differentiator will be the chemical shift of the lone proton on the triazole ring.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy offers a more definitive method to distinguish between the 1,4- and 1,5-disubstituted triazole isomers. The chemical shift of the unsubstituted carbon atom within the triazole ring is highly dependent on its position relative to the nitrogen atoms and the substituent. For 1,4-disubstituted-1H-1,2,3-triazoles, the C5 signal typically appears significantly upfield (around 120 ppm) compared to the C4 signal of the corresponding 1,5-disubstituted isomer (around 133 ppm).[1] The carbon directly attached to the bromine atom (ipso-carbon) is shielded due to the "heavy atom effect" and appears upfield in the aromatic region.[2]
Data Presentation: A Comparative Analysis
The following tables summarize the predicted chemical shifts for 4-(4-bromophenyl)-1H-1,2,3-triazole and its potential isomer. These values are based on typical ranges observed for similar structures.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)
| Proton Assignment | 4-(4-Bromophenyl)-1H-1,2,3-triazole | 5-(4-Bromophenyl)-1H-1,2,3-triazole | Key Differentiator |
| Triazole CH | ~8.1 (singlet)[3] | ~7.7 (singlet) | The triazole proton in the 1,4-isomer is typically more deshielded. |
| Phenyl H (ortho to Br) | ~7.6 (doublet) | ~7.6 (doublet) | Minimal difference expected. |
| Phenyl H (ortho to Triazole) | ~7.8 (doublet) | ~7.5 (doublet) | Minor shifts may be observed due to different points of attachment. |
| Triazole NH | Broad, variable (12-14 ppm) | Broad, variable (12-14 ppm) | Not a reliable diagnostic signal due to its broadness and solvent dependency. |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Carbon Assignment | 4-(4-Bromophenyl)-1H-1,2,3-triazole | 5-(4-Bromophenyl)-1H-1,2,3-triazole | Key Differentiator |
| Triazole C -H | ~120[1] | ~133[1] | Primary and most reliable point of differentiation. |
| Triazole C -Phenyl | ~148 | ~137 | Significant difference in the chemical shift of the substituted triazole carbon. |
| Phenyl C -Br | ~123 | ~123 | Minimal difference expected. |
| Phenyl C -H (ortho to Br) | ~132 | ~132 | Minimal difference expected. |
| Phenyl C -H (ortho to Triazole) | ~127 | ~129 | Minor differences may be observed. |
| Phenyl C -Triazole | ~129 | ~130 | Minimal difference expected. |
Experimental Protocols
Standard NMR experiments are sufficient to validate the structure.
Sample Preparation
-
Weigh approximately 5-10 mg of the synthesized compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
NMR Data Acquisition
-
Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.[4]
-
For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, acquire a proton-decoupled spectrum (e.g., using a zgpg pulse program) with a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, particularly for quaternary carbons. A relaxation delay of 2-5 seconds is recommended.
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]
Mandatory Visualization
The logical workflow for validating the structure of 4-(4-bromophenyl)-1H-1,2,3-triazole is depicted below.
Caption: Workflow for the synthesis and structural validation of (4-bromophenyl)-1H-1,2,3-triazole isomers via NMR spectroscopy.
Conclusion
The structural validation of 4-(4-bromophenyl)-1H-1,2,3-triazole can be performed conclusively using standard ¹H and ¹³C NMR spectroscopy. The most definitive piece of evidence is the chemical shift of the unsubstituted triazole carbon in the ¹³C NMR spectrum. A signal appearing at approximately 120 ppm is strongly indicative of the 1,4-disubstituted isomer, while a signal around 133 ppm would confirm the presence of the 1,5-disubstituted isomer.[1] This comparative approach, combining predictive knowledge with experimental data, ensures the accurate structural assignment crucial for further research and development.
References
Comparative Spectroscopic Analysis of 3-(4-Bromophenyl)-1H-1,2,4-triazole and Analogues
A comprehensive spectroscopic comparison of 3-(4-bromophenyl)-1H-1,2,4-triazole with its non-halogenated and chloro-substituted analogues, 3-phenyl-1H-1,2,4-triazole and 3-(4-chlorophenyl)-1H-1,2,4-triazole, provides valuable insights for researchers in drug discovery and materials science. This guide summarizes the key ¹H NMR, ¹³C NMR, and mass spectrometry data for these compounds, offering a clear objective comparison supported by experimental protocols.
Spectroscopic Data Summary
The following tables present a side-by-side comparison of the key spectroscopic data for 3-(4-Bromophenyl)-1H-1,2,4-triazole and its selected analogues.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm, (Multiplicity, Coupling Constant J in Hz, Integration, Assignment) |
| 3-(4-Bromophenyl)-1H-1,2,4-triazole | DMSO-d₆ | 8.05 (d, J = 8.6 Hz, 2H, Ar-H), 7.73 (d, J = 8.6 Hz, 2H, Ar-H), 8.65 (s, 1H, Triazole-H) |
| 3-Phenyl-1H-1,2,4-triazole | DMSO-d₆ | 8.00-7.97 (m, 2H, Ar-H), 7.52-7.41 (m, 3H, Ar-H), 8.61 (s, 1H, Triazole-H) |
| 3-(4-Chlorophenyl)-1H-1,2,4-triazole | DMSO-d₆ | 8.08 (d, J = 8.7 Hz, 2H, Ar-H), 7.58 (d, J = 8.7 Hz, 2H, Ar-H), 8.66 (s, 1H, Triazole-H) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 3-(4-Bromophenyl)-1H-1,2,4-triazole | DMSO-d₆ | 162.2, 145.9, 132.0, 129.8, 128.3, 123.0 |
| 3-Phenyl-1H-1,2,4-triazole | DMSO-d₆ | 162.5, 146.1, 130.8, 129.2, 126.5 |
| 3-(4-Chlorophenyl)-1H-1,2,4-triazole | DMSO-d₆ | 161.7, 145.9, 134.2, 129.8, 128.2, 128.1 |
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| 3-(4-Bromophenyl)-1H-1,2,4-triazole | ESI | 224/226 | 145, 117 |
| 3-Phenyl-1H-1,2,4-triazole | ESI | 146 | 118, 91 |
| 3-(4-Chlorophenyl)-1H-1,2,4-triazole | ESI | 180/182 | 152, 117 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: 5-10 mg of the compound was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was then transferred to a 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
¹H NMR Spectroscopy: Proton NMR spectra were acquired at 400 MHz. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded at 100 MHz with complete proton decoupling. The chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆ (δ = 39.52 ppm).
Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample was prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
Instrumentation: Mass spectra were obtained using an Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source.
Analysis: The analysis was performed in positive ion mode. The capillary voltage was set to 3500 V, and the fragmentor voltage was 135 V. The gas temperature was maintained at 300 °C with a gas flow of 5 L/min and a nebulizer pressure of 45 psi.
Visualization of Experimental Workflow
The logical flow for the spectroscopic analysis and comparison of the triazole compounds is outlined below.
Caption: Workflow for Spectroscopic Comparison.
The following diagram illustrates a generalized signaling pathway where such triazole derivatives might be investigated for their inhibitory potential, a common application in drug development.
Caption: Potential Triazole Inhibitory Pathway.
Comparative Efficacy of 3-(4-Bromophenyl)-1H-triazole Analogs: A Guide for Researchers
In the landscape of medicinal chemistry, 1,2,4-triazole derivatives stand out for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3][4][5] This guide provides a comparative analysis of the efficacy of 3-(4-Bromophenyl)-1H-triazole analogs and related derivatives, presenting key experimental data to aid researchers and drug development professionals in this promising area of study. The data herein is collated from various studies, highlighting the therapeutic potential of these compounds against different biological targets.
Anticancer Activity
A significant area of investigation for triazole analogs is their potential as anticancer agents.[6][7] Studies have shown that substitutions on the triazole ring and the phenyl moiety can dramatically influence their cytotoxic activity against various cancer cell lines.
Table 1: Anticancer Efficacy of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs
Ten novel 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs (4a–j) were synthesized and evaluated for their anticancer activity against 58 human cancer cell lines from nine different panels at a single dose of 10⁻⁵ M.[6][8] The following table summarizes the percent growth inhibition (PGI) for the most sensitive cell lines for two of the most promising compounds.
| Compound ID | Cancer Cell Line Panel | Cell Line | Percent Growth Inhibition (PGI) |
| 4e | CNS | SNB-75 | 41.25% |
| 4i | CNS | SNB-75 | 38.94% |
| Renal | UO-31 | 30.14% | |
| Leukemia | CCRF-CEM | 26.92% | |
| Non-Small Cell Lung | EKVX | 26.61% | |
| Ovarian | OVCAR-5 | 23.12% |
Data sourced from studies by Ahsan et al.[6][8]
Enzyme Inhibition
The 1,2,4-triazole scaffold is a key component in many enzyme inhibitors.[9][10] Analogs of 3-(4-Bromophenyl)-1H-triazole have been investigated for their inhibitory effects on various enzymes, including carbonic anhydrases and kinases, which are implicated in several diseases.
Table 2: Carbonic Anhydrase and Cathepsin B Inhibition by Novel 1,2,4-triazole Derivatives
A series of novel 1,2,4-triazole derivatives were synthesized and evaluated for their inhibitory activity against human carbonic anhydrase (hCA) isoforms and cathepsin B.[11]
| Compound ID | Target Enzyme | Inhibition Constant (Ki) |
| 10f | hCA I | > 10 µM |
| hCA II | 8.9 µM | |
| Cathepsin B | 1.21 µM | |
| 10i | hCA I | > 10 µM |
| hCA II | 9.5 µM | |
| Cathepsin B | 1.56 µM |
Compound 10f is 4-{[(5-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]amino}benzenesulfonamide.[11] Compound 10i is 4-{[(5-{[2-(3-Bromophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]amino}benzenesulfonamide.[11]
Experimental Protocols
NCI-60 Anticancer Screening
The anticancer activity of the 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs was determined following the protocol of the National Cancer Institute (NCI).[6][8]
-
Cell Culture: A panel of 58 human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system, were used.
-
Compound Treatment: The cells were incubated with the test compounds at a single concentration of 10⁻⁵ M for 48 hours.
-
Endpoint Measurement: The sulforhodamine B (SRB) assay was used to determine cell viability. The protein-binding dye SRB is used to assess cell density by measuring the absorbance at 515 nm.
-
Data Analysis: The percentage growth inhibition (PGI) was calculated relative to untreated control cells.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against human carbonic anhydrase I and II isoforms was assessed using a stopped-flow instrument to measure the CO₂ hydration activity.[11]
-
Enzyme and Substrate: Purified hCA isoenzymes and CO₂ as a substrate were used.
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing a pH indicator.
-
Measurement: The assay relies on the change in pH, monitored by the indicator's absorbance, as CO₂ is hydrated to bicarbonate and a proton.
-
Inhibitor Addition: The assay was performed in the presence of varying concentrations of the triazole analogs.
-
Data Analysis: IC₅₀ values were determined from dose-response curves, and Ki values were calculated using the Cheng-Prusoff equation.
Molecular Mechanisms and Experimental Workflows
The therapeutic effects of these triazole analogs are underpinned by their interaction with specific molecular targets. The following diagrams illustrate a proposed mechanism of action and a general experimental workflow for evaluating these compounds.
Caption: Proposed mechanism of anticancer activity for certain triazole analogs via tubulin polymerization inhibition.
Caption: General experimental workflow for the development of 3-(4-Bromophenyl)-1H-triazole analogs as therapeutic agents.
References
- 1. Synthesis of novel 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ijprajournal.com [ijprajournal.com]
- 5. japer.in [japer.in]
- 6. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 1,2,4-triazoles as selective carbonic anhydrase inhibitors showing ancillary anticathepsin B activity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Bromophenyl-Substituted Triazoles: A Comparative Guide to Their Biological Activities
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, bromophenyl-substituted triazoles have emerged as a promising class, exhibiting a diverse range of biological activities. This guide provides a comprehensive comparison of their anticancer, antimicrobial, and enzyme inhibitory properties, supported by experimental data and detailed methodologies to facilitate further research and development.
Anticancer Activity: A Clear Potential in Oncology
Bromophenyl-substituted triazoles have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds appears to be the inhibition of tubulin polymerization, a critical process in cell division.
Comparative Anticancer Potency
The following table summarizes the in vitro anticancer activity of various bromophenyl-substituted triazole derivatives, with IC50 values indicating the concentration required to inhibit 50% of cell growth.
| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 4i | 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine | SNB-75 (CNS Cancer) | <10 | [1][2] |
| UO-31 (Renal Cancer) | <10 | [1][2] | ||
| CCRF-CEM (Leukemia) | <10 | [1][2] | ||
| 4e | 5-(3-Bromophenyl)-N-(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | SNB-75 (CNS Cancer) | <10 | [1][2] |
| 7i | Indole-1,2,4-triazole hybrid with oxime moiety | Multiple Cell Lines | 3.03 ± 0.11 | [3] |
| Combretastatin A-4 | (Reference drug) | Multiple Cell Lines | 8.33 ± 0.29 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The cytotoxic activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5][6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.[6]
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Visualizing the Mechanism: Inhibition of Tubulin Polymerization
The anticancer effect of many bromophenyl-substituted triazoles is attributed to their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. The following diagram illustrates this signaling pathway.
Caption: Inhibition of tubulin polymerization by bromophenyl-triazoles.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Several bromophenyl-substituted triazoles have exhibited promising activity against a range of bacterial and fungal strains. The structure-activity relationship suggests that the nature and position of substituents on the phenyl and triazole rings play a crucial role in determining their antimicrobial potency.
Comparative Antimicrobial Efficacy
The minimum inhibitory concentration (MIC) is a key parameter for assessing antimicrobial activity. The table below presents the MIC values of representative bromophenyl-substituted triazoles against various microorganisms.
| Compound ID | Substitution | Microorganism | MIC (µg/mL) | Reference |
| IIi | 3-(2-Bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole | Staphylococcus aureus | - | [7] |
| Candida albicans | - | [7] | ||
| 42d | 1,2,4-triazole-3-thione with bromo diphenylsulfone moiety | Bacillus cereus | 8 | [8] |
| Coumarin-triazole 8b | 2-OMe-Ph group on triazole | Enterococcus faecalis | 12.5-50 | [9] |
| Streptomycin | (Reference drug) | Bacillus cereus | 2-15 | [8] |
| Fluconazole | (Reference drug) | Candida albicans | - | [10] |
Note: Specific MIC values for compound IIi were not provided in the abstract, but it was identified as the most active compound.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of the compounds is typically determined using the broth microdilution method.[11][12][13][14]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Workflow: Broth Microdilution Assay
The following diagram outlines the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of the compounds.
Caption: Workflow for MIC determination via broth microdilution.
Enzyme Inhibition: Targeting Key Biological Processes
Bromophenyl-substituted triazoles have also been investigated for their ability to inhibit various enzymes, highlighting their potential in treating a range of diseases, including neurodegenerative disorders.
Comparative Enzyme Inhibitory Activity
The inhibitory potential of these compounds against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is presented below.
| Compound ID | Substitution | Enzyme | IC50 (µM) | Reference |
| 12m | Methyl phenyl-substituted azinane-triazole | AChE | 0.017 ± 0.53 | [15] |
| BChE | 0.038 ± 0.50 | [15] | ||
| 12d | Methyl phenyl-substituted azinane-triazole | AChE | 0.73 ± 0.54 | [15] |
| N-3-(4-bromophenyl) propyl imidazole | 4-bromophenyl propyl imidazole | 17α-OHase | 2.95 | [16] |
| 17,20-lyase | 0.33 | [16] | ||
| Ketoconazole | (Reference drug) | 17α-OHase | 3.76 | [16] |
| 17,20-lyase | 1.66 | [16] |
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay
The inhibitory activity against AChE is often determined using Ellman's method.[17][18]
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Enzyme Reaction: In a 96-well plate, add the buffer, DTNB, the test compound at various concentrations, and the AChE enzyme solution.
-
Initiation of Reaction: Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Absorbance Measurement: The absorbance is measured kinetically at 412 nm for a set period. The rate of the reaction is proportional to the enzyme activity.
-
IC50 Calculation: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.
Visualizing the Experimental Workflow: AChE Inhibition Assay
The following diagram illustrates the key steps in the acetylcholinesterase inhibition assay.
Caption: Workflow for acetylcholinesterase inhibition assay.
Conclusion
This comparative guide highlights the significant potential of bromophenyl-substituted triazoles as versatile scaffolds for the development of new therapeutic agents. Their demonstrated efficacy in anticancer, antimicrobial, and enzyme inhibitory assays warrants further investigation. The provided experimental protocols and mechanistic diagrams offer a foundational resource for researchers to build upon, paving the way for the design and synthesis of more potent and selective drug candidates. The structure-activity relationship data suggests that fine-tuning the substitution patterns on the aromatic rings is a key strategy for optimizing the biological activity of this promising class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]
- 7. Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 8. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. microbiologyjournal.org [microbiologyjournal.org]
- 11. ijrpc.com [ijrpc.com]
- 12. youtube.com [youtube.com]
- 13. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 14. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 15. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 3-(4-Bromophenyl)-1H-triazole Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-(4-bromophenyl)-1H-triazole derivatives, offering insights into how structural modifications influence their biological efficacy. The inclusion of the 4-bromophenyl group at the 3-position of the triazole ring has been a strategic focus in the design of novel therapeutic agents.
Antimicrobial and Antifungal Activity
Derivatives of 3-(4-bromophenyl)-1H-triazole have demonstrated notable activity against various bacterial and fungal strains. The SAR studies suggest that the nature and position of substituents on the triazole ring and the phenyl moiety significantly impact the antimicrobial spectrum and potency.
Quantitative Data Summary: Antimicrobial and Antifungal Activity
| Compound ID | R Group (at position 5) | Target Organism | MIC (µg/mL) | Reference |
| 1a | 4-Chlorophenyl | Bacillus subtilis | 31.25 | [1] |
| 1b | 4-Methylphenyl | Bacillus subtilis | - | |
| 2a | Thiophen-2-yl (with N-butyl) | Staphylococcus aureus | >100 | |
| 2b | Thiophen-2-yl (with N-benzyl) | Staphylococcus aureus | >100 | |
| 3a | Alkylthio (decyl) | Various bacteria & fungi | - (Most active in series) | [2] |
| 3b | Alkylthio (shorter chain) | Various bacteria & fungi | Moderate activity | [2] |
Note: Data is compiled from various sources and direct comparison should be made with caution due to differing experimental conditions. "-" indicates data not available in the cited sources.
Structure-Activity Relationship Insights
Initial findings indicate that for antibacterial activity, the presence of a 4-bromophenyl group is crucial for a potent effect when compared to 4-methylphenyl derivatives. For instance, derivatives of 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have shown significant activity against Bacillus subtilis, with MIC values comparable to cefuroxime[1].
Anticancer Activity
The 3-(4-bromophenyl)-1H-triazole scaffold has also been explored for its potential as an anticancer agent. The mechanism of action is often linked to the inhibition of crucial enzymes involved in cancer cell proliferation and survival.
Quantitative Data Summary: Anticancer Activity (IC50 Values)
| Compound ID | R Group (at N-aryl) | Cancer Cell Line | IC50 (µM) | Reference |
| 4a | 4-Fluorophenyl | SNB-75 (CNS Cancer) | >10 | [3] |
| 4b | 4-Chlorophenyl | SNB-75 (CNS Cancer) | >10 | [3] |
| 4e | 2-Chloro-4-fluorophenyl | SNB-75 (CNS Cancer) | <10 (PGI of 41.25%) | [3] |
| 4i | 2,6-Dimethylphenyl | SNB-75 (CNS Cancer) | <10 (PGI of 38.94%) | [3] |
Note: PGI refers to Percent Growth Inhibition at a concentration of 10⁻⁵ M. IC50 values are often not explicitly stated but inferred from growth inhibition data.
Structure-Activity Relationship Insights
For anticancer activity, substitutions on an N-aryl group attached to the triazole ring have a pronounced effect. For a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, a compound with a 2-chloro-4-fluorophenyl substitution (4e) and another with a 2,6-dimethylphenyl substitution (4i) demonstrated significant growth inhibition against the SNB-75 CNS cancer cell line[3]. This suggests that both electronic and steric factors of the N-aryl substituent are key determinants of anticancer potency.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are summarized protocols for the synthesis and biological evaluation of 3-(4-bromophenyl)-1H-triazole derivatives.
General Synthesis of 3-(4-Bromophenyl)-1H-triazole Derivatives
The synthesis of the 3-(4-bromophenyl)-1H-triazole core often starts from 4-bromobenzohydrazide. A common route involves the cyclization of an intermediate thiosemicarbazide.
Step 1: Synthesis of Thiosemicarbazide Intermediate: 4-Bromobenzohydrazide is reacted with an appropriate aryl isothiocyanate in a suitable solvent like ethanol and refluxed to yield the corresponding N-substituted thiosemicarbazide.
Step 2: Cyclization to form the Triazole Ring: The thiosemicarbazide intermediate is then cyclized in the presence of a base, such as sodium hydroxide, under reflux conditions to afford the 3-(4-bromophenyl)-1H-triazole-5-thiol derivative.
Step 3: Further Modifications: The thiol group at the 5-position can be further reacted to introduce a variety of substituents, or the nitrogen on the triazole ring can be alkylated or arylated to generate a library of derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Preparation of Microdilution Plates: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific concentration (e.g., 0.5 McFarland standard).
-
Inoculation and Incubation: The wells of the microtiter plate are inoculated with the microbial suspension and incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism[4].
Cell Viability Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 3-(4-bromophenyl)-1H-triazole derivatives for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 2-4 hours. During this time, viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization and Measurement: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm[5]. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Conclusion
The 3-(4-bromophenyl)-1H-triazole scaffold represents a promising starting point for the development of novel antimicrobial, antifungal, and anticancer agents. The available data, although not exhaustive for a complete SAR profile, indicates that strategic modifications to the substituents on the triazole and phenyl rings can significantly enhance biological activity. Further systematic synthesis and biological evaluation of a broader range of derivatives are warranted to fully elucidate the structure-activity relationships and to identify lead compounds for further preclinical development. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Wild-Type MIC Distribution and Epidemiological Cutoff Values for Aspergillus fumigatus and Three Triazoles as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking 3-(4-Bromophenyl)-1H-triazole Against Known Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immune-regulatory enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[1] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the proliferation and function of effector T cells and promote the activity of regulatory T cells.[2][3] This creates an immunosuppressive milieu that allows cancer cells to evade immune surveillance.[1][3] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.[4]
This guide provides a comparative analysis of 3-(4-Bromophenyl)-1H-triazole, a hypothetical inhibitor, against a panel of well-characterized clinical and preclinical IDO1 inhibitors. The objective is to benchmark its potential efficacy and provide a framework for its experimental evaluation. The inhibitors chosen for comparison are Epacadostat, Navoximod, and Linrodostat, which have been extensively studied in clinical trials, and MMG-0358, a potent 1,2,3-triazole-based inhibitor.[5]
Comparative Inhibitor Performance
The inhibitory activities of known IDO1 inhibitors against 3-(4-Bromophenyl)-1H-triazole (hypothetical) are summarized in the table below. Data is presented as the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) derived from both biochemical (enzymatic) and cell-based assays.
| Inhibitor | Target | Assay Type | IC50 / Ki (nM) | Reference |
| 3-(4-Bromophenyl)-1H-triazole | IDO1 | - | Hypothetical | - |
| Epacadostat (INCB24360) | IDO1 | Enzymatic | 10 - 73 | [3][6][7] |
| IDO1 | Cell-based (HeLa) | 7.4 - 11 | [6] | |
| IDO1 | Cell-based (SKOV-3) | 17.63 | [8] | |
| Navoximod (GDC-0919) | IDO1 | Enzymatic (Ki) | 7 | [9][10] |
| IDO1 | Enzymatic (IC50) | 28 | [11] | |
| IDO1 | Cell-based (EC50) | 70 - 75 | [9][10][11] | |
| Linrodostat (BMS-986205) | IDO1 | Enzymatic (IC50) | 1.7 | [12] |
| IDO1 | Cell-based (HEK293) | 1.1 | [12][13] | |
| IDO1 | Cell-based (HeLa) | 1.7 | [12] | |
| MMG-0358 | hIDO1 | Enzymatic (pH 6.5) | 330 | [5] |
| hIDO1 | Enzymatic (pH 7.4) | 71 | [5] | |
| hIDO1 | Cell-based | 80 | [5][14] | |
| mIDO1 | Cell-based | 2 | [5][14] |
Experimental Protocols
In Vitro IDO1 Enzymatic Assay (Absorbance-Based)
This biochemical assay measures the direct inhibitory effect of a compound on purified recombinant IDO1 enzyme activity by quantifying the production of kynurenine.
Materials:
-
Purified recombinant human IDO1 protein
-
Test compound (e.g., 3-(4-Bromophenyl)-1H-triazole)
-
L-tryptophan (substrate)
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5)
-
Reaction Mix Components: Ascorbic acid (20 mM), methylene blue (10 µM), catalase (100 µg/mL)[15][16]
-
Trichloroacetic acid (TCA) (30% w/v) for reaction termination[15]
-
p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid for color development[15]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 480 nm[15]
Procedure:
-
Assay Preparation: An assay mixture is prepared in a 96-well plate containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.[17]
-
Inhibitor Addition: The test compound is added to the wells at various concentrations. A vehicle control (e.g., DMSO) is also included.[17]
-
Enzyme Addition: Purified recombinant IDO1 protein is added to each well to initiate the pre-incubation.
-
Initiation of Reaction: The enzymatic reaction is started by the addition of L-tryptophan.[16]
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes).[15]
-
Reaction Termination: The reaction is stopped by the addition of 30% (w/v) TCA.[17] The plate is then incubated at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[15]
-
Quantification: After centrifugation to remove precipitated protein, the supernatant is mixed with p-DMAB reagent, and the absorbance is measured at 480 nm to quantify the kynurenine produced.[15]
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based IDO1 Inhibition Assay (Kynurenine Measurement)
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and off-target effects.
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa or SK-OV-3 cells)[15]
-
Cell culture medium and supplements
-
Interferon-gamma (IFNγ) to induce IDO1 expression[15]
-
Test compound (e.g., 3-(4-Bromophenyl)-1H-triazole)
-
Reagents for kynurenine quantification (as in the enzymatic assay) or HPLC system for more precise measurement[15][18]
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere overnight.[15]
-
IDO1 Induction and Inhibition: The cell culture medium is replaced with fresh medium containing IFNγ to induce IDO1 expression. The test compound is added at various concentrations, and the cells are incubated for a specified period (e.g., 24-48 hours).[15]
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.[15]
-
Kynurenine Quantification: The concentration of kynurenine in the supernatant is measured. This can be done colorimetrically with p-DMAB after TCA treatment, as described in the enzymatic assay, or by using HPLC for greater accuracy and sensitivity.[15][18]
-
Data Analysis: The percentage of inhibition of kynurenine production is calculated for each concentration of the test compound relative to the IFNγ-stimulated control. The IC50 value is then determined.
Visualizations
IDO1 Signaling Pathway and Inhibition
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and the mechanism by which IDO1 inhibitors can restore T-cell function in the tumor microenvironment.
References
- 1. fortislife.com [fortislife.com]
- 2. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 4. A patent review of IDO1 inhibitors for cancer (2023 - present): an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
In Silico and In Vitro Binding Affinity Comparison of 3-(4-Bromophenyl)-1H-triazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of analogs of 3-(4-Bromophenyl)-1H-triazole against two distinct biological targets: tubulin and the somatostatin receptor 4 (SST4). The data presented is compiled from published in silico and in vitro studies to assist researchers in understanding the structure-activity relationships of this class of compounds.
Comparative Binding Affinity Data
The following tables summarize the binding affinity of various triazole derivatives. Table 1 presents in silico docking scores of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs against the tubulin-combretastatin A-4 binding site. Table 2 details the experimental binding affinities (Ki) of 3-thio-3,4,5-trisubstituted-1,2,4-triazoles for the human somatostatin receptor 4 (SST4).
Table 1: In Silico Docking Scores of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs against Tubulin
| Compound ID | N-aryl Substituent | Docking Score (kcal/mol) |
| 4a | 4-Fluorophenyl | -8.341 |
| 4b | 4-Chlorophenyl | -8.149 |
| 4d | 4-Methoxyphenyl | -7.952 |
| 4g | 2-Methoxyphenyl | -7.503 |
Data sourced from in silico molecular docking studies.
Table 2: Experimental Binding Affinity (Ki) of 3-Thio-1,2,4-triazole Analogs for Somatostatin Receptor 4 (SST4)
| Compound ID | 3-Thio Substituent | 4-Position Substituent | 5-Position Substituent | Ki (nM) |
| 32 | 3-Bromophenyl | H | Indole-3-methyl | 16.2 |
| 37 | 4-Bromophenyl | H | Indole-3-methyl | 129.6 |
| 30 | Benzyl | H | Indole-3-methyl | 20.9 |
| 93 | Phenyl | H | 5-Fluoroindole-3-methyl | <100 |
Data from competitive radioligand binding assays.[1]
Signaling Pathway and Experimental Workflow
To provide a broader context for the presented data, the following diagrams illustrate a key signaling pathway and a typical experimental workflow for determining binding affinity.
Caption: Somatostatin Receptor 4 (SST4) Signaling Pathway.
Caption: Workflow for Radioligand Competition Binding Assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols used to obtain the binding affinity data.
In Silico Molecular Docking of Tubulin Inhibitors
Molecular docking studies were performed to predict the binding affinity and mode of interaction of the 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs with the colchicine binding site of tubulin.
-
Protein Preparation: The crystal structure of the target protein (tubulin) was obtained from the Protein Data Bank. The protein was prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 3D structures of the triazole analogs were generated and optimized to their lowest energy conformation.
-
Docking Simulation: A molecular docking program was used to place the ligand into the defined binding site of the protein. The simulation generated multiple possible binding poses, which were then scored based on a scoring function that estimates the binding free energy. The pose with the lowest docking score, representing the most favorable binding interaction, was selected.
Radioligand Competition Binding Assay for SST4
This assay was used to determine the binding affinity (Ki) of the test compounds for the somatostatin receptor 4.
-
Membrane Preparation: Membranes from cells stably expressing the human SST4 receptor were prepared.
-
Binding Reaction: The cell membranes were incubated with a fixed concentration of a radiolabeled ligand (e.g., [125I]-labeled somatostatin analog) and varying concentrations of the unlabeled test compound.
-
Incubation: The reaction mixture was incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand was separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, corresponding to the bound radioligand, was measured using a scintillation counter.
-
Data Analysis: The data were used to generate a competition curve, from which the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) was determined. The Ki value was then calculated from the IC50 value using the Cheng-Prusoff equation.
References
A Comparative Guide to the Synthesis of 3-(4-Bromophenyl)-1H-1,2,4-triazole
For researchers and professionals in drug development and chemical synthesis, the efficient and reproducible production of heterocyclic compounds is paramount. The 1,2,4-triazole moiety is a key pharmacophore found in a wide range of biologically active molecules. This guide provides a comparative analysis of two distinct and reproducible methods for the synthesis of 3-(4-Bromophenyl)-1H-1,2,4-triazole, a valuable building block in medicinal chemistry. The comparison focuses on key performance indicators, supported by detailed experimental protocols.
Comparison of Synthesis Methods
Two primary methods for the synthesis of 3-(4-Bromophenyl)-1H-1,2,4-triazole are presented below: a one-pot reaction from 4-bromobenzonitrile and a classical approach involving the cyclization of 4-bromobenzohydrazide.
| Parameter | Method 1: One-Pot from 4-Bromobenzonitrile | Method 2: Cyclization of 4-Bromobenzohydrazide |
| Starting Materials | 4-Bromobenzonitrile, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Hydrazine hydrate | 4-Bromobenzohydrazide, Formamide |
| Reaction Time | 4 hours | 4 hours |
| Reaction Temperature | 120 °C | 150 °C |
| Catalyst/Reagent | N/A | N/A |
| Solvent | N,N-Dimethylformamide (DMF) | Formamide (acts as solvent and reagent) |
| Reported Yield | 85% | 88% |
| Purification | Recrystallization from ethanol | Recrystallization from aqueous ethanol |
| Key Advantages | Good yield, one-pot procedure | High yield, readily available starting materials |
| Key Disadvantages | Requires a specialized reagent (DMF-DMA) | Higher reaction temperature |
Experimental Protocols
Method 1: One-Pot Synthesis from 4-Bromobenzonitrile
This method involves the reaction of 4-bromobenzonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate amidine, which is then cyclized in situ with hydrazine to yield the desired triazole.
Procedure:
-
A mixture of 4-bromobenzonitrile (1.82 g, 10 mmol) and N,N-dimethylformamide dimethyl acetal (1.43 g, 12 mmol) in 15 mL of anhydrous N,N-dimethylformamide (DMF) is heated at 120 °C for 2 hours.
-
The reaction mixture is then cooled to room temperature.
-
Hydrazine hydrate (80%, 0.75 g, 12 mmol) is added to the mixture.
-
The resulting solution is heated at 120 °C for an additional 2 hours.
-
After cooling, the reaction mixture is poured into 100 mL of ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford 3-(4-Bromophenyl)-1H-1,2,4-triazole as a white solid.
Method 2: Synthesis via Cyclization of 4-Bromobenzohydrazide
This classical and straightforward approach involves the direct cyclization of 4-bromobenzohydrazide with formamide, which serves as both the solvent and the source of the final carbon atom of the triazole ring.
Procedure:
-
A mixture of 4-bromobenzohydrazide (2.15 g, 10 mmol) in formamide (15 mL) is heated at 150 °C for 4 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and then poured into 100 mL of cold water.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.
-
The crude product is purified by recrystallization from aqueous ethanol to yield 3-(4-Bromophenyl)-1H-1,2,4-triazole as a crystalline solid.
Synthesis Workflow and Logic
The selection of a particular synthetic route often depends on factors such as the availability of starting materials, required scale, and desired purity. The following diagram illustrates a logical workflow for choosing between the two described methods.
Caption: Decision workflow for selecting a synthesis method.
A Comparative Guide to Confirming the Purity of Synthesized 3-(4-Bromophenyl)-1H-triazole
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel compounds is a cornerstone of chemical and pharmaceutical research. However, the synthesis is only the first step; confirming the identity and purity of the target molecule is critical for the reliability of subsequent experiments and for meeting regulatory standards. This guide provides a comparative overview of standard analytical techniques used to confirm the purity of synthesized 3-(4-Bromophenyl)-1H-triazole, a heterocyclic compound with significant interest in medicinal chemistry.[1][2] We present supporting experimental protocols and data to aid researchers in establishing a robust quality control workflow.
Comparison of Analytical Techniques for Purity Assessment
A multi-faceted approach employing several orthogonal analytical techniques is the most reliable strategy for confirming the purity of a synthesized compound.[3][4] Each method provides a different piece of the puzzle, and together they create a comprehensive purity profile. The following table summarizes the key techniques and their expected outcomes for a pure sample of 3-(4-Bromophenyl)-1H-triazole.
| Analytical Technique | Parameter Measured | Information Provided | Expected Outcome for Pure 3-(4-Bromophenyl)-1H-triazole | Indication of Impurity |
| ¹H NMR Spectroscopy | Chemical shift and integration of protons | Structural confirmation and detection of proton-containing impurities | Signals corresponding to the aromatic protons of the bromophenyl group and the proton on the triazole ring.[5][6] | Additional peaks not corresponding to the product or the solvent. |
| ¹³C NMR Spectroscopy | Chemical shift of carbon atoms | Confirms the carbon skeleton of the molecule | Distinct peaks for each carbon atom in the molecule, matching the expected chemical shifts for the aromatic and triazole rings.[5][6] | The presence of extra peaks suggests carbon-containing impurities. |
| LC-MS | Mass-to-charge ratio (m/z) and retention time | Molecular weight confirmation and separation of components | A primary peak in the chromatogram with a corresponding mass spectrum showing the molecular ion peak [M+H]⁺ at m/z ≈ 224.98 and/or 226.98, reflecting the isotopic pattern of bromine.[7][8] | Multiple peaks in the chromatogram or unexpected m/z values in the mass spectra. |
| HPLC with UV Detection | Retention time and UV absorbance | Quantitative purity assessment (% purity) | A single, sharp, and symmetrical peak in the chromatogram.[9][10] | The presence of additional peaks indicates impurities. The area of these peaks can be used to quantify the level of impurity. |
| Elemental Analysis | Percentage of C, H, N | Confirmation of elemental composition | The experimental percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values for the molecular formula C₈H₆BrN₃.[11] | Significant deviation from the calculated elemental composition. |
| Melting Point Analysis | Temperature range of phase transition | A physical indicator of purity | A sharp and narrow melting point range, consistent with a reference value.[12][13] | A broad or depressed melting point range compared to a pure standard.[13] |
| FT-IR Spectroscopy | Absorption of infrared radiation | Presence of specific functional groups | Characteristic absorption bands for N-H stretching, C-H aromatic stretching, C=N stretching of the triazole ring, and C-Br stretching.[14][15] | Unexpected peaks, for instance, a broad -OH peak if starting material is not fully consumed. |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison table.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and identify any proton- or carbon-containing impurities.
-
Protocol:
-
Dissolve approximately 5-10 mg of the synthesized 3-(4-Bromophenyl)-1H-triazole in a suitable deuterated solvent (e.g., 0.5 mL of DMSO-d₆ or CDCl₃) in an NMR tube.[15][16]
-
Acquire the ¹H NMR spectrum using a 400 MHz or higher spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks to determine the relative ratios of protons.
-
Acquire the ¹³C NMR spectrum on the same sample.
-
Analyze the resulting spectra for the expected chemical shifts, splitting patterns, and integration values characteristic of the 3-(4-Bromophenyl)-1H-triazole structure.[17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To verify the molecular weight of the synthesized compound and to separate it from any potential impurities.
-
Protocol:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Configure the LC-MS system. A typical setup would include:
-
Inject a small volume (e.g., 5-10 µL) of the sample solution.
-
Acquire the data, monitoring both the total ion chromatogram (TIC) and the mass spectra of the eluting peaks.
-
Analyze the data to find the peak corresponding to the product and confirm its molecular weight from the mass spectrum, looking for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).[7]
-
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Objective: To determine the percentage purity of the synthesized compound.
-
Protocol:
-
Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Set up the HPLC system with a UV detector (a wavelength of 254 nm is often suitable for aromatic compounds).
-
Use a reversed-phase C18 column and an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water) to achieve good separation.[18]
-
Inject the sample and record the chromatogram.
-
The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram (Area % method).
-
Melting Point Determination
-
Objective: To assess purity based on the physical property of the melting temperature. Pure crystalline solids have a sharp melting point.[19]
-
Protocol:
-
Ensure the synthesized compound is completely dry.
-
Place a small amount of the finely powdered sample into a capillary tube, packing it to a height of 2-3 mm.[13]
-
Place the capillary tube into a melting point apparatus.
-
Heat the sample slowly (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.[13] A pure substance should have a narrow melting range (typically < 2 °C).
-
Purity Confirmation Workflow
The following diagram illustrates a logical workflow for confirming the purity of a newly synthesized batch of 3-(4-Bromophenyl)-1H-triazole.
Caption: Workflow for the comprehensive purity analysis of synthesized compounds.
References
- 1. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review | MDPI [mdpi.com]
- 2. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identity determination and purity testing [chemcon.com]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. 3-(4-Bromophenyl)-1H-[1,2,4]triazole | C8H6BrN3 | CID 46948734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. High-performance liquid chromatographic analysis of new triazole antifungal agent SYN-2869 and its derivatives in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. scispace.com [scispace.com]
- 12. moravek.com [moravek.com]
- 13. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 14. rsc.org [rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of novel 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 17. Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Safe Disposal of 3-(4-Bromophenyl)-1H-triazole: A Guide for Laboratory Professionals
Safe Disposal of 3-(4-Bromophenyl)-1H-[1][2][3]triazole: A Guide for Laboratory Professionals
The proper disposal of 3-(4-Bromophenyl)-1H-[1][2]triazole is critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound responsibly. The information is based on general safety protocols for triazole derivatives, as a specific Safety Data Sheet (SDS) for 3-(4-Bromophenyl)-1H-[1][2]triazole was not identified in the search results.
Immediate Safety and Disposal Protocols
All waste material containing 3-(4-Bromophenyl)-1H-[1][2]triazole must be handled as hazardous waste. Disposal should always be conducted through an approved and licensed waste disposal company. Adherence to all national and local regulations is mandatory.
Key Disposal Steps:
-
Container Management:
-
Do not mix with other waste.
-
Leave the chemical in its original container whenever possible.
-
Handle uncleaned containers with the same precautions as the product itself.
-
Ensure containers are tightly closed and properly labeled.
-
-
Waste Collection and Storage:
-
Store waste in a designated, locked-up area to prevent unauthorized access.[1]
-
The storage area should be dry and well-ventilated.
-
-
Engaging a Professional Disposal Service:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with comprehensive information about the waste, including its chemical composition and any known hazards.
-
-
Spill Management:
-
In case of a spill, avoid generating dust.
-
Cover drains to prevent environmental release.
-
Collect the spilled material using appropriate personal protective equipment (PPE).
-
Clean the affected area thoroughly and dispose of cleaning materials as hazardous waste.
-
Quantitative Safety Data Summary
The following table summarizes key safety information for related triazole compounds, underscoring the importance of proper handling and disposal.
| Hazard Information | Details | Source |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | |
| Human Health Hazard | Suspected of damaging fertility or the unborn child. | |
| Organ Damage | May cause damage to organs through prolonged or repeated exposure. | |
| Personal Protective Equipment | Wear protective gloves, protective clothing, eye protection, and face protection. | [1] |
Essential Safety and Logistical Information for Handling 3-(4-Bromophenyl)-1H-triazole
Essential Safety and Logistical Information for Handling 3-(4-Bromophenyl)-1H-[1][2][3]triazole
Hazard Identification and Personal Protective Equipment
Based on data for analogous compounds, 3-(4-Bromophenyl)-1H-[1][2][3]triazole is anticipated to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. Therefore, a comprehensive approach to personal protection is critical.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Face Shield | Recommended when handling larger quantities or when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and properly fastened. |
| Chemical-Resistant Apron | Recommended when handling larger quantities. | |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working with the solid material outside of a certified chemical fume hood, or if dusts are generated. |
Operational and Handling Plan
A systematic approach to handling 3-(4-Bromophenyl)-1H-[1][2][3]triazole is essential to minimize exposure and ensure a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure that a certified chemical fume hood is in proper working order.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
All manipulations of the solid compound should be conducted within a chemical fume hood to avoid inhalation of dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.
-
If making a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.
-
Clean all contaminated surfaces and equipment.
-
Remove and properly store or dispose of PPE.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Scenario | First Aid and Spill Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place the material into a sealed, labeled container for disposal. Clean the spill area with an appropriate solvent and then with soap and water. |
| Large Spill | Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately. |
Disposal Plan
All waste containing 3-(4-Bromophenyl)-1H-[1][2][3]triazole must be handled and disposed of as hazardous waste.
Waste Management Protocol:
-
Waste Collection:
-
Collect all solid waste, including contaminated PPE and weighing papers, in a designated, sealed, and clearly labeled hazardous waste container.
-
Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Labeling:
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department, following all local, state, and federal regulations.
-
Below is a diagram illustrating the logical workflow for safely handling 3-(4-Bromophenyl)-1H-[1][2][3]triazole.
Caption: A flowchart outlining the key steps for the safe handling of 3-(4-Bromophenyl)-1H-[1][2][3]triazole.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
